(5Z,7E)-dodeca-5,7-dien-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z,7E)-dodeca-5,7-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKGQZMLJXRJX-MDAAKZFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C\CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5Z,7E)-dodeca-5,7-dien-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of (5Z,7E)-dodeca-5,7-dien-1-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical examination of this compound, a vital semiochemical in the field of chemical ecology. Designed for researchers, scientists, and professionals in drug development and pest management, this document delves into the core chemical principles that define this molecule's function and application. We will explore its synthesis, stereochemistry, physicochemical characteristics, and the analytical methodologies essential for its validation, moving beyond simple protocols to explain the causal reasoning behind strategic scientific choices.
Introduction: The Molecular Identity and Significance
This compound is a long-chain fatty alcohol whose biological significance is intrinsically linked to its precise stereochemical architecture. It is a primary component of the female sex pheromone for several destructive forest pests, most notably the pine caterpillar moth (Dendrolimus spp.)[1][2][3]. In these species, the molecule acts as a powerful attractant, guiding males to females for mating. Its efficacy is not merely a function of its chemical formula, C₁₂H₂₂O, but is critically dependent on the specific cis (Z) and trans (E) configuration of its conjugated double bonds at the C5 and C7 positions, respectively. Any deviation from this (5Z,7E) geometry results in a significant loss of biological activity, a testament to the exquisite selectivity of insect olfactory systems. This structural specificity makes this compound a cornerstone molecule for developing sustainable Integrated Pest Management (IPM) strategies.[4]
Physicochemical and Spectroscopic Profile
The physical and computational properties of a semiochemical are fundamental to understanding its environmental fate, stability, and the design of analytical methods. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 73416-71-4 | Guidechem[6] |
| Molecular Formula | C₁₂H₂₂O | PubChem[5] |
| Molecular Weight | 182.30 g/mol | PubChem[5] |
| XLogP3-AA (LogP) | 3.8 | PubChem[5] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Rotatable Bond Count | 8 | PubChem[5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | TRC[2] |
| Kovats Retention Index | Semi-standard non-polar: 1511 | PubChem[5] |
| Storage Temperature | -20°C | TRC[2] |
Structural Elucidation and Analytical Confirmation
The unambiguous identification of this compound, particularly its isomeric purity, is paramount. A multi-technique approach is required for confident structural validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating the pheromone from complex mixtures and providing initial identification based on its mass spectrum and retention time.[7] The high separation capacity of capillary GC columns is essential for resolving different geometric isomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive confirmation of the molecule's structure and, crucially, its stereochemistry. The coupling constants (J-values) of the olefinic protons are diagnostic for the Z and E configurations of the double bonds.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful bioassay technique confirms the biological relevance of the identified compound.[8] By splitting the GC effluent between a standard detector (like FID or MS) and an insect's antenna, one can pinpoint which specific isomer in a mixture elicits an electrophysiological response, thereby confirming its role as a pheromone component.[9]
Stereoselective Synthesis: The Core Challenge
The primary challenge in synthesizing this compound is the precise and efficient control over the geometry of the two double bonds.[10][11] Numerous strategies have been developed, with methods involving the stereoselective reduction of an enyne precursor being particularly effective and scalable.[12][13][14]
Causality in Synthetic Strategy: Why Enynol Reduction?
The choice of an enynol reduction pathway is a strategic one, driven by the need for high stereoselectivity. While methods like the Wittig reaction can create double bonds, controlling the Z/E selectivity can be challenging and often leads to isomeric mixtures that require difficult purification.[15] Similarly, Lindlar reduction of the enyne precursor has been reported to lack selectivity for this specific substrate, yielding mixtures of the desired diene and other monoenic compounds.[13][14]
In contrast, the cis-reduction of the triple bond of an (E)-7-dodecen-5-yn-1-ol precursor using activated zinc provides a highly stereoselective route to the (5Z,7E) configuration with reported stereoselectivity of ≥98%.[12][13] The activated zinc surface preferentially delivers hydrogen atoms to one face of the alkyne, resulting in the desired cis-(Z) double bond without affecting the pre-existing trans-(E) double bond.
Workflow: Stereoselective Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol: Stereoselective Zinc Reduction of (E)-7-dodecen-5-yn-1-ol
This protocol is a self-validating system; success is defined by the high stereochemical purity of the final product, which can be confirmed by GC-MS and NMR analysis.
-
Preparation of Activated Zinc: Prepare an activated zinc catalyst (Zn/Cu/Ag) by sequentially treating zinc dust with aqueous solutions of copper sulfate and silver nitrate. This process increases the surface area and catalytic activity of the zinc.[15]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the (E)-7-dodecen-5-yn-1-ol precursor in a methanol-water solvent mixture.[15]
-
Reduction: Add the freshly prepared activated zinc reagent to the stirred solution. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is often of high purity (>98%) and may not require further chromatographic purification.[13]
-
Validation: Confirm the structure and assess isomeric purity using GC-MS and ¹H NMR spectroscopy.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its two primary functional regions: the primary alcohol and the conjugated diene system.
-
Alcohol Group: The primary alcohol can be readily oxidized to form the corresponding aldehyde, (5Z,7E)-dodeca-5,7-dienal, another known pheromone component in some Dendrolimus species.[13] This oxidation can be achieved using reagents like pyridinium chlorochromate (PCC).[16] The alcohol can also be esterified to produce acetates or propionates, which are also active components in the pheromone blends of related insects.[17]
-
Conjugated Diene System: This system is the more sensitive part of the molecule. It is susceptible to degradation via oxidation from atmospheric oxygen, which can lead to a rapid loss of biological activity. This inherent instability is a critical factor in the formulation of pheromone lures for field use, as it dictates their effective lifespan.[12][14] For long-term storage, the compound should be kept at low temperatures (-20°C) under an inert atmosphere.[2]
Applications in Integrated Pest Management (IPM)
The high specificity and potency of this compound make it an ideal tool for environmentally benign pest control.
-
Population Monitoring: Low concentrations of the synthetic pheromone are used as bait in traps. These traps allow for the early detection of pest presence, help define the boundaries of an infestation, and monitor population dynamics over time, enabling more targeted and timely interventions.
-
Mating Disruption: This strategy involves permeating a large area, such as a forest or orchard, with a high concentration of the synthetic pheromone. The abundance of the pheromone makes it impossible for male moths to locate the much weaker scent trails of individual females, thereby disrupting mating and suppressing the next generation of the pest.
IPM Workflow Using (5Z,7E)-dodeca-5,7-dien-1-oldot
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A Comprehensive Technical Guide to (5Z,7E)-dodeca-5,7-dien-1-ol (CAS: 73416-71-4): Synthesis, Characterization, and Application
Executive Summary
(5Z,7E)-dodeca-5,7-dien-1-ol is a conjugated fatty alcohol that functions as a potent insect sex pheromone.[1] Primarily identified as a key component of the female pheromone blend of several destructive forest pests in the Dendrolimus genus, such as the pine caterpillar moth (Dendrolimus kikuchii Matsumura) and the Siberian moth (Dendrolimus superans sibiricus), this semiochemical is of significant interest to researchers in chemical ecology and drug development.[2][3][4] Its high species-specificity and biological activity at minute concentrations make it an invaluable tool in integrated pest management (IPM) strategies. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven protocol for its stereoselective synthesis, rigorous methods for its analytical characterization, and an overview of its practical applications.
Physicochemical and Handling Properties
Proper handling and storage are critical to maintaining the isomeric purity and biological activity of this compound. The conjugated diene system is susceptible to oxidation and light-induced isomerization.
| Property | Value | Source(s) |
| CAS Number | 73416-71-4 | [5][6] |
| Molecular Formula | C₁₂H₂₂O | [2][5] |
| Molecular Weight | 182.30 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| Appearance | Colorless Oil | [9] |
| Boiling Point | 76 °C @ 0.01 Torr | [9][10] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5][9] |
| Storage Conditions | Store at -20°C, protect from light | [5][9] |
| Purity Notes | Often supplied with up to 10% of the (5E,7E) isomer | [5][7] |
Biological Significance and Mechanism of Action
As a semiochemical, this compound mediates intraspecies communication, specifically for mate location. The female moth releases the pheromone, which is detected by specialized olfactory receptors on the antennae of the male. The precise stereochemistry of the molecule is crucial; other isomers are often significantly less active or inactive. This binding event triggers a signal transduction cascade, culminating in a behavioral response where the male flies upwind along the pheromone plume to locate the female. This specificity is the foundation of its use in IPM, as it allows for the targeted monitoring and control of specific pest species without impacting non-target organisms.
4.2 Detailed Experimental Protocol: Zinc-Mediated En-yne Reduction
This protocol is adapted from methodologies proven to be effective for this transformation. [3][4][11]
-
Preparation of Activated Zinc (Zn/Cu/Ag):
-
Rationale: Sequentially treating zinc dust with copper and silver salts creates a highly active galvanic couple that facilitates the stereoselective hydrogenolysis.
-
a. Suspend zinc dust (e.g., 10 equivalents) in deionized water in a flask.
-
b. Add a 2% aqueous solution of copper(II) sulfate dropwise with vigorous stirring until the blue color persists.
-
c. Filter the gray solid and wash thoroughly with deionized water, then acetone.
-
d. Resuspend the Zn(Cu) in deionized water and add a 2% aqueous solution of silver nitrate dropwise.
-
e. Filter the final dark gray/black solid, wash sequentially with deionized water, methanol, and diethyl ether, and dry thoroughly under vacuum. The reagent should be used immediately.
-
-
Stereoselective Reduction:
-
Rationale: The reduction is performed in a protic solvent mixture which provides the necessary protons. The reaction is typically rapid and should be monitored to prevent over-reduction.
-
a. Under an inert atmosphere (e.g., Argon), dissolve the (E)-7-dodecen-5-yn-1-ol precursor (1 equivalent) in a 9:1 mixture of methanol and water.
-
b. Add the freshly prepared activated Zn/Cu/Ag reagent (approx. 5-10 equivalents) to the solution.
-
c. Stir the mixture vigorously at room temperature.
-
d. Monitor the reaction progress closely by taking small aliquots every 15-30 minutes and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is often complete within 1-3 hours.
-
e. Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite® to remove the zinc residues.
-
f. Wash the filter cake with methanol or diethyl ether.
-
g. Combine the filtrates and remove the solvent under reduced pressure.
-
h. The resulting residue can be partitioned between diethyl ether and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be purified further by column chromatography if necessary.
-
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and, most importantly, the isomeric ratio of the synthesized pheromone.
| Analytical Method | Purpose & Key Parameters |
| Gas Chromatography (GC) | The primary tool for determining chemical purity and the ratio of stereoisomers (e.g., (5Z,7E) vs. (5E,7E)). Analysis is typically performed on both non-polar (e.g., DB-5) and polar (e.g., DB-Wax) capillary columns to ensure accurate separation and quantification. [12] |
| Mass Spectrometry (MS) | Coupled with GC (GC-MS), it confirms the molecular weight (Molecular Ion M⁺ at m/z 182.3) and provides a characteristic fragmentation pattern for structural confirmation. [13][14] |
| NMR Spectroscopy | ¹H and ¹³C NMR are used for unambiguous structural elucidation. The coupling constants (J-values) of the vinyl protons are critical for confirming the Z and E configurations of the double bonds. ¹³C NMR chemical shifts also provide structural confirmation. [13][15] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups: a broad O-H stretch (~3300 cm⁻¹) for the alcohol and C=C stretching bands (~1600-1650 cm⁻¹) for the alkenes. [13] |
Applications in Integrated Pest Management (IPM)
The primary application of this compound is in the management of lepidopteran pests. [1]
-
Population Monitoring: Synthetic pheromone is loaded into dispensers (e.g., rubber septa) and placed in traps. These traps are used to monitor pest populations, detect new infestations, and determine the optimal timing for control measures. [3][4]* Field Efficacy Considerations: Field studies have demonstrated that the effectiveness of lures can decline significantly after approximately two weeks of exposure to open air. [3][4]This necessitates that for optimal trap effectiveness in monitoring programs, dispensers should be replaced on a biweekly basis. [3][4]* Mating Disruption: While less common for this specific compound, a potential application involves permeating a large area with the synthetic pheromone. This confuses the male moths, preventing them from locating females and thereby disrupting mating and reducing the subsequent larval population.
Conclusion
This compound is a highly specific and biologically active molecule with a critical role in modern, environmentally conscious pest management. Its value is entirely dependent on its stereochemical purity, making robust methods of stereoselective synthesis and rigorous analytical quality control indispensable. The activated zinc-mediated reduction of the corresponding enyne precursor represents a reliable and scalable route to this valuable semiochemical, enabling its effective use in the monitoring and control of significant forest pests worldwide.
References
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- (5Z,7E)-Dodecadien-1-ol (~90%, up to 10% of 5E,7E isomer) - Data Sheet. (n.d.). Toronto Research Chemicals.
- (5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). Guidechem.
- Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-70.
- Semiochemical compound: (Z,E)-5,7-Dodecadien-1-ol. (n.d.). The Pherobase.
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The Biological Activity of (5Z,7E)-dodeca-5,7-dien-1-ol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biological activity of (5Z,7E)-dodeca-5,7-dien-1-ol, a key semiochemical in the field of chemical ecology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, behavioral implications, and experimental methodologies associated with this compound. We will explore its primary role as an insect sex pheromone, detailing the intricate processes of its reception and the subsequent behavioral responses it elicits.
Introduction: The Significance of this compound in Chemical Communication
This compound is a conjugated diene alcohol that functions as a critical component of the female sex pheromone in several species of moths, particularly within the genus Dendrolimus, commonly known as pine caterpillar moths.[1][2][3][4] These insects are significant defoliators of coniferous forests, and understanding the mechanisms of their chemical communication is paramount for developing effective and environmentally benign pest management strategies.[1][2] The biological activity of this molecule is highly specific, relying on the precise stereochemistry of its double bonds to elicit a behavioral response in male moths, guiding them towards a potential mate.
The compound, often abbreviated as Z5,E7-12:OH, rarely acts in isolation. Its biological efficacy is typically dependent on its presence within a specific blend of other structurally related compounds, such as the corresponding acetate (Z5,E7-12:OAc), propionate (Z5,E7-12:OPr), or aldehyde (Z5,E7-12:Ald).[1][2][3] The precise ratio of these components is crucial for species recognition and the induction of the full mating behavior sequence in males.[4][5] Deviations from the optimal blend can lead to a significant reduction or complete loss of attraction.[5]
Molecular Mechanism of Action: From Signal Reception to Behavioral Response
The biological activity of this compound is initiated upon its detection by the olfactory system of the male moth. This process involves a sophisticated and highly selective molecular machinery, primarily located in the antennae. The key players in this signal transduction cascade are Pheromone-Binding Proteins (PBPs) and Pheromone Receptors (PRs).[1][2]
The Role of Pheromone-Binding Proteins (PBPs)
Upon entering the porous sensilla on the male moth's antennae, the lipophilic this compound molecule is solubilized and transported through the aqueous sensillar lymph by PBPs.[2][6] These proteins are crucial for protecting the pheromone from degradation by enzymes present in the lymph and for ensuring its efficient delivery to the dendritic membrane of the olfactory receptor neurons.
Research on Dendrolimus tabulaeformis has identified three key odorant-binding proteins: DtabPBP1, DtabGOBP1, and DtabGOBP2.[7] Interestingly, all three have been shown to bind to (5Z,7E)-dodeca-5,7-dien-1-yl propionate, a closely related component, suggesting a potential role for both PBPs and General Odorant-Binding Proteins (GOBPs) in pheromone perception in this species.[7] Studies on other Dendrolimus species have revealed an interesting phenomenon of "inverse proportion recognition," where PBPs exhibit a higher binding affinity for the minor components of the pheromone blend.[1][2] This may be a mechanism to ensure the accurate perception of the complete species-specific pheromone signal.
Pheromone Receptors and Signal Transduction
Once transported across the sensillar lymph, the pheromone-PBP complex interacts with specific Pheromone Receptors (PRs) located on the dendritic membrane of olfactory receptor neurons. This binding event triggers a conformational change in the receptor, leading to the opening of ion channels and the generation of an electrical signal.
In Dendrolimus punctatus, researchers have successfully identified two sex pheromone receptors, PR45 and PR46.[1][2][8] The activation of these receptors by the pheromone components initiates a nerve impulse that travels down the axon of the olfactory receptor neuron to the antennal lobe of the moth's brain. In the antennal lobe, the information is processed, and if the signal is recognized as the correct species-specific pheromone blend, it triggers a cascade of downstream neural events that orchestrate the characteristic male mating behaviors, such as taking flight, upwind anemotaxis, and copulation attempts.
Below is a diagram illustrating the generalized signaling pathway for insect pheromone reception.
Caption: Generalized Insect Pheromone Signaling Pathway.
Biological Activity and Behavioral Responses
The primary biological activity of this compound is its role as a sex attractant for male moths. However, its effectiveness is highly dependent on the context of the pheromone blend.
| Species | Pheromone Components Including this compound | Behavioral Effect |
| Dendrolimus superans sibiricus (Siberian Moth) | This compound and (5Z,7E)-dodeca-5,7-dienal | Male attraction |
| Dendrolimus tabulaeformis (Chinese Pine Caterpillar Moth) | This compound, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, and (5Z,7E)-dodeca-5,7-dien-1-yl propionate | Optimal male upwind flight and source contact is dependent on the correct ratio of all three components.[4][5] |
| Dendrolimus punctatus (Pine Caterpillar) | This compound, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, and (5Z,7E)-dodeca-5,7-dien-1-yl propionate | Component of the female sex pheromone blend.[9] |
| Dendrolimus spectabilis (Pine Moth) | This compound | Identified as the female sex pheromone.[10] |
Experimental Protocols for Assessing Biological Activity
To investigate the biological activity of this compound, a combination of electrophysiological and behavioral assays is typically employed. These techniques allow researchers to quantify the antennal response to the compound and observe its effect on the whole organism's behavior.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of the entire antenna to an olfactory stimulus. It provides a rapid and sensitive method for screening the activity of potential semiochemicals.
Step-by-Step Methodology:
-
Preparation of the Moth: An adult male moth is immobilized, often by restraining it in a pipette tip with its head and antennae protruding.
-
Electrode Placement: Two microelectrodes are used. The recording electrode is placed in contact with the tip of one antenna, while the reference electrode is inserted into the head or another part of the body.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of this compound is then introduced into the main air stream.
-
Signal Recording: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded. The amplitude of the resulting depolarization is proportional to the intensity of the olfactory response.
-
Dose-Response Analysis: By presenting the antenna with a range of concentrations of the compound, a dose-response curve can be generated to determine the sensitivity of the antenna to the pheromone.
Behavioral Bioassays: Wind Tunnel Experiments
Wind tunnel bioassays are the gold standard for studying the behavioral responses of moths to sex pheromones. These experiments allow for the observation of a range of behaviors in a controlled environment that mimics natural conditions.
Step-by-Step Methodology:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is typically illuminated with red light to simulate crepuscular or nocturnal conditions.
-
Pheromone Source: A lure containing a synthetic blend of the pheromone, including this compound, is placed at the upwind end of the tunnel.
-
Moth Release: Male moths are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed and recorded. Key behaviors to score include:
-
Activation: Wing fanning and taking flight.
-
Oriented Flight: Upwind flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern to locate the pheromone plume.
-
Source Contact: Landing on or near the pheromone source.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations to determine the optimal attractive stimulus.
The following diagram illustrates a typical experimental workflow for assessing the biological activity of an insect pheromone.
Caption: Experimental Workflow for Pheromone Bioactivity Assessment.
Conclusion and Future Directions
This compound is a fascinating molecule with a highly specific and potent biological activity as an insect sex pheromone. Its mechanism of action, from binding to PBPs to the activation of specific PRs, highlights the elegance and precision of chemical communication in the natural world. A thorough understanding of its biological activity, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel and sustainable pest management strategies.
Future research should focus on the precise characterization of the PBP and PR subtypes that interact with this compound in various Dendrolimus species. Elucidating the crystal structure of the pheromone-PBP complex would provide invaluable insights into the molecular basis of its binding specificity. Furthermore, detailed dose-response studies for individual pheromone components and their synergistic effects within blends will be crucial for optimizing the formulation of lures used in monitoring and mating disruption applications. Such research will not only advance our fundamental understanding of insect chemical ecology but also pave the way for more effective and environmentally friendly approaches to forest protection.
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An In-depth Technical Guide on the Discovery and Application of (5Z,7E)-dodeca-5,7-dien-1-ol as a Lepidopteran Sex Pheromone
Foreword: The Scent of Specificity in Chemical Ecology
The intricate world of insect communication is largely mediated by a sophisticated chemical language, with pheromones acting as the syntax for behaviors critical to survival and reproduction. Among these semiochemicals, sex pheromones stand out for their remarkable potency and specificity, often guiding males to receptive females over long distances. This guide provides a comprehensive technical overview of (5Z,7E)-dodeca-5,7-dien-1-ol, a conjugated dienol that serves as a key sex pheromone component for several economically significant moth species, primarily in the Dendrolimus (pine moths) and Malacosoma (tent caterpillars) genera.[1][2][3]
Our exploration will traverse the entire scientific workflow, from the initial discovery and identification of this molecule in female pheromone glands to its stereoselective synthesis and subsequent validation through rigorous bioassays. This document is intended for researchers, chemical ecologists, and professionals in drug development and pest management, offering not just protocols, but the underlying scientific rationale that underpins these methodologies.
Identification and Structural Elucidation: Decoding the Signal
The journey to identifying a new pheromone component begins with the insect itself. The foundational hypothesis is that virgin females, during their calling phase, release a unique chemical blend to attract males. The primary challenge lies in isolating and identifying these compounds, which are often present in picogram to nanogram quantities.
Pheromone Gland Extraction
The abdominal tip of the female moth is the typical site of pheromone production and release.[4] A crucial first step is the careful extraction of the volatile compounds from these glands with minimal contamination.
Experimental Protocol: Pheromone Gland Extraction
-
Insect Preparation: Utilize virgin female moths, typically 3-5 days old, during their peak calling period (scotophase).[4] Anesthetize the moths by chilling to minimize degradation of the pheromone components.
-
Gland Excision: Gently squeeze the abdomen to evert the pheromone gland located at the abdominal tip. Using fine micro-scissors or a razor blade, carefully excise the gland.[4]
-
Solvent Extraction: Immediately immerse the excised gland in a small volume (e.g., 100-200 µL) of high-purity hexane for approximately 30 seconds.[4] This brief extraction period is sufficient to dissolve the lipid-based pheromones while minimizing the extraction of other, less volatile compounds.
-
Sample Pooling and Concentration: For initial identification, extracts from multiple females (5-10) may be pooled.[4] The extract can be carefully concentrated under a gentle stream of nitrogen if necessary.
Instrumental Analysis: GC-MS and GC-EAD
The cornerstone of pheromone identification is the coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) and Electroantennographic Detection (EAD). This combination allows for the separation of complex volatile mixtures, the structural elucidation of individual components, and the pinpointing of biologically active compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The crude pheromone extract is injected into a GC-MS system. The GC column separates the compounds based on their volatility and polarity. As each compound elutes, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint.[5][6] Analysis of the fragmentation pattern of this compound would reveal its molecular weight (182.3 g/mol ) and characteristic fragments.[7][8]
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the separated compounds are detected by the male moth's antennae, the GC effluent is split. One portion goes to the MS detector, while the other is passed over an excised male antenna. An electroantennogram (EAG) records the electrical responses of the antenna to the eluting compounds.[1][9] A significant EAG response coinciding with the elution of a specific compound provides strong evidence of its role as a pheromone component.
Caption: Workflow for GC-MS/EAD Pheromone Identification.
Stereoselective Synthesis: Crafting the Chemical Cue
Once the structure of this compound is confirmed, chemical synthesis is required to produce a sufficient quantity for bioassays and potential field applications. The primary challenge in the synthesis is the precise control of the stereochemistry of the two double bonds, as the biological activity of pheromones is often highly dependent on their isomeric purity. Various synthetic strategies have been developed, frequently employing Wittig reactions or metal-catalyzed coupling reactions to construct the conjugated diene system.[2][10]
A common and effective approach involves the cis-reduction of an enyne precursor.[11][12][13]
Representative Synthetic Pathway
A robust synthesis of this compound can be achieved in a few key steps, starting from commercially available precursors. One such route involves the coupling of a C6 fragment with another C6 fragment, followed by a stereoselective reduction.
Caption: A generalized stereoselective synthesis pathway.
Experimental Protocol: Stereoselective Synthesis via Enyne Reduction
-
Protection of Alcohol: Protect the hydroxyl group of 5-hexyn-1-ol, for instance, as a tetrahydropyranyl (THP) ether, to prevent interference in subsequent steps.
-
Palladium-Catalyzed Coupling: Couple the protected 5-hexyn-1-ol with (E)-1-bromo-1-hexene using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., an amine) to form the enyne backbone.
-
Deprotection: Remove the THP protecting group using acidic conditions to yield (E)-7-dodecen-5-yn-1-ol.[11]
-
Stereoselective Reduction: The critical step is the cis-reduction of the triple bond to a Z-double bond without affecting the existing E-double bond. This can be achieved with high stereoselectivity (>98%) using activated zinc (e.g., Zn(Cu/Ag)) in a protic solvent mixture like methanol-water.[11][12]
-
Purification: The final product, this compound, is purified using column chromatography on silica gel. The isomeric purity should be confirmed by GC analysis.
Table 1: Spectroscopic Data for this compound
| Technique | Key Signals and Data |
| ¹H NMR (CDCl₃) | δ ~6.3 (m, 1H), ~6.0 (m, 1H), ~5.7 (m, 1H), ~5.3 (m, 1H), 3.65 (t, 2H), ~2.1 (m, 4H), ~1.4 (m, 6H), 0.9 (t, 3H)[14] |
| ¹³C NMR (CDCl₃) | δ ~135.2, ~129.4, ~129.1, ~125.5, 62.8, ~32.7, ~31.7, ~28.3, ~27.3, ~22.4, ~14.0[14] |
| Mass Spec (EI) | m/z 182 (M+), 164, 121, 93, 79, 67 (base peak)[11] |
Bioassays: From Neural Impulse to Behavioral Action
The synthesis of a candidate pheromone is not the endpoint. Its biological activity must be rigorously confirmed through a hierarchy of bioassays that bridge the gap between peripheral sensory detection and a whole-organism behavioral response.[15]
Electroantennography (EAG): Quantifying Olfactory Response
EAG provides a rapid and sensitive method to screen synthetic compounds and confirm they elicit a response from the insect's antenna.[15][16] It measures the summated electrical potential changes from the entire antenna in response to an olfactory stimulus.[16]
Experimental Protocol: EAG Bioassay
-
Antenna Preparation: Anesthetize a male moth (e.g., with CO₂ or chilling) and carefully excise an antenna.[16] Mount the antenna between two electrodes using conductive gel, with the basal end on the reference electrode and the distal tip on the recording electrode.[16]
-
Stimulus Preparation: Prepare serial dilutions of the synthetic this compound in a suitable solvent (e.g., hexane). A solvent-only puff serves as a negative control.[15]
-
Stimulus Delivery: A controlled puff of air carrying the pheromone is delivered over the antenna preparation.[15]
-
Data Acquisition and Analysis: The resulting depolarization is amplified and recorded. The amplitude of the response (in millivolts) is measured and compared to the control. Dose-response curves can be generated to quantify the antenna's sensitivity to the compound.[15]
Behavioral Bioassays: Confirming Attraction
While EAG confirms neural detection, it does not guarantee a behavioral response.[15] Behavioral assays, such as wind tunnel experiments or simple olfactometers, are essential to demonstrate that the synthetic compound elicits attraction and courtship behaviors.[17][18][19]
Experimental Protocol: Wind Tunnel Bioassay
-
Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions. A plume of the synthetic pheromone is released from a source (e.g., a rubber septum) at the upwind end.
-
Insect Acclimation: Place sexually mature male moths in the downwind end of the tunnel and allow them to acclimate.
-
Observation: Record key behaviors such as taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.[15]
-
Quantification: The percentage of males exhibiting each behavior is quantified and compared to responses to a solvent control.
Table 2: Comparison of Bioassay Techniques
| Feature | Electroantennography (EAG) | Behavioral Assays |
| Principle | Measures peripheral sensory reception (electrophysiological)[15] | Measures integrated CNS output (behavioral)[15] |
| Data Type | Depolarization amplitude (mV)[15] | Upwind flight, source contact, mating attempts[15] |
| Speed | Rapid, high-throughput[15] | Slower, lower-throughput[18] |
| Specificity | Identifies physiologically active compounds[15] | Assesses the behavioral outcome (attraction, repulsion)[15] |
Field Applications: Pest Management and Monitoring
The ultimate validation of a synthetic pheromone's utility is its performance in the field. Lures baited with synthetic this compound, often in combination with other minor components like the corresponding aldehyde or acetate, are used in traps to monitor populations of pest species like the forest tent caterpillar (Malacosoma disstria) and various pine moths (Dendrolimus spp.).[2][20] This data is invaluable for timing insecticide applications, assessing population densities, and in some cases, for mass trapping or mating disruption strategies.[12][13] Field trials are critical for optimizing the pheromone blend ratio and the lure dosage for maximum trap efficacy.[4][21]
Conclusion
The identification of this compound as a potent sex pheromone is a testament to the power of a multidisciplinary scientific approach. From the meticulous dissection of pheromone glands and sophisticated analytical chemistry to the intricacies of stereoselective organic synthesis and carefully designed behavioral experiments, each step builds upon the last. This guide has outlined the core technical pillars of this process, providing a framework for researchers to not only replicate these findings but also to apply these principles in the discovery of new semiochemicals. The continued exploration of this chemical language holds immense potential for developing environmentally benign and highly specific pest management solutions.
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Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nissani, M. (1975). A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. Journal of Experimental Zoology, 192(2), 271-5. Retrieved from [Link]
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Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative bioassays for sex pheromone analysis in Spodoptera exempta (Wlk.) (Lepidoptera, Noctuidae), and laboratory evidence of cross-attraction among three species. (1984). International Journal of Tropical Insect Science, 5(4), 325-328. Retrieved from [Link]
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GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. (n.d.). Scilit. Retrieved from [Link]
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Kong, X., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. ScienceOpen. Retrieved from [Link]
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A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. (1975). ResearchGate. Retrieved from [Link]
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Syntheses of (Z,E)-5,7-Dodecadienol and - USDA ARS. (n.d.). Retrieved from [Link]
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Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. (n.d.). MDPI. Retrieved from [Link]
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Chisholm, M. D., et al. (1981). Synthesis of sex pheromone components of the forest tent caterpillar, Malacosoma disstria (Hübner) and of the western tent caterpillar, Malacosoma californicum (Packard). Journal of Chemical Ecology, 7(1), 159-64. Retrieved from [Link]
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Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). (2012). Journal of Economic Entomology. Retrieved from [Link]
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Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). Journal of Visualized Experiments. Retrieved from [Link]
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In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. (2022). bioRxiv. Retrieved from [Link]
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ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH. Retrieved from [Link]
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Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). (n.d.). MDPI. Retrieved from [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of natural... (n.d.). ResearchGate. Retrieved from [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-70. Retrieved from [Link]
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Ando, T., et al. (1982). (5Z, 7e)-5,7-Dodecadien-1-Ol: Female Sex Pheromone of the Pine Moth Dendrolimus Spectabilis Butler. Agricultural and Biological Chemistry, 46(3), 709-715. Retrieved from [Link]
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Electroantennography Odor detection for Odor Source Localization| Protocol Preview. (2023). JoVE. Retrieved from [Link]
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(PDF) Syntheses of ( Z,E )-5,7-Dodecadienol and ( E , Z )-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. (2002). ResearchGate. Retrieved from [Link]
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Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). (2012). Journal of Economic Entomology. Retrieved from [Link]
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Relative M. disstria trap catch (as proportion of Z5E7-12Al: Z5Z7-12Al... (n.d.). ResearchGate. Retrieved from [Link]
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(Z)-5,(E)-7-Dodecadienal and (Z)-5,(E)-7-Dodecadien-l-ol, Sex Pheromone Components of the Forest Tent Caterpillar, Malacosoma disstria. (1980). Environmental Entomology, 9(3), 278-282. Retrieved from [Link]
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(5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). LookChem. Retrieved from [Link]
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Insect pheromones: An overview of function, form, and discovery. (2015). ResearchGate. Retrieved from [Link]
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(E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). (1980). FAO AGRIS. Retrieved from [Link]
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Kochansky, J., et al. (1996). The pheromone of the eastern tent caterpillar, Malacosoma americanum (F.) (lepidoptera, Lasiocampidae). Journal of Chemical Ecology, 22(12), 2251-61. Retrieved from [Link]
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The Definitive Spectroscopic Guide to (5Z,7E)-dodeca-5,7-dien-1-ol: A Keystone Pheromone
This technical guide provides an in-depth analysis of the spectroscopic data for (5Z,7E)-dodeca-5,7-dien-1-ol, a critical semiochemical in entomological studies and pest management strategies. As a key component of the sex pheromone of various Lepidoptera species, including the pine caterpillar moth (Dendrolimus spp.), a profound understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development and chemical ecology.[1] This document delineates the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra.
Introduction to this compound
This compound is a long-chain unsaturated alcohol with a conjugated diene system. The specific stereochemistry of the double bonds at the 5 and 7 positions is crucial for its biological activity. The accurate elucidation and verification of this structure are heavily reliant on modern spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, and mass spectra to provide a comprehensive analytical fingerprint of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like this compound, with its multiple olefinic and aliphatic protons and carbons, a combination of ¹H and ¹³C NMR provides a complete picture of its connectivity and stereochemistry.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the olefinic, aliphatic, and alcohol protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, which is key to confirming the Z and E configurations of the double bonds.
A recent 2024 study provides detailed ¹H NMR data for this compound, which is summarized in the table below.[2] The olefinic protons in the conjugated system are found in the downfield region (δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron systems. The complex splitting patterns in this region are a hallmark of conjugated dienes and require careful analysis to assign each proton accurately.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 3.63 | t | 7.0 |
| H-2, H-3, H-4 | 1.33-1.62 | m | - |
| H-5 | 5.29 | dt | 10.6, 7.5 |
| H-6 | 5.96 | dd | 12.9, 8.9 |
| H-7 | 6.33-6.24 | m | - |
| H-8 | 5.66 | dt | 14.5, 7.0 |
| H-9, H-10, H-11 | 2.08-2.21 | m | - |
| H-12 | 0.90 | t | 7.0 |
Table 1: ¹H NMR Data for this compound in CDCl₃.[2]
Expert Insight: The key to confirming the stereochemistry lies in the coupling constants of the olefinic protons. While the original source provides limited explicit J values for the complex multiplets, the distinct chemical shifts of the olefinic protons are indicative of the (5Z,7E) configuration. For instance, the coupling constant between H-7 and H-8 in an E configuration is typically larger (around 15 Hz) than in a Z configuration (around 10 Hz). Advanced 2D NMR techniques like COSY and NOESY would be instrumental in definitively assigning these couplings.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in this compound are highly informative, with the sp²-hybridized carbons of the diene appearing in the characteristic downfield region (δ 125-135 ppm). The aliphatic carbons are found in the upfield region of the spectrum.
The following table presents the ¹³C NMR chemical shifts, with assignments based on a combination of literature data and spectral prediction.[2][3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 62.79 |
| C-2 | 32.63 |
| C-3 | 25.94 |
| C-4 | 32.36 |
| C-5 | 125.57 |
| C-6 | 129.13 |
| C-7 | 135.05 |
| C-8 | 129.43 |
| C-9 | 27.45 |
| C-10 | 31.63 |
| C-11 | 22.35 |
| C-12 | 13.99 |
Table 2: ¹³C NMR Data for this compound in CDCl₃.[2]
Authoritative Grounding: The assignment of the olefinic carbons is a critical aspect of the structural confirmation. The chemical shifts are consistent with those reported for other conjugated diene systems. The slight differences in the chemical shifts of C-5/C-8 and C-6/C-7 are due to the different stereochemistry of the double bonds and their positions relative to the alkyl and hydroxyl-containing chains.
Mass Spectrometry (MS): Deciphering the Molecular Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For long-chain alcohols like this compound, electron ionization (EI) is a common technique that leads to characteristic fragmentation pathways.
The molecular ion peak (M⁺) for this compound is expected at an m/z of 182, corresponding to its molecular weight. However, for primary alcohols, the molecular ion peak can be weak or even absent due to facile fragmentation.
The fragmentation of long-chain alcohols is primarily driven by two main pathways:
-
Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would result in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion at m/z 31 (CH₂=OH⁺).
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak.
For unsaturated long-chain alcohols, cleavage at the allylic and homoallylic positions is also favored due to the formation of stable carbocation fragments. The conjugated diene system in this compound will also influence the fragmentation, leading to characteristic ions resulting from cleavages along the carbon chain.
A predicted fragmentation pattern for this compound is presented below:
| m/z | Predicted Fragment | Fragmentation Pathway |
| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |
| 164 | [C₁₂H₂₀]⁺ | Dehydration ([M-H₂O]⁺) |
| 153 | [C₁₁H₂₁]⁺ | Loss of CH₂OH |
| 125 | [C₉H₁₇]⁺ | Cleavage at C4-C5 |
| 97 | [C₇H₁₃]⁺ | Cleavage at C8-C9 |
| 81 | [C₆H₉]⁺ | Cleavage within the diene system |
| 67 | [C₅H₇]⁺ | Cleavage within the diene system |
| 55 | [C₄H₇]⁺ | Alkenyl fragment |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 31 | [CH₃O]⁺ | Alpha-cleavage |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
Trustworthiness through Self-Validation: The presence of a combination of these fragments, particularly the dehydration peak and ions resulting from cleavages around the conjugated system, provides a high degree of confidence in the structural assignment. The observation of the m/z 31 peak, while characteristic of primary alcohols, may be of low intensity in long-chain alcohols.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation and Analysis
A standardized protocol is essential for obtaining comparable NMR data.
Caption: Workflow for NMR analysis of this compound.
GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds like long-chain alcohols.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust and reliable framework for the identification and structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry, when interpreted with an understanding of the underlying chemical principles, allows for a high-confidence characterization of this important semiochemical. This in-depth analysis serves as a valuable resource for researchers in chemical ecology, synthetic chemistry, and pest management, facilitating the accurate identification and synthesis of this biologically active molecule.
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Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). (2024). Molecules. [Link]
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(5Z,7E)-dodeca-5,7-dien-1-ol in Insect Chemical Ecology: A Technical Guide
Abstract
(5Z,7E)-dodeca-5,7-dien-1-ol is a conjugated diene fatty alcohol that functions as a potent sex pheromone for numerous species of moths, primarily within the genus Dendrolimus, commonly known as pine moths. This technical guide provides an in-depth exploration of the chemical ecology of this compound, covering its biosynthesis, mode of action, ecological significance, and applications in integrated pest management (IPM) strategies. The document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering a synthesis of current knowledge and practical insights into the utilization of this semiochemical.
Introduction: The Significance of this compound
This compound is a primary component of the female-emitted sex pheromone blend of several economically significant forest pests, including the Siberian moth (Dendrolimus superans sibiricus), the pine caterpillar moth (Dendrolimus kikuchii), and the pine moth (Dendrolimus spectabilis)[1][2][3][4]. In many of these species, it acts in concert with its corresponding aldehyde, (5Z,7E)-dodeca-5,7-dienal, to elicit a strong upwind flight response in conspecific males, leading to mate location[5]. The high species-specificity and potency of this molecule make it a valuable tool for monitoring and controlling pest populations, thereby mitigating the extensive defoliation and economic damage these insects can cause in pine forests.
This guide will systematically dissect the multifaceted role of this compound, from its molecular origins within the insect to its application in the field.
Biosynthesis of this compound: A Symphony of Enzymes
The biosynthesis of moth sex pheromones, including this compound, is a specialized metabolic pathway occurring in the female's pheromone gland. This process begins with common fatty acid precursors and involves a series of enzymatic modifications to produce the final, species-specific pheromone components[5]. While the precise pathway for this compound is not fully elucidated in all Dendrolimus species, the general steps are well-established in lepidopteran pheromone biosynthesis.
The biosynthesis pathway can be conceptualized as a multi-step process:
-
De Novo Fatty Acid Synthesis: The carbon backbone of the pheromone is typically derived from acetyl-CoA via the fatty acid synthase (FAS) complex, resulting in saturated fatty acyl-CoAs, often palmitoyl-CoA (C16) or stearoyl-CoA (C18).
-
Desaturation: A critical step in generating the required double bonds is catalyzed by a family of enzymes known as fatty acyl-CoA desaturases. These enzymes introduce double bonds at specific positions in the fatty acid chain. To produce a dodecadienol, a combination of chain-shortening and desaturation steps is necessary. It is hypothesized that a ∆11-desaturase acts on a C14 precursor, which is then chain-shortened to a C12 intermediate. A subsequent desaturation by a ∆7-desaturase could then form the conjugated diene system[6]. The specific desaturases involved in the biosynthesis of this compound are an active area of research.
-
Reduction: The final functional group modification is carried out by fatty acyl-CoA reductases (FARs). These enzymes reduce the fatty acyl-CoA to the corresponding alcohol[2][7]. The specificity of the FAR plays a crucial role in determining the final pheromone component.
The interplay and specificity of these enzymes are key to the production of the precise stereoisomer of this compound, which is essential for its biological activity.
Ecological Significance: Specificity and Reproductive Isolation
The chemical structure and stereochemistry of this compound are critical for its biological function. The specific geometry of the double bonds ((5Z,7E)) is crucial for recognition by the male's olfactory receptors. Even minor changes to the structure can lead to a significant loss of activity. This high degree of specificity plays a vital role in reproductive isolation between closely related species that may inhabit the same geographical area.
In some cases, this compound is part of a multi-component pheromone blend. The ratio of this alcohol to other components, such as the corresponding aldehyde, can be a key factor in species recognition. Furthermore, the presence of other compounds can act as synergists, enhancing the attractive effect, or as inhibitors, repelling males of other species. For instance, in some bark beetle (Dendroctonus sp.) systems, certain pheromone components can be attractive at low concentrations but inhibitory at higher concentrations, regulating population density and interspecific competition.[3][8][9] While not a primary pheromone for Dendroctonus, this principle of synergistic and inhibitory effects is a common theme in insect chemical communication.
Applications in Pest Management
The potent attractive properties of this compound have been harnessed for the development of effective and environmentally benign pest management strategies for Dendrolimus species.
Population Monitoring
Traps baited with synthetic this compound, often in combination with (5Z,7E)-dodeca-5,7-dienal, are highly effective for monitoring the presence, abundance, and seasonal flight patterns of pest populations.[10] This information is crucial for making informed decisions about the timing and necessity of control interventions.
| Parameter | Specification | Reference |
| Lure Composition | 1:1 mixture of this compound and (5Z,7E)-dodeca-5,7-dienal | [5] |
| Lure Loading | Typically 1-2 mg per dispenser | [10] |
| Dispenser Type | Rubber septa, capillary tubes, or controlled-release membranes | [11][12] |
| Trap Type | Delta, funnel, or sticky traps | [11][13] |
| Trap Placement | Within the canopy of host trees, at a density determined by the monitoring objective | [11] |
Mating Disruption
Mating disruption is a technique that involves permeating the atmosphere of a target area with a high concentration of synthetic pheromone. This confuses the male moths and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval population.[14][15][16] this compound is a key component in mating disruption formulations for Dendrolimus moths.
Experimental Protocol: Field Efficacy Trial for Mating Disruption
-
Site Selection: Choose two comparable forest plots with known populations of the target Dendrolimus species. Designate one as the treatment plot and the other as the control plot.
-
Pheromone Application: In the treatment plot, deploy a mating disruption formulation containing this compound. This can be in the form of sprayable microcapsules or hand-applied dispensers.[14]
-
Monitoring: Place pheromone-baited traps in both the treatment and control plots to monitor male moth catch. A significant reduction in trap catch in the treatment plot compared to the control plot indicates successful communication disruption.
-
Population Assessment: Before and after the treatment period, assess the population density of the pest, for example, by counting egg masses or larvae on host trees. A significant reduction in the population in the treatment plot compared to the control plot indicates the effectiveness of the mating disruption strategy.
-
Data Analysis: Statistically analyze the trap catch data and population density data to determine the efficacy of the mating disruption treatment.
Synthesis of this compound
The availability of high-purity synthetic this compound is essential for its use in pest management. Several synthetic routes have been developed, often involving the stereoselective construction of the conjugated diene system. One effective method involves the cis-reduction of an enyne precursor.[1][10][17]
Protocol for Synthesis via Zinc Reduction of an Enyne Precursor [10]
-
Preparation of the Enyne Precursor: The starting material, (E)-7-dodecen-5-yn-1-ol, can be synthesized through various established methods, such as palladium-catalyzed coupling reactions.[17]
-
Activation of Zinc: Prepare activated zinc by treating zinc dust with a solution of copper sulfate and silver nitrate. This creates a highly reactive Zn/Cu/Ag couple.
-
Reduction Reaction: Dissolve the enyne precursor in a mixture of methanol and water. Add the activated zinc and stir the reaction at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup and Purification: Once the reaction is complete, filter off the zinc. The filtrate is then concentrated and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield this compound. This method typically results in high stereoselectivity (>98% Z,E).[1]
Conclusion and Future Directions
This compound is a cornerstone of the chemical ecology of many Dendrolimus species and a valuable asset in the sustainable management of these forest pests. Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathways: A complete understanding of the enzymes involved in the biosynthesis of this compound could open up possibilities for novel control strategies, such as the development of inhibitors of these enzymes.
-
Receptor Characterization: Identifying and characterizing the specific olfactory receptors for this compound will provide deeper insights into the mechanisms of pheromone perception and could lead to the design of more potent and specific agonists or antagonists.
-
Optimization of Formulations: The development of more advanced controlled-release formulations for mating disruption will improve the efficacy and cost-effectiveness of this technology.
-
Integration with Other Control Tactics: Research into the synergistic effects of using this compound-based tools with other IPM tactics, such as biological control agents, will be crucial for developing robust and resilient pest management programs.
By continuing to unravel the complexities of this fascinating molecule and its role in insect behavior, we can further enhance our ability to protect valuable forest resources from the devastating impacts of pest outbreaks.
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370. [Link]
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USDA ARS. (n.d.). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors and Test of Pheromone Efficacy against the Siberian Moth. [Link]
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Xia, C., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology, 47(4), 351-363. [Link]
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Macias-Samano, J. E. (2022). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. Insects, 13(1), 86. [Link]
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Hodges, R. J., et al. (2002). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research, 38(2), 159-173. [Link]
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Kumar, N., et al. (2025). Pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integrated pest management. Plant Archives, 25(1), 1349-1364. [Link]
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Byers, J. A., & Wood, D. L. (1981). Attractive and inhibitory pheromones produced in the bark beetle, Dendroctonus brevicomis, during host colonization: Regulation of inter- and intraspecific competition. Journal of Chemical Ecology, 7(1), 9-18. [Link]
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Rhainds, M., et al. (2022). Use of a Sprayable Sex Pheromone Formulation in Landscape-Level Control of Choristoneura fumiferana Populations. Insects, 13(10), 882. [Link]
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ResearchGate. (n.d.). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. [Link]
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SciSpace. (n.d.). Attractive and inhibitory pheromones produced in the bark beetle, Dendroctonus brevicomis, during host colonization: Regulation o. [Link]
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Wang, M., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 788754. [Link]
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Liu, C., et al. (2024). EsigPBP3 Was the Important Pheromone-Binding Protein to Recognize Male Pheromones and Key Eucalyptus Volatiles. International Journal of Molecular Sciences, 25(5), 2969. [Link]
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Methodological & Application
Application Note: Stereoselective Synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol
Abstract
(5Z,7E)-dodeca-5,7-dien-1-ol is a key component of the sex pheromone for several insect species, including the pine caterpillar moth (Dendrolimus spp.).[1][2] Its biological activity is intrinsically linked to its precise stereochemical structure, necessitating synthetic routes that offer high levels of control over the geometry of the conjugated diene system. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this important semiochemical. We will explore and contrast three robust synthetic strategies: Palladium-Catalyzed Cross-Coupling, an Alkyne-Based Linear Synthesis, and a classic Z-Selective Wittig Olefination. Each section explains the causality behind the strategic choices, provides detailed step-by-step protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Stereochemical Control
The synthesis of insect pheromones presents a unique challenge in organic chemistry: the demand for exceptional isomeric purity.[3] Most lepidopteran sex pheromones are comprised of long-chain unsaturated alcohols, aldehydes, or acetates, where the specific geometry of the double bonds (Z or E) is critical for eliciting a behavioral response in the target species.[4] The target molecule, this compound, features a conjugated diene moiety that requires the precise and independent construction of both a cis (Z) and a trans (E) double bond.
The development of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the approach to such targets.[5][6] These methods allow for a more convergent and stereocontrolled assembly of complex molecules compared to classical, often less selective, olefination techniques.[7] This guide will detail protocols that leverage both modern and classic techniques, providing a comprehensive toolkit for the synthesis of this and related conjugated diene systems.
Strategic Overview: Disconnection and Assembly
The core synthetic challenge lies in the stereocontrolled formation of the C5-C6 (Z) and C7-C8 (E) double bonds. We will examine three distinct retrosynthetic approaches:
-
Convergent Cross-Coupling Strategy: This approach disconnects the molecule at the C6-C7 single bond, allowing for the independent synthesis of two fragments, each containing one of the required alkenes. These fragments are then joined in a highly stereoretentive manner using palladium catalysis (e.g., Negishi or Suzuki coupling).
-
Linear Alkyne-Based Strategy: This method involves the initial construction of an enyne precursor. The pre-existing E-alkene is coupled with a terminal alkyne, which is then stereoselectively reduced to the desired Z-alkene in a subsequent step.
-
Wittig Olefination Strategy: A classic C=C bond-forming reaction, this approach disconnects the molecule at one of the double bonds (e.g., C5-C6). A phosphorus ylide is reacted with an aldehyde fragment, with reaction conditions carefully tuned to favor the formation of the Z-isomer.
The following sections provide detailed, actionable protocols for each of these strategies.
Protocol I: Convergent Synthesis via Palladium-Catalyzed Negishi Coupling
The Negishi coupling, which joins an organozinc compound with an organic halide, is exceptionally effective for this purpose due to its high functional group tolerance and excellent retention of stereochemistry in the coupling partners.[8][9][10]
Workflow Diagram: Negishi Coupling Strategy
Caption: Fig 1. Workflow for Negishi Coupling.
Experimental Protocol
Part A: Synthesis of (Z)-1-Iodo-1-hexene (Fragment A)
-
To a stirred suspension of Schwartz's reagent (Cp₂ZrHCl, 1.1 eq.) in anhydrous THF under an argon atmosphere, add 1-hexyne (1.0 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes, resulting in the formation of the vinylzirconocene intermediate.
-
Cool the solution to 0 °C and add a solution of iodine (I₂, 1.1 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the title compound.
Part B: Synthesis of (E)-6-(Tetrahydropyran-2-yloxy)hex-1-en-1-ylzinc Chloride (Fragment B) This protocol details a representative route to a suitable (E)-vinylzinc partner.
-
Protect the hydroxyl group of 5-hexen-1-ol with dihydropyran (DHP) using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM).
-
The resulting THP-protected alkene is then converted to the corresponding (E)-vinylzinc reagent. A common method involves hydroboration of the terminal alkyne analogue followed by transmetalation to zinc. For this specific fragment, an alternative is to start with a pre-formed (E)-vinyl halide.
-
To (E)-6-bromo-hex-5-en-1-ol (protected as its THP ether, 1.0 eq.) in THF, add t-BuLi (2.0 eq.) at -78 °C. After stirring, add a solution of ZnCl₂ (1.1 eq.) in THF. This generates the organozinc reagent in situ.
Part C: Negishi Coupling and Deprotection
-
In a flame-dried flask under argon, dissolve (Z)-1-iodo-1-hexene (1.0 eq.) and the organozinc reagent (Fragment B, ~1.2 eq.) in anhydrous THF.
-
Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The crude product is the THP-protected dienol.
-
Dissolve the crude product in methanol and add a catalytic amount of p-TsOH. Stir at room temperature for 2-4 hours until deprotection is complete.
-
Neutralize with solid NaHCO₃, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Protocol II: Alkyne-Based Linear Synthesis via Sonogashira Coupling
This linear approach constructs an enyne intermediate which is then stereoselectively reduced to form the Z-double bond. The Sonogashira coupling is a reliable method for coupling vinyl halides with terminal alkynes.[11][12][13][14] A key advantage is the commercial availability of many starting materials. The final reduction step is critical for stereoselectivity. While Lindlar hydrogenation is common, it can suffer from over-reduction. Reduction with activated zinc offers an excellent alternative with high cis-selectivity.[15]
Workflow Diagram: Sonogashira/Reduction Strategy
Caption: Fig 2. Sonogashira Coupling and Reduction.
Experimental Protocol
Part A: Sonogashira Coupling
-
Protect 5-hexyn-1-ol with DHP as described in Protocol I, Part B.
-
To a solution of the protected 5-hexyn-1-ol (1.1 eq.) and (E)-1-iodo-1-hexene (1.0 eq.) in triethylamine (Et₃N), add Pd(PPh₃)₄ (3 mol%) and copper(I) iodide (CuI, 5 mol%) under an argon atmosphere.
-
Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with diethyl ether.
-
Concentrate the filtrate and purify by flash chromatography to yield the protected (E)-dodec-7-en-5-yn-1-ol.
Part B: Stereoselective Zinc Reduction and Deprotection
-
Prepare activated zinc by stirring zinc dust with a 5% aqueous HCl solution, followed by washing with water, methanol, and ether, and drying under vacuum. An alternative is to use a Zn-Cu couple.[15]
-
Dissolve the enyne product from Part A (1.0 eq.) in a methanol/water mixture (e.g., 95:5).
-
Add the activated zinc powder (5-10 eq.) portion-wise to the solution.
-
Stir vigorously at room temperature. The reaction is often complete within 2-4 hours. Monitor carefully by GC-MS to avoid over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through Celite and concentrate the filtrate.
-
The crude product contains the THP-protected (5Z,7E)-dienol. Proceed with the deprotection step as described in Protocol I, Part C (Step 6-7) to obtain the final product.
Protocol III: Z-Selective Wittig Olefination
The Wittig reaction remains a cornerstone of alkene synthesis. For generating Z-alkenes, the use of non-stabilized ylides under "salt-free" conditions at low temperatures is paramount.[16][17] The presence of lithium salts can compromise Z-selectivity by promoting equilibration to the more thermodynamically stable E-isomer.[16] Therefore, using bases like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) is critical.
Workflow Diagram: Z-Selective Wittig Strategy
Caption: Fig 3. Workflow for Z-Selective Wittig.
Experimental Protocol
Part A: Synthesis of (5-(Tetrahydropyran-2-yloxy)pentyl)triphenylphosphonium Bromide
-
Protect 5-bromopentan-1-ol with DHP as described previously.
-
Dissolve the resulting bromide (1.0 eq.) and triphenylphosphine (PPh₃, 1.05 eq.) in toluene.
-
Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture, collect the solid by filtration, wash with cold toluene, and dry under vacuum.
Part B: Z-Selective Wittig Reaction and Deprotection
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous THF in a flame-dried flask under argon and cool to 0 °C.
-
Add a solution of KHMDS (1.05 eq.) in THF dropwise. The mixture should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of (E)-hept-2-enal (1.0 eq.) in anhydrous THF dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude product contains triphenylphosphine oxide and the desired protected dienol.
-
Purify the crude mixture by flash chromatography to separate the product from the phosphine oxide byproduct.
-
Proceed with the deprotection step as described in Protocol I, Part C (Step 6-7) to obtain the final product.
Comparison of Synthetic Strategies
To aid in selecting the most appropriate route, the key parameters of each strategy are summarized below.
| Parameter | Protocol I (Negishi) | Protocol II (Sonogashira) | Protocol III (Wittig) |
| Strategy Type | Convergent | Linear | Convergent |
| Key Transformation | Pd-catalyzed C(sp²)-C(sp²) coupling | Pd/Cu-catalyzed C(sp)-C(sp²) coupling & alkyne reduction | Olefination |
| Stereocontrol | Excellent; derived from pre-made fragments | Excellent; dependent on selective alkyne reduction | Good to Excellent; highly dependent on reaction conditions |
| Overall Yield | Generally high | Moderate to high | Moderate |
| Key Advantages | High convergency, excellent stereoretention. | Commercially available starting materials. | Well-established, powerful C=C bond formation. |
| Key Challenges | Preparation of stereodefined organometallic reagents. | Potential for alkyne over-reduction. | Stoichiometric phosphine oxide byproduct removal. |
Purification and Characterization
Purification: The final product is typically purified by silica gel flash column chromatography using a hexane/ethyl acetate gradient. Due to the potential for polymerization, prolonged exposure to heat or acidic conditions should be avoided.[18] For challenging separations of geometric isomers, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective, as the silver ions coordinate differently with Z and E double bonds.[15]
Characterization:
-
¹H NMR: The stereochemistry of the diene is confirmed by the coupling constants of the olefinic protons. The C7-C8 trans coupling (J) is typically ~15 Hz, while the C5-C6 cis coupling is ~11 Hz.
-
¹³C NMR: Provides confirmation of the carbon skeleton.
-
GC-MS: Used to determine chemical purity, isomeric purity (Z/E ratio), and confirm the molecular weight (m/z = 182.3).
-
FT-IR: Shows a characteristic broad O-H stretch (~3300 cm⁻¹) for the alcohol and C=C stretches (~1600-1650 cm⁻¹).
Conclusion
This application note has detailed three distinct and reliable methods for the stereoselective synthesis of this compound. The choice of strategy will depend on the specific resources, expertise, and scale available to the researcher. The palladium-catalyzed Negishi coupling offers a highly convergent and stereocontrolled route, while the Sonogashira/reduction pathway provides a robust linear alternative. The classic Z-selective Wittig reaction, when performed with careful control of reaction conditions, remains a valuable and powerful tool for constructing the required cis-double bond. By following these protocols, researchers can confidently synthesize this pheromone with the high degree of isomeric purity required for biological studies and integrated pest management applications.
References
-
Gao, S., & Wu, Y. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. [Link]
-
Al-Azzawi, A. G. S., et al. (2025). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
Dela-Cruz, P., et al. (2015). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. [Link]
-
Gao, S., & Wu, Y. (2014). Sonogashira coupling in natural product synthesis. RSC Publishing. [Link]
-
Cahiez, G., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. PMC. [Link]
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Wikipedia. (n.d.). Insect pheromones. Wikipedia. [Link]
-
Earlham Institute. (n.d.). Sustainable bioproduction of insect pheromones for pest control in agriculture. Earlham Institute. [Link]
-
Semantic Scholar. (n.d.). Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. Semantic Scholar. [Link]
-
MDPI. (2022). Synthesis of Conjugated Dienes in Natural Compounds. MDPI. [Link]
-
Dong, Z., & Dong, G. (2018). Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes. PMC. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Negishi, E., et al. (2010). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. PMC. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
De Paolis, M., Chataigner, I., & Maddaluno, J. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by or C-C coupling. Organic Chemistry Portal. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
-
Studies on the Wittig Reaction (IV). (n.d.). A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-l-ol. wfxh.whu.edu.cn. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. ResearchGate. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. LookChem. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. PMC. [Link]
- Google Patents. (n.d.). Method for inhibiting polymerization of conjugated dienes.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Application Note and Protocol Guide: High-Purity Isolation of (5Z,7E)-dodeca-5,7-dien-1-ol
An in-depth guide to the purification of (5Z,7E)-dodeca-5,7-dien-1-ol for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Challenge of Purity in Semiochemicals
This compound is a critical semiochemical, acting as a potent sex pheromone component for various lepidopteran species, including the pine caterpillar moth (Dendrolimus kikuchii Matsumura) and the Siberian moth (Dendrolimus superans sibiricus).[1][2][3] Its biological activity is exquisitely dependent on its stereochemical integrity. The presence of other geometric isomers, such as the (5E,7E), (5Z,7Z), and (5E,7Z) forms, which often arise during chemical synthesis, can significantly diminish or even antagonize the desired biological response.[4] Consequently, achieving high isomeric purity is paramount for its effective use in pest management programs and fundamental research.[5][6]
This guide provides a comprehensive overview of established and advanced techniques for the purification of this compound, with a focus on addressing the primary challenge: the separation of closely related geometric isomers. The protocols detailed herein are designed to be robust and scalable, catering to the needs of both academic research and process development.
Strategic Overview of Purification Pathways
The purification of this compound from a crude synthetic mixture typically involves a multi-step approach. The choice of techniques depends on the scale of the purification, the initial purity of the crude material, and the required final purity. A general workflow is outlined below.
Figure 1. A generalized workflow for the purification of this compound.
Core Purification Protocols
Column Chromatography: The Workhorse of Purification
Standard silica gel column chromatography is an indispensable first step to remove non-isomeric impurities, such as unreacted starting materials, reaction byproducts, and solvents.
-
Principle of Operation: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar to moderately polar mobile phase. More polar compounds interact more strongly with the silica and elute later.
Protocol 1: Standard Silica Gel Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column, ensuring even packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" method often results in better resolution.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). This is known as a gradient elution.
-
A typical gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC).
-
Combine fractions containing the purified product.
-
Argentation Chromatography: The Key to Isomer Separation
The separation of geometric isomers of conjugated dienes like this compound is notoriously difficult using standard chromatography because their polarities are very similar.[4] Argentation (silver nitrate) chromatography is a powerful technique that overcomes this challenge.
-
Principle of Operation: Silver (I) ions form reversible charge-transfer complexes with the π-electrons of double bonds. The stability of these complexes depends on the steric accessibility of the double bonds. Z (cis) isomers, being more sterically hindered, form weaker complexes and elute faster than E (trans) isomers. This differential interaction allows for the separation of geometric isomers.[1]
Protocol 2: Silver Nitrate-Impregnated Silica Gel Chromatography
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol (typically 10-20% by weight relative to the silica gel).
-
Create a slurry with silica gel in this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator, protecting the flask from light (wrap in aluminum foil) as silver nitrate is light-sensitive.
-
Dry the impregnated silica gel in a vacuum oven at a low temperature (e.g., 50-60°C) for several hours until it is a free-flowing powder.
-
-
Column Packing and Elution:
-
Pack the column with the prepared AgNO₃-silica gel as described in Protocol 1.
-
Use a non-polar mobile phase, such as a mixture of hexane and diethyl ether or hexane and toluene. The polarity must be carefully optimized.
-
Elute the sample, collecting small fractions. The separation is often very fine, requiring careful monitoring.
-
-
Fraction Analysis:
-
Analyze fractions by capillary gas chromatography (GC) to determine the isomeric composition.
-
Combine fractions that meet the required purity specifications.
-
| Parameter | Standard Silica Gel | AgNO₃-Impregnated Silica Gel |
| Primary Application | Removal of non-isomeric, polar/non-polar impurities | Separation of geometric (cis/trans) isomers |
| Stationary Phase | Silica Gel (SiO₂) | Silica Gel impregnated with 10-20% AgNO₃ |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Diethyl Ether gradient | Hexane/Toluene or Hexane/Diethyl Ether (low polarity) |
| Key Advantage | High capacity, cost-effective for bulk purification | Exploits π-complexation for isomer separation |
| Key Disadvantage | Poor resolution of geometric isomers | Light sensitive, higher cost, requires careful preparation |
Table 1. Comparison of Standard and Argentation Silica Gel Chromatography.
High-Performance Liquid Chromatography (HPLC)
For the highest possible purity, preparative HPLC can be employed, often as a final polishing step after column chromatography.
-
Principle of Operation: HPLC utilizes high pressure to force a solvent through a column packed with very small particles, providing high-resolution separations. Both normal-phase (polar stationary phase, non-polar mobile phase) and reverse-phase (non-polar stationary phase, polar mobile phase) can be used.
Protocol 3: Preparative Normal-Phase HPLC
-
Column and Mobile Phase Selection:
-
Utilize a silica-based or cyano-bonded normal-phase column.
-
The mobile phase is typically a mixture of hexane and a polar modifier like isopropanol or ethyl acetate. An isocratic (constant composition) mobile phase is often sufficient after initial optimization.
-
-
Method Development:
-
First, develop an analytical method on a smaller scale to determine the optimal mobile phase composition for separating the isomers.
-
Scale up the method to a preparative column.
-
-
Injection and Fractionation:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the sample onto the column and collect fractions corresponding to the desired isomer peak, as detected by a UV detector (dienes absorb UV light).
-
-
Solvent Removal:
-
Remove the solvent from the collected fractions under reduced pressure to yield the high-purity product.
-
Alternative and Complementary Techniques
While chromatography is the primary tool, other classical techniques can be valuable.
-
Fractional Distillation: Due to the high boiling point of dodecadienols (e.g., 76°C at 0.01 Torr), purification must be performed under high vacuum to prevent thermal degradation.[3][7] However, the boiling points of the geometric isomers are often very close, making separation by distillation challenging and requiring a highly efficient fractional distillation column.[8] This method is generally less effective for achieving high isomeric purity compared to argentation chromatography.
-
Low-Temperature Crystallization: Long-chain alcohols can sometimes be purified by crystallization from a suitable solvent at low temperatures.[9] The success of this method depends on the differential solubility and crystal packing of the isomers.[10][11] The presence of double bonds can disrupt efficient crystal packing, making this technique less universally applicable for unsaturated alcohols.[10]
Purity Assessment: The Validation Step
No purification is complete without rigorous analytical validation.
Figure 2. Workflow for the analytical validation of purified this compound.
-
Gas Chromatography (GC): Capillary GC with a polar stationary phase (e.g., DB-Wax) is the gold standard for determining the isomeric purity of pheromones.[12] The retention times of the different isomers will vary, allowing for their quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and fragmentation pattern of the purified compound, verifying its chemical identity.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, particularly the geometry of the double bonds. The coupling constants and chemical shifts of the olefinic protons are diagnostic for each isomer.[4]
Conclusion
The purification of this compound to a high degree of isomeric purity is a challenging yet achievable task. A strategic combination of standard silica gel chromatography for bulk purification followed by argentation chromatography or preparative HPLC for fine isomer separation is the most effective approach. Rigorous analytical quality control using GC and NMR is essential to validate the final product's purity and structural integrity. The protocols and principles outlined in this guide provide a robust framework for researchers and developers to obtain high-quality material for their specific applications.
References
- Insect Pheromone Technology: Chemistry and Applications. (1982). American Chemical Society. Provided by Google Search.
- Chromatography and Isolation of Insect Hormones and Pheromones. (n.d.). Provided by Google Search.
-
Ando, T., Vu, M. H., Yoshida, S., & Takahashi, N. (1982). Stereoselective Synthesis of Some Isomers of Dodecadien-1-ol: Compounds Related to the Pine Moth Sex Pheromone. Agricultural and Biological Chemistry, 46(3), 717-724. [Link]
- Zhu, J., et al. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa). Journal of Chemical Ecology, 47(12). Provided by Google Search.
- INSECT PHEROMONES. (2003). Provided by Google Search.
-
Insect pheromones . (n.d.). Wikipedia. [Link]
-
Green chemistry production of codlemone, the sex pheromone of the Codling Moth (Cydia pomonella), by metabolic engineering of the oilseed crop Camelina (Camelina sativa) . (2021). Lund University. [Link]
-
Green chemistry production of codlemone, the sex pheromone of the Codling Moth (Cydia pomonella), by metabolic engineering of the oilseed crop Camelina (Camelina sativa) . (2021). Lund University Research Portal. [Link]
-
Wang, Y., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1221. [Link]
- Guide for crystallization. (n.d.). Provided by Google Search.
-
McDonough, L. M., Hoffmann, D. F., & Beroza, M. (1972). Sex pheromone of the codling moth: structure and synthesis. Science, 177(4044), 177-178. [Link]
- Method for the Production of Primary Long-Chain Alcohols. (2008).
-
Huang, G., et al. (2007). Progress in the Synthesis of Codlemone: The Sex Pheromone of Laspeyresia Pomonella. Request PDF on ResearchGate. [Link]
-
Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370. [Link]
-
This compound . (n.d.). PubChem. [Link]
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(5Z,7E)-5,7-Dodecadien-1-ol . (n.d.). LookChem. [Link]
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Which methods do chemical engineers use to separate isomers? . (2015). Quora. [Link]
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Toro-Vazquez, J. F., et al. (2013). Phase transition and polymorphic behavior of binary systems containing fatty alcohols and peanut oil. Crystal Growth & Design, 13(9), 3886-3896. [Link]
-
How to separate two close boiling isomers other than the distillation method at a low cost . (2020). Quora. [Link]
-
Silou, T., et al. (2017). Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design. Food Science & Nutrition, 5(4), 896-903. [Link]
-
(E,Z)-5,7-Dodecadien-1-ol, acetate . (n.d.). NIST WebBook. [Link]
- Brykczynski, H., et al. (2022). Crystallization of wax esters in oleogels – Relevance of chain length and ester bond position. Food Hydrocolloids, 133, 107931. Provided by Google Search.
-
Use of fractional distillation in organic chemistry . (2018). Chemistry Stack Exchange. [Link]
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GC-MS Protocol for the Definitive Analysis of (5Z,7E)-dodeca-5,7-dien-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z,7E)-dodeca-5,7-dien-1-ol is a semiochemical that plays a critical role in the chemical ecology of various insect species, notably as a component of the female sex pheromone in moths like the pine caterpillar moth, Dendrolimus kikuchii Matsumura[1]. Accurate identification and quantification of this conjugated dienol and its isomers are fundamental for research in pest management, biodiversity studies, and the development of novel bioactive compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity[2]. This document provides a comprehensive, field-proven protocol for the robust analysis of this compound, covering sample preparation, chemical derivatization, instrument configuration, and method validation to ensure data of the highest integrity.
Core Principles: Navigating the Analytical Challenges
The analysis of this compound presents a unique set of challenges that this protocol is designed to overcome:
-
Trace-Level Detection: As a pheromone, the target analyte is often present in biological or environmental samples at extremely low concentrations (ng/µL or lower). The methodology must therefore be optimized for high sensitivity[3][4].
-
Thermal Lability and Polarity: The presence of a primary alcohol functional group imparts polarity, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injector. To mitigate this, derivatization is employed to convert the polar -OH group into a more stable, less polar trimethylsilyl (TMS) ether, enhancing volatility and chromatographic performance[5][6].
-
Isomeric Complexity: The analyte is one of several possible geometric isomers (E,E, Z,Z, E,Z). Chromatographic separation is critical to distinguish this compound from its isomers, as biological activity is often specific to a single stereoisomer. The choice of GC column is therefore paramount.
-
Matrix Interference: Samples, whether from insect glands or environmental traps, are complex matrices. A robust sample preparation and selective MS detection method are essential to minimize interference and ensure accurate quantification[4][7].
Detailed Methodologies and Protocols
This section details the complete workflow, from sample acquisition to final data analysis.
Required Materials and Reagents
-
Solvents: Hexane (HPLC or pesticide residue grade), Dichloromethane, Chloroform, Methanol.
-
Standards: Certified reference standard of this compound (CAS: 73416-71-4)[8][9]. Internal Standard (IS), e.g., Tetradecan-1-ol or a suitable stable isotope-labeled analog.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6][10].
-
Apparatus: Glass vials (2 mL) with PTFE-lined caps, micropipettes, gentle nitrogen evaporator, heating block, SPME holder and fibers (e.g., PDMS/DVB)[2].
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).
Sample Preparation: Extracting the Analyte
The choice of extraction method is dictated by the sample type and research question.
Protocol 2.2.1: Solvent Extraction of Biological Tissues (e.g., Pheromone Glands) This method is ideal for determining the total pheromone content within a gland.[2][11]
-
Under a stereomicroscope, carefully dissect the pheromone gland from the insect.
-
Immediately immerse the gland into a 2 mL glass vial containing 50 µL of high-purity hexane.
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Carefully remove the gland tissue from the vial.
-
If necessary, concentrate the extract to a final volume of ~20 µL under a gentle stream of nitrogen gas. Caution: Avoid complete evaporation to prevent loss of the semi-volatile analyte.
-
The resulting extract is now ready for derivatization.
Protocol 2.2.2: Headspace Solid-Phase Microextraction (HS-SPME) This solvent-free technique is perfect for analyzing volatile emissions from a live sample without sacrificing the organism.[2]
-
Place the sample (e.g., a live insect) into a sealed glass vial or chamber.
-
Gently heat the vial to 40-60°C to increase the volatilization of the semiochemicals.
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes).
-
Retract the fiber into its needle. The fiber is now loaded with analytes and ready for immediate introduction into the GC-MS injector for thermal desorption. Derivatization is not performed with this method; analysis is of the native alcohol.
Derivatization Protocol: Silylation
This step is critical for samples prepared via solvent extraction to ensure robust and reproducible chromatography.
-
To the 20 µL solvent extract from Protocol 2.2.1, add 20 µL of the silylation reagent (BSTFA + 1% TMCS or MSTFA)[6][10].
-
Securely cap the vial.
-
Heat the vial at 60-70°C for 30 minutes using a heating block.
-
Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS injection. The analyte is now the trimethylsilyl ether of this compound.
GC-MS Instrumentation and Parameters
Optimal separation and detection are achieved using the parameters outlined below. These should be considered a starting point and may require further optimization based on the specific instrument and isomers of interest.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Maximizes analyte transfer to the column for trace sensitivity[12]. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| GC Column | DB-WAX, HP-INNOWax, or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film) | A polar stationary phase is crucial for resolving geometric isomers of long-chain unsaturated alcohols and their derivatives[13]. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 220°C, hold for 10 min | This temperature program effectively separates C12 compounds from solvent and matrix components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Scan Mode: 40-350 amu (for initial identification) Selected Ion Monitoring (SIM): (for quantification) | Scan mode provides full spectral data for compound identification. SIM mode significantly increases sensitivity and selectivity for trace quantification by monitoring characteristic ions[12]. |
| Characteristic Ions (TMS derivative) | To be determined empirically from a standard. Expected fragments would include the molecular ion (M+), [M-15]+ (loss of CH3), and other specific fragments. |
Calibration and Quantification
For accurate quantification, an internal standard method is recommended.
-
Prepare a Stock Standard: Create a 100 µg/mL stock solution of the this compound reference standard in hexane.
-
Prepare Calibration Standards: Perform serial dilutions of the stock standard to create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL).
-
Spike with Internal Standard (IS): Add a constant, known concentration of the internal standard (e.g., 0.5 µg/mL of Tetradecan-1-ol) to each calibration standard and to each sample extract before derivatization.
-
Derivatize and Analyze: Derivatize and inject each calibration standard into the GC-MS under the same conditions as the samples.
-
Construct Calibration Curve: For each standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the analyte concentration to generate a calibration curve[14]. The linearity should be confirmed with a correlation coefficient (R²) ≥ 0.995[4].
-
Quantify Samples: Calculate the analyte-to-IS peak area ratio in the unknown samples and determine the concentration using the linear regression equation from the calibration curve.
Data Analysis and Method Validation
Compound Identification
The identity of this compound (as its TMS derivative) is confirmed by a two-factor authentication:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the certified reference standard, analyzed under identical conditions.
-
Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum of the reference standard and/or a validated library spectrum (e.g., NIST).
Method Validation for Trustworthiness
To ensure the protocol is suitable for its intended purpose, key validation parameters must be assessed according to established guidelines[15][16].
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to detect the analyte in the presence of matrix components and isomers. | Baseline resolution of the target peak from interfering peaks. |
| Linearity & Range | Proportionality of instrument response to analyte concentration. | Correlation coefficient (R²) ≥ 0.995 over the defined range. |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3[4]. |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio (S/N) ≥ 10[4][12]. |
| Accuracy (Recovery) | Closeness of measured value to the true value, assessed by spiking a blank matrix. | Typically 80-120% recovery[4]. |
| Precision (Repeatability) | Closeness of agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15%[4]. |
Experimental Workflow Visualization
The following diagram provides a visual overview of the analytical workflow.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365646, this compound. PubChem. Available at: [Link]
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Jia, K., & Li, L. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. Available at: [Link]
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LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365640, (5E,7Z)-5,7-Dodecadien-1-ol. PubChem. Available at: [Link]
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Garrido-Cisneros, M., et al. (2022). Validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. ResearchGate. Available at: [Link]
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Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of (5E,7Z)-5,7-Dodecadienal.
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Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules, 26(22), 6853. Available at: [Link]
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FlavScents. (n.d.). (Z,E)-5,7-dodecadien-1-ol. Available at: [Link]
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Le, T. H., et al. (2012). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 18(5), 735-742. Available at: [Link]
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Coon, K. L., et al. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. Available at: [Link]
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Roces, A. B., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(21), 6434. Available at: [Link]
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Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
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Kalinová, B., et al. (2009). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Journal of Chromatography A, 1216(35), 6348-6354. Available at: [Link]
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Vasile, C., & Drochioiu, G. (2010). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB Scientific Bulletin, Series B, 72(4), 213-222. Available at: [Link]
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Formoso, E., et al. (2023). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. Molecules, 28(15), 5854. Available at: [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370. Available at: [Link]
-
NIST. (n.d.). (E,Z)-5,7-Dodecadien-1-ol, acetate. NIST Chemistry WebBook. Available at: [Link]
- BenchChem. (2025). Quantitative Analysis of Pheromone Blends Containing (5E,7Z)-5,7-Dodecadienal: A Comparative Guide.
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Application Note & Protocols for Field Trapping Experiments Using (5Z,7E)-dodeca-5,7-dien-1-ol
Introduction and Principle
(5Z,7E)-dodeca-5,7-dien-1-ol is a conjugated diene alcohol that functions as a primary component of the female-produced sex pheromone for several destructive forest pests within the Dendrolimus genus (Lepidoptera: Lasiocampidae), commonly known as pine caterpillars or lappet moths.[1][2][3] Its principal role is as a long-range sex attractant for conspecific males, making it a powerful tool for integrated pest management (IPM). The specific stereoisomeric structure, (5Z,7E), is crucial for biological activity.
Field trapping experiments leveraging this semiochemical are designed for several key objectives:
-
Population Monitoring: Detecting the presence and tracking the population dynamics of invasive or endemic pest species like the Masson Pine Moth (Dendrolimus punctatus) and the Siberian Moth (Dendrolimus superans sibiricus).[4][5][6]
-
Mass Trapping: Deploying a high density of traps to capture a significant portion of the male population, thereby reducing mating success and subsequent larval outbreaks.
-
Mating Disruption: Permeating the atmosphere with the synthetic pheromone to confuse males and prevent them from locating females.
This guide provides the scientific rationale and detailed protocols for designing and executing effective field trapping studies using this compound.
Chemical Profile and Properties
Understanding the physicochemical properties of the active compound is fundamental to its correct handling, storage, and deployment.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 73416-71-4 | [2][8][9] |
| Molecular Formula | C₁₂H₂₂O | [2][8][9] |
| Molecular Weight | 182.30 g/mol | [2][10] |
| Appearance | Colorless Oil | [8] |
| Stability | Light Sensitive | [8] |
| LogP | 3.45160 | [2] |
Causality Behind the Chemistry: The conjugated double bond system is susceptible to isomerization (e.g., conversion to the more thermodynamically stable E,E isomer) when exposed to UV light or radical initiators.[11] Such isomerization can drastically reduce or eliminate the compound's attractiveness to the target insect. Therefore, proper storage in amber vials, under an inert atmosphere (e.g., argon), and at low temperatures (-20°C or -80°C for long-term) is critical to maintain isomeric purity and biological efficacy.[6]
Pheromone Lure Formulation and Preparation
The effectiveness of this compound is often significantly enhanced when presented as part of a precise blend that mimics the natural pheromone gland composition of the target female moth.
The Importance of Pheromone Blends
While this compound (Z5,E7-12:OH) is a primary attractant, other related compounds found in the pheromone gland can act as powerful synergists. For instance, studies on Dendrolimus punctatus and Dendrolimus superans sibiricus have identified acetates, propionates, and aldehydes of the same dodecadienol backbone as crucial for maximizing male capture rates.[4][6][12]
| Target Species | Recommended Pheromone Blend | Reference |
| Dendrolimus punctatus | A three-component blend of (5Z,7E)-dodecadien-1-yl acetate (Z5,E7-12:Ac), propionate (Z5,E7-12:Pr), and the alcohol (Z5,E7-12:OH) in a 25:10:28 ratio. | [4][12] |
| Dendrolimus superans sibiricus | A 1:1 blend of this compound (Z5,E7-12:OH) and (5Z,7E)-dodeca-5,7-dienal (Z5,E7-12:Ald). | [6] |
Protocol: Preparation of Lure Dispensers
This protocol describes the loading of rubber septa, a common and effective dispenser type for this pheromone.
Materials:
-
This compound (and other blend components as required) of high isomeric purity (>95%).
-
High-purity solvent (e.g., Hexane or Heptane, HPLC grade).
-
Red rubber septa (or other chosen dispenser).
-
Micropipettes (10-100 µL range).
-
Glass vials with PTFE-lined caps.
-
Forceps.
-
Fume hood.
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone blend in the chosen solvent. For the D. superans sibiricus blend, a concentration of 2 mg total pheromone per 100 µL of heptane is a validated starting point.[6]
-
Dispenser Loading: Using forceps, place a single rubber septum into a clean glass vial.
-
Application: With a micropipette, carefully apply the desired volume of the pheromone stock solution directly onto the rubber septum. For a 2 mg dose, apply 100 µL.
-
Solvent Evaporation: Leave the vial uncapped in the fume hood for 1-2 hours to allow the solvent to evaporate completely, leaving the pheromone absorbed into the dispenser matrix.
-
Storage: Seal the vial and store at -20°C or below until field deployment. Lures stored at -80°C have been shown to retain full efficacy.[6] For quality control, it is advisable to perform GC-MS analysis on a subset of prepared lures to confirm the correct ratio and quantity of components.
Field Trapping Experimental Design
A robust experimental design is crucial for obtaining statistically significant and interpretable results.
Caption: High-level workflow for a pheromone trapping experiment.
Site Selection and Trap Layout
-
Rationale: Site selection should target habitats where the host plants (e.g., Masson Pine, Larch) are prevalent.[6][13] The experimental design must account for variability in the environment.
-
Controls: It is mandatory to include control traps baited with a dispenser containing only the solvent. This quantifies the number of insects captured by chance and validates that attraction is due to the pheromone.
-
Replication: Use a minimum of 3-5 replicates for each treatment (pheromone blend vs. control) to ensure statistical power.
-
Spacing: A distance of 100-250 meters between traps is recommended to prevent interference between pheromone plumes.[6] Traps should be arranged in a grid or transect, and the positions of treatment and control traps should be randomized within each replicate block.
Caption: Randomized block layout for field traps (T=Treatment, C=Control).
Protocol: Field Deployment and Data Collection
This protocol outlines the steps for setting up and maintaining the trapping network.
Materials:
-
Prepared pheromone lures and control dispensers in sealed, labeled vials.
-
Traps (e.g., milk-carton type, delta traps) with hangers.
-
Killing agent for traps (e.g., Vapona™ strip or a drowning solution like soapy water).
-
GPS device for recording trap locations.
-
Flagging tape and permanent markers for labeling.
-
Field data sheets or digital data entry device.
-
Forceps for handling lures.
Procedure:
-
Trap Assembly: Assemble traps according to the manufacturer's instructions. Place the killing agent inside.
-
Deployment: Navigate to the pre-determined GPS coordinates for the first trap.
-
Labeling: Label the trap with a unique ID number, date of deployment, and treatment type (e.g., "T1" for Treatment 1, "C1" for Control 1).
-
Lure Placement: Using clean forceps to avoid cross-contamination, place one pheromone lure (or control dispenser) inside the trap in the designated holder.
-
Trap Positioning: Hang the trap from a tree branch. For D. punctatus, a height lower than 5.5 meters in the pine forest canopy has been shown to be more effective.[4] Ensure the trap entrance is unobstructed.
-
Record Keeping: Record the trap ID, GPS coordinates, date, time, and any relevant habitat notes on the data sheet.
-
Servicing: Visit traps at a regular interval (e.g., weekly).
-
Count and record the number of captured target moths. Remove all insects from the trap.
-
Lure Replacement: The efficacy of lures on rubber septa has been observed to decline significantly after two weeks of field exposure.[6] Therefore, lures should be replaced biweekly to ensure optimal trap effectiveness.
-
Record the date, number of moths, and any damage or issues with the trap.
-
Data Analysis and Interpretation
Raw catch data should be standardized to facilitate comparison. A common metric is Mean Catch per Trap per Day . This is calculated by dividing the total number of moths caught in a trap by the number of days in the trapping interval.
Statistical analysis, such as an Analysis of Variance (ANOVA) or a t-test, should be used to determine if there is a significant difference between the mean catch in pheromone-baited traps and control traps. A significantly higher catch in the baited traps confirms that this compound is an effective attractant for the target species in that location. The data can then be used to map population densities and inform management decisions.
References
-
Biosynthesis of the sex pheromone components (Z)-5-dodecenol and (Z,E)-5,7-dodecadienol in Dendrolimus punctatus was studied by topical application of deuterium-labeled fatty acids to pheromone glands and subsequent analysis of fatty acyl groups and pheromone components by gas chromatography-mass sp. (n.d.). PubMed. [Link]
-
(5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). LookChem. [Link]
-
Lin, X., Liu, M., Dong, W., & Wu, C. (2017). Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). Molecules, 22(11), 1833. [Link]
-
Zhang, A.-B., Wang, Z.-J., Tan, S.-J., & Li, D.-M. (2003). Monitoring the masson pine moth, Dendrolimus punctatus (Walker) (Lepidoptera: Lasiocampidae) with synthetic sex pheromone-baited traps in Qianshan County, China. Applied Entomology and Zoology, 38(3), 285–291. [Link]
-
Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. (n.d.). Semantic Scholar. [Link]
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Dendrolimus punctatus (Masson pine caterpillar). (2021, November 17). CABI Compendium. [Link]
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Pest categorisation of Dendrolimus punctatus. (2022). EFSA Journal, 20(10), e07570. [Link]
-
Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366–6370. [Link]
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This compound. (n.d.). PubChem. [Link]
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(5E,7Z)-5,7-Dodecadien-1-ol. (n.d.). PubChem. [Link]
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Mating Disruption Techniques Using (5Z,7E)-dodeca-5,7-dien-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of (5Z,7E)-dodeca-5,7-dien-1-ol in mating disruption strategies for the control of pine caterpillar moths of the genus Dendrolimus. As significant defoliators of coniferous forests, effective and environmentally benign control methods for these pests are of paramount importance. Mating disruption, a technique that utilizes synthetic pheromones to interfere with the reproductive cycle of insects, offers a targeted and sustainable approach to pest management.[1] This guide details the principles of mating disruption, protocols for the synthesis and quality control of this compound, formulation of various dispenser types, and best practices for field application and efficacy monitoring.
Introduction: The Role of this compound in Dendrolimus Chemical Ecology
This compound is a primary component of the female sex pheromone for several economically important species of Dendrolimus moths, including the pine caterpillar moth (Dendrolimus punctatus) and the Siberian moth (Dendrolimus superans sibiricus).[2][3] In these species, the virgin female releases a specific blend of pheromones to attract males for mating. The precise ratio and stereochemistry of these components are critical for eliciting a behavioral response in males. By artificially introducing this compound into the environment, it is possible to disrupt this delicate chemical communication, thereby preventing mating and reducing subsequent larval populations.
Target Pest: Dendrolimus punctatus
Dendrolimus punctatus, the pine caterpillar moth, is a major defoliator of pine forests in Southeast Asia.[3] The larvae feed on pine needles, and large-scale outbreaks can lead to significant economic and ecological damage. Depending on the latitude, D. punctatus can have multiple generations per year.[3] Adult moths emerge, mate, and lay eggs primarily during the night.[4] A thorough understanding of the local phenology of D. punctatus is crucial for the effective timing of mating disruption applications.
Principles of Mating Disruption
Mating disruption is a pest management strategy that employs synthetic sex pheromones to inhibit the ability of male insects to locate and mate with females.[1] This is achieved through several proposed mechanisms:
-
Competitive Attraction: A high concentration of synthetic pheromone creates numerous "false trails," leading males away from receptive females.
-
Sensory Overload: The abundance of the pheromone can desensitize the male's antennal receptors, rendering them unable to detect the subtle gradients of the natural pheromone plume.
-
Camouflage: The synthetic pheromone can mask the natural pheromone plumes emitted by females, making them effectively "invisible" to males.
The successful implementation of mating disruption leads to a reduction in successful mating events and, consequently, a decrease in the pest population over time.
Synthesis and Quality Control of this compound
The stereoselective synthesis of this compound is critical for its biological activity. Several synthetic routes have been established, with a common strategy involving the stereoselective reduction of an enyne precursor.
Stereoselective Synthesis Protocol
A reliable method for the synthesis of this compound is the cis-reduction of (E)-7-dodecen-5-yn-1-ol using activated zinc.[5]
Materials:
-
(E)-7-dodecen-5-yn-1-ol
-
Zinc dust
-
Copper (II) sulfate pentahydrate
-
Silver nitrate
-
Methanol
-
Water
-
Celite
-
Hexane
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Preparation of Activated Zinc (Zn/Cu/Ag): In a flask under an inert atmosphere, add zinc dust. Sequentially add aqueous solutions of copper sulfate and silver nitrate with stirring. The zinc dust will become coated with copper and silver. Decant the aqueous solution and wash the activated zinc with water, then methanol.
-
Reduction Reaction: Dissolve (E)-7-dodecen-5-yn-1-ol in a mixture of methanol and water. Add the freshly prepared activated Zn/Cu/Ag to the solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the zinc slurry. Wash the Celite pad with methanol.
-
Purification: Combine the filtrates and remove the methanol by rotary evaporation. Extract the aqueous residue with hexane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by flash chromatography on silica gel.
Quality Control Protocol
The stereoisomeric purity of the synthesized this compound is paramount for its effectiveness. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for quality control.
3.2.1. Gas Chromatography (GC) Analysis
-
Objective: To determine the chemical and stereoisomeric purity of the synthesized pheromone.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column (e.g., DB-WAX).
-
Procedure:
-
Prepare a standard solution of high-purity this compound.
-
Prepare a dilute solution of the synthesized product in an appropriate solvent (e.g., hexane).
-
Inject both the standard and the sample into the GC under optimized conditions (e.g., appropriate temperature program).
-
Compare the retention time of the major peak in the sample to that of the standard.
-
Calculate the percentage purity by peak area integration. The presence of other isomers will be indicated by separate peaks.
-
3.2.2. ¹H NMR Spectroscopy
-
Objective: To confirm the stereochemistry of the double bonds.
-
Procedure:
-
Dissolve a purified sample of the synthesized product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the coupling constants (J-values) of the olefinic protons. The characteristic J-values for cis and trans double bonds will confirm the (5Z,7E) configuration.
-
Formulation of Mating Disruption Dispensers
The choice of dispenser is critical for the controlled and sustained release of the pheromone in the field. Common dispenser types include rubber septa, hollow fibers, and microencapsulated formulations.
Protocol for Loading Rubber Septa Dispensers
Rubber septa are commonly used for monitoring and small-scale mating disruption trials.
Materials:
-
High-purity this compound
-
Hexane (or other suitable volatile solvent)
-
Micropipette
-
Red rubber septa
Procedure:
-
Prepare a stock solution of the pheromone in hexane at a known concentration (e.g., 100 mg/mL).
-
Using a micropipette, carefully apply a precise volume of the stock solution onto the concave surface of a rubber septum to achieve the desired loading dose (e.g., 10 mg per septum).
-
Allow the solvent to evaporate completely in a fume hood for several hours.
-
Store the loaded septa in airtight containers in a freezer until field deployment.
Overview of Microencapsulated Formulations
Microencapsulation involves enclosing the pheromone in small polymer capsules. This formulation can be sprayed using conventional equipment, allowing for application over large areas. The polymer shell protects the pheromone from degradation and controls its release rate. The formulation process typically involves interfacial polymerization to form the microcapsules.
Field Application Protocol for Mating Disruption of Dendrolimus punctatus
A successful mating disruption program requires careful planning and execution based on the target pest's biology and the specific environmental conditions of the treatment area.
Timing of Application
The application of mating disruption dispensers should be timed to coincide with the flight period of adult D. punctatus. This is typically just before the emergence of the first generation of adult moths in the spring. Monitoring with pheromone-baited traps can help determine the precise timing of moth emergence. Mating and oviposition primarily occur at night.[4]
Dispenser Density and Placement
The optimal dispenser density will depend on the pest population density and the type of dispenser used. For hand-applied dispensers in a forest setting, a general recommendation is a grid pattern throughout the treatment area.
-
Dispenser Density: A starting point for dispenser density is typically in the range of 25 to 100 dispensers per hectare. Higher densities may be required in areas with high pest pressure or at the borders of the treated area.
-
Dispenser Placement: Dispensers should be placed in the upper third of the tree canopy, as this is often where mating activity is concentrated.[6] Securely attach dispensers to branches to prevent them from being dislodged by wind or animals.
Monitoring and Efficacy Assessment
Monitoring is essential to evaluate the effectiveness of the mating disruption program.
-
Trap Shutdown: Place pheromone-baited traps within the treated area and in a comparable untreated control area. A significant reduction in male moth captures in the treated area (trap shutdown) is an indicator of successful disruption.
-
Mating Success: The most direct measure of efficacy is the assessment of female mating status. This can be done by collecting female moths from both treated and control areas and dissecting them to check for the presence of spermatophores. A significant reduction in the percentage of mated females in the treated area indicates successful mating disruption.
-
Larval Population and Damage Assessment: Ultimately, the success of a mating disruption program is measured by a reduction in the subsequent larval population and the prevention of forest damage. Conduct larval surveys and assess defoliation levels in both treated and control plots.
Data Summary
| Parameter | Recommended Value/Range | Notes |
| Pheromone Loading (Rubber Septa) | 10 - 100 mg/dispenser | Higher loading may be needed for longer field life. |
| Dispenser Density | 25 - 100 dispensers/hectare | Adjust based on pest pressure and dispenser type. |
| Dispenser Placement Height | Upper third of tree canopy | To coincide with typical mating locations.[6] |
| Application Timing | Prior to adult moth emergence | Use monitoring traps to determine optimal timing. |
| Efficacy Monitoring | Trap shutdown, mating success, larval counts | A multi-faceted approach is recommended for robust assessment. |
Diagrams
Workflow for Mating Disruption Program
Caption: Workflow for a mating disruption program.
Mechanism of Mating Disruption
Caption: Mechanism of mating disruption.
Conclusion
Mating disruption using this compound is a promising, environmentally sound strategy for the management of Dendrolimus pine caterpillar moths. Success hinges on a thorough understanding of the pest's biology, the use of high-purity synthetic pheromones, appropriate dispenser technology, and a well-planned and monitored field application program. This guide provides the foundational protocols and knowledge for researchers and pest management professionals to develop and implement effective mating disruption strategies for the protection of valuable forest resources.
References
- CABI. (2010). Dendrolimus punctatus (pine caterpillar). In: Invasive Species Compendium.
-
CAPS. (2016). Dendrolimus pini. Retrieved from [Link]
-
Globe Thesis. (2014). Reproductive Biology In The Pine Caterpilar, Dendrolimus Punctatus Walker (Lepidoptera:Lasiocampidae). Retrieved from [Link]
-
CAPS. (2016). Dendrolimus punctatus. Retrieved from [Link]
-
Globe Thesis. (2014). Reproductive Biology In The Pine Caterpilar, Dendrolimus Punctatus Walker (Lepidoptera:Lasiocampidae). Retrieved from [Link]
- Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370.
- Kong, X. B., et al. (2007). Female sex pheromone of the Yunnan pine caterpillar moth Dendrolimus Houi: first (E,Z)-isomer in pheromone components of Dendrolimus spp. Journal of Chemical Ecology, 33(7), 1316-1327.
-
LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. Retrieved from [Link]
-
MDPI. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Retrieved from [Link]
-
MDPI. (2022). Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields. Retrieved from [Link]
-
MDPI. (2021). A Comprehensive Review of Hollow-Fiber Membrane Fabrication Methods across Biomedical, Biotechnological, and Environmental Domains. Retrieved from [Link]
-
PubMed. (2011). Effects of reservoir dispenser height on efficacy of mating disruption of codling moth (Lepidoptera: Tortricidae) in apple. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. Retrieved from [Link]
-
CABI. (n.d.). The contemporary and prospective risks of resistance to the mating disruption method in moths. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. Retrieved from [Link]
- Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
- Zhang, S., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Frontiers in Physiology, 13, 869595.
- Zhang, X.-M., et al. (2008). Identification of the stereoisomers of pheromone candidates of Dendrolimus houi (Lepidoptera: Lasiocampidae) with Kovats indexes. Acta Entomologica Sinica, 51(6), 580-585.
- Gut, L. J., & Miller, J. R. (n.d.). MATING DISRUPTION.
-
MDPI. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. Retrieved from [Link]
-
ResearchGate. (2019). Effect of dispenser type, trap design and placement on catches of pine-tree lappet moth, Dendrolimus pini. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Monitoring Trap and Mating Disruption Dispenser Application Heights on Captures of Male Grapholita molesta (Busck; Lepidoptera: Tortricidae) in Pheromone and Virgin Female-Baited Traps. Retrieved from [Link]
-
University of Ljubljana Press Journals. (n.d.). Preparation and evaluation of pheromone slow-release dispensers of grape vine moth and brinjal fruit and shoot borer. Retrieved from [Link]
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Application Notes & Protocols for the Quantitative Analysis of Pheromone Blend Components
Abstract
The precise quantitative analysis of pheromone blend components is a cornerstone of chemical ecology, enabling researchers to decipher the intricate language of insect communication. This intelligence is pivotal for the development of effective, environmentally benign pest management strategies and offers a unique avenue for discovering novel bioactive molecules in drug development. Pheromone blends are often complex mixtures of volatile and semi-volatile organic compounds, where the specific ratio of each component is critical to its biological efficacy.[1] Consequently, high-fidelity analytical methodologies are required to not only identify but also accurately quantify these constituents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the extraction, identification, and quantification of insect pheromone components. The central analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), the industry standard for such analyses, supplemented by Gas Chromatography-Electroantennography (GC-EAD) for functional validation.[1][2]
Introduction: The Significance of Quantitative Pheromone Analysis
Pheromones are chemical signals that mediate intraspecific interactions in insects, influencing behaviors critical for survival and reproduction, such as mating, aggregation, and trail-following.[1] The biological activity of a pheromone is often not dictated by a single compound but by a blend of multiple components present in a precise ratio. Even subtle variations in this ratio can lead to a loss of biological function or, in some cases, elicit a repellent response. Therefore, the quantitative analysis of these blends is not merely an academic exercise but a critical step in:
-
Understanding Chemical Communication: Elucidating the fundamental principles of how insects perceive and respond to chemical cues.
-
Developing Pest Management Tools: Synthesizing effective and species-specific lures for monitoring insect populations and for mating disruption strategies.[3]
-
Drug Discovery and Development: Identifying novel bioactive compounds from insect-derived sources that may have pharmaceutical applications.
This guide provides a structured approach to the quantitative analysis of pheromone blends, from sample acquisition to final data interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Analytical Workflow: A Holistic Approach
A successful quantitative analysis of a pheromone blend is a multi-step process that requires careful planning and execution. Each stage is critical for the accuracy and reliability of the final results. The general workflow is outlined below.
Caption: General workflow for quantitative pheromone analysis.
Detailed Protocols and Methodologies
Sample Collection and Preparation: The Foundation of Accurate Analysis
The choice of sample collection and preparation method is dictated by the nature of the pheromone, its source, and the research question. The primary goal is to obtain a representative sample of the pheromone blend with minimal contamination.
Protocol 1: Pheromone Gland Extraction
This protocol is suitable for insects where the pheromone is concentrated in a specific gland, such as the terminal abdominal glands of female moths.[4]
-
Materials:
-
Virgin insects (e.g., female moths) at their peak calling (pheromone-releasing) period.
-
Stereomicroscope.
-
Fine-tipped forceps and micro-scissors.
-
Glass vials (1.5 mL) with PTFE-lined caps.
-
High-purity volatile solvent (e.g., hexane, dichloromethane).
-
Internal standard (IS) solution (e.g., a known concentration of a non-native, stable compound that does not co-elute with target analytes).
-
-
Procedure:
-
Anesthetize the insect by chilling it on ice or with CO2.
-
Under a stereomicroscope, carefully dissect the pheromone gland.
-
Immediately immerse the excised gland in a pre-measured volume of solvent (e.g., 50 µL) in a glass vial.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
To the extract, add a precise volume of the internal standard solution. For example, add 5 µL of a 10 ng/µL IS solution to the 50 µL extract. This is crucial for accurate quantification.
-
Gently agitate the vial and store it at -20°C until GC-MS analysis.
-
Protocol 2: Headspace Volatiles Collection using Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique ideal for collecting airborne volatiles released by living insects, providing a more accurate representation of the emitted pheromone blend.[3][5]
-
Materials:
-
SPME holder and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Glass aeration chamber.
-
Live, calling insect(s).
-
GC-MS system with an SPME-compatible inlet.
-
-
Procedure:
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Place the calling insect(s) in the glass aeration chamber.
-
Insert the SPME fiber into the chamber, exposing the fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes).
-
Retract the fiber into the needle and immediately introduce it into the heated GC inlet for thermal desorption and analysis.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone of pheromone analysis, providing both qualitative and quantitative information.[1][6]
Protocol 3: GC-MS Analysis for Pheromone Quantification
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms).[1]
-
High-purity helium as the carrier gas.
-
Autosampler for precise and reproducible injections.
-
-
Instrument Setup and Run Conditions (Example for Moth Pheromones):
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
Carrier Gas Flow: Constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-450 amu.
-
-
Data Acquisition and Analysis:
-
Identification: Tentatively identify the pheromone components by comparing their mass spectra with libraries (e.g., NIST, Wiley). Confirm identities by comparing retention times and mass spectra with authentic synthetic standards.
-
Quantification: Create a calibration curve for each identified pheromone component using synthetic standards of known concentrations. The concentration of each component in the sample is then calculated based on its peak area relative to the internal standard and the calibration curve.
-
Table 1: Example Calibration Data for Pheromone Component Quantification
| Concentration (ng/µL) | Peak Area (Component A) | Peak Area (Internal Standard) | Area Ratio (Component A / IS) |
| 1 | 50,000 | 1,000,000 | 0.05 |
| 5 | 255,000 | 1,010,000 | 0.25 |
| 10 | 510,000 | 990,000 | 0.52 |
| 25 | 1,270,000 | 1,005,000 | 1.26 |
| 50 | 2,550,000 | 995,000 | 2.56 |
Electrophysiological Validation: Gas Chromatography-Electroantennography (GC-EAD)
GC-EAD is a powerful technique that uses an insect's antenna as a highly sensitive and selective biological detector to identify which compounds in a complex mixture are biologically active.[3][7]
Caption: Schematic of a GC-EAD system.
Protocol 4: GC-EAD Analysis
-
Instrumentation:
-
A GC system similar to that used for GC-MS.
-
An effluent splitter at the end of the GC column to direct the flow to both a flame ionization detector (FID) and the EAD preparation.[2]
-
An electroantennography setup, including an excised insect antenna mounted between two electrodes, an amplifier, and a data acquisition system.
-
-
Procedure:
-
Prepare a fresh antennal preparation.
-
Inject the pheromone extract into the GC.
-
Simultaneously record the signals from the FID (which detects all eluting compounds) and the EAD (which shows antennal responses).
-
Align the two chromatograms. Peaks in the FID trace that correspond to a simultaneous depolarization event in the EAD trace are considered biologically active.[8]
-
Data Interpretation and Validation
The ultimate goal is to determine the precise blend ratio of the biologically active components.
-
Blend Ratio Calculation: Using the quantitative data from the GC-MS analysis, calculate the relative proportions of the EAD-active components. For example, if Component A is quantified at 10 ng and Component B at 5 ng, the ratio is 2:1.
-
Behavioral Assays: The biological relevance of the determined blend ratio must be confirmed through behavioral assays, such as wind tunnel experiments or field trapping studies.[9][10] Synthetic blends at the natural ratio should elicit a significantly stronger behavioral response than other ratios or individual components.
Table 2: Example of Pheromone Blend Composition and Biological Activity
| Compound | Retention Time (min) | EAD Active | Quantity (ng/gland) | Relative Ratio |
| (Z)-11-Hexadecenal | 18.2 | Yes | 10.5 | 100 |
| (Z)-9-Hexadecenal | 17.9 | Yes | 1.2 | 11 |
| (Z)-11-Hexadecenol | 18.5 | No | 0.5 | 5 |
Conclusion: Towards a Deeper Understanding of Chemical Communication
The quantitative analysis of pheromone blends is a meticulous process that requires a combination of sophisticated analytical techniques and careful biological validation. By following the protocols and principles outlined in this guide, researchers can obtain accurate and reliable data on the composition of these crucial chemical signals. This knowledge is not only fundamental to advancing our understanding of insect behavior but also holds immense potential for the development of innovative and sustainable technologies in agriculture and medicine.
References
- Benchchem. (n.d.). Application Notes & Protocols for the Quantitative Analysis of Pheromone Components in Insect Gland Extracts.
- Benchchem. (n.d.). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.
- Millar, J. G. (2025). Sampling and sample preparation for pheromone analysis. ResearchGate.
- El-Sayed, A. M. (Ed.). (2021). Coupled gas chromatography-electroantennogram detection (GC-EAD), using insect antennae as detectors. ResearchGate.
- Slone, D. H., & Sullivan, B. T. (n.d.). Coupled gas chromatography/electroantennographic detection (GC-EAD). Science.gov.
- Huang, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PMC.
- ResearchGate. (n.d.). Gas chromatography-electroantennographic detection (GC-EAD) traces from analysis of hexane extracts of the sex pheromone glands of D. houi virgin females.
- Luo, Z., et al. (n.d.). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). MDPI.
- Zhang, A., et al. (2024). Verification and Evaluation of Male-Produced Pheromone Components from the Citrus Long-Horned Beetle, Anoplophora chinensis (Forster) (Insecta: Coleoptera: Cerambycidae). PMC.
- ResearchGate. (n.d.). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.
- Williams, L., et al. (2024). Discovery and Field Evaluation of Sex Pheromone Components for the Click Beetle Melanotus verberans (LeConte) (Coleoptera). ScienceOpen.
- Mandal, S., & Shil, A. (2016). Method development and validation for estimation of commercially produced sex pheromones in lure. Bangladesh Journals Online.
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Application Notes & Protocols: A Guide to Behavioral Bioassays for (5Z,7E)-dodeca-5,7-dien-1-ol
Introduction: The Chemical Signal of (5Z,7E)-dodeca-5,7-dien-1-ol
This compound is a conjugated diene alcohol that functions as a critical sex pheromone component for several economically significant moth species, primarily within the Dendrolimus genus, commonly known as pine caterpillars.[1][2] Notably, it is a key attractant for the Masson pine moth, Dendrolimus punctatus, a major defoliator of coniferous forests.[3][4] The precise blend and ratio of this compound with other minor components are often species-specific, forming a unique chemical signature that mediates mate-finding and reproductive behavior.[2][5]
Understanding the behavioral responses elicited by this compound is paramount for developing effective and environmentally benign pest management strategies, such as population monitoring, mating disruption, and attract-and-kill techniques.[1][6] Bioassays are the empirical foundation upon which this understanding is built. They provide a systematic means to move from detecting a physiological response at the sensory periphery to quantifying a complex behavioral repertoire in a whole organism.[7][8]
This guide provides a multi-tiered approach to bioassays for this compound, detailing protocols from the foundational electrophysiological level to complex, whole-organism behavioral studies. The experimental choices within each protocol are explained to provide not just a method, but a self-validating system for generating robust and reproducible data.
Logical Workflow for Pheromone Bioassays
A comprehensive investigation of a pheromone's activity follows a logical progression from the peripheral nervous system's ability to detect the compound to the ultimate behavioral response in a naturalistic setting. This hierarchical approach ensures that each subsequent, more complex assay is built on a solid foundation of physiological evidence.
Caption: Hierarchical workflow for pheromone bioassays.
Tier 1: Electrophysiological Assays
Electrophysiological techniques measure the electrical activity of olfactory sensory neurons (OSNs) in the insect antenna, providing a direct indication of whether the pheromone is detected.
Electroantennography (EAG): The Primary Screen
EAG measures the summed potential of all responding neurons on the antenna, acting as a powerful, high-throughput screening tool to confirm that this compound is physiologically active.[9][10] A positive EAG response is a prerequisite for any behavioral effect.
Caption: Standard experimental workflow for EAG.
A. Materials & Reagents
-
This compound (≥95% purity)
-
Hexane or Paraffin Oil (high purity solvent)
-
Saline solution (e.g., Kaissling and Thorson's saline)
-
Conductive gel
-
Glass capillary microelectrodes, pulled to a fine tip
-
Ag/AgCl wires
-
Micromanipulators
-
EAG probe/amplifier system
-
Air stimulus controller (for delivering timed puffs)
-
Charcoal-filtered, humidified air source
-
Faraday cage to shield from electrical noise
B. Protocol Steps
-
Insect Preparation:
-
Anesthetize an adult male moth (e.g., D. punctatus) by chilling on ice or brief exposure to CO₂.[9] This minimizes stress and movement.
-
Using micro-scissors, carefully excise one antenna at its base.[9]
-
Cut a small portion from the distal tip of the antenna to ensure good electrical contact with the recording electrode.[9]
-
-
Electrode and Antenna Mounting:
-
Fill two glass capillary electrodes with saline solution or conductive gel and insert Ag/AgCl wires.
-
Mount the basal end of the antenna onto the reference electrode.[9]
-
Gently bring the recording electrode into contact with the cut distal tip of the antenna.[9] The preparation should be stable and show a low baseline noise level.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound in hexane (e.g., from 0.01 ng/µL to 100 ng/µL) to establish a dose-response curve.
-
Apply 10 µL of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Allow the solvent to evaporate for 30-60 seconds.
-
The pipette tip is inserted into a hole in a tube that continuously delivers a humidified, purified air stream over the antenna.
-
A timed puff of air (e.g., 0.5 seconds) is sent through the pipette, delivering the pheromone stimulus into the continuous air stream.[8]
-
-
Controls and Data Acquisition:
-
Negative Control: A filter paper with solvent only is puffed over the antenna to measure any mechanical or solvent-induced response. This value is subtracted from the pheromone responses.
-
Positive Control: Use a known general odorant or a standard pheromone component to ensure the preparation is viable.
-
Record the voltage deflection (in millivolts, mV) for each stimulus. Allow at least 30-60 seconds between stimuli for the antenna to repolarize.
-
| Parameter | Description | Typical Units |
| EAG Response Amplitude | The peak voltage change from the baseline upon stimulation.[8] | mV |
| Dose/Concentration | The amount of pheromone applied to the filter paper.[8] | ng, µg |
| Repolarization Time | The time it takes for the antenna's potential to return to baseline.[8] | s |
Single Sensillum Recording (SSR): High-Resolution Analysis
While EAG confirms general antennal detection, SSR allows for the investigation of individual olfactory sensory neurons (OSNs) housed within a single sensory hair (sensillum).[11] This technique is crucial for determining which specific neurons respond to this compound, their sensitivity, and their selectivity, providing a much more detailed map of pheromone perception.[12][13]
A. Materials
-
In addition to EAG materials: Tungsten electrodes sharpened to a very fine point (0.2-0.5 µm).[14]
-
High-magnification microscope with stable platform.
-
Preamplifier and data acquisition system capable of recording action potentials (spikes).
-
Spike sorting software.
B. Protocol Steps
-
Insect Preparation:
-
Anesthetize the insect and mount it securely in a holder (e.g., a modified pipette tip) with wax or dental cement, leaving the head and antennae exposed and immobilized.[11] The stability of the preparation is critical for successful recording.
-
Place a reference electrode (ground) into the insect's eye or hemolymph.[12]
-
-
Recording Procedure:
-
Under high magnification, identify the target sensilla on the antenna (often long trichoid sensilla are involved in pheromone reception).
-
Using a micromanipulator, carefully advance the sharpened tungsten recording electrode to pierce the cuticle at the base of a sensillum.[11] Successful contact is often indicated by a change in baseline noise and the appearance of spontaneous spike activity.[11]
-
Deliver pheromone stimuli as described in the EAG protocol.
-
-
Data Analysis:
-
Record the firing rate (spikes/second) of the neuron(s) within the sensillum.
-
Measure the change in firing rate from the spontaneous baseline activity in response to the pheromone stimulus.[14]
-
If multiple neurons are present in one sensillum, use spike sorting software to differentiate them based on spike amplitude and shape.[13]
-
Tier 2: Wind Tunnel Behavioral Assays
After establishing that the insect antenna detects the pheromone, the next critical step is to determine if this detection translates into a behavioral response. Wind tunnel assays provide a controlled environment to observe and quantify the complex sequence of in-flight behaviors involved in locating a pheromone source.[15][16]
Caption: Standard experimental workflow for a wind tunnel bioassay.
A. Experimental Setup
-
Wind Tunnel: A "push" design is often preferred, with a fan pushing charcoal-filtered air through a flight chamber (e.g., 2m long x 0.6m wide x 0.6m high).[17]
-
Airflow: Maintain a constant, laminar airflow, typically between 0.2-0.3 m/s.[18]
-
Environmental Conditions: Control temperature (21-26 °C), humidity (70-80%), and lighting (dim red light for nocturnal species) to mimic natural activity periods.[18]
-
Pheromone Source: A rubber septum or filter paper loaded with a specific dose of this compound is placed at the upwind end of the tunnel.
B. Protocol Steps
-
Insect Preparation:
-
Use male moths that are of the appropriate age for reproductive activity and have been kept on a reversed light-dark cycle to ensure testing occurs during their scotophase (active period).
-
Acclimatize individual moths in release cages inside the wind tunnel room for at least 1-2 hours before the trial.[18]
-
-
Assay Procedure:
-
Place the pheromone source in the center of the upwind end of the tunnel.
-
Place a single moth on a release platform at the downwind end.
-
Observe the moth for a set period (e.g., 3-5 minutes) and record the sequence of behaviors.[19]
-
-
Quantification of Behavior:
-
A behavioral cascade is typically scored. This provides a quantitative measure of the pheromone's effectiveness.
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Moth initiates flight.
-
Upwind Flight: Oriented flight towards the pheromone source (often in a zigzagging pattern).
-
Source Contact: Moth lands on or very near the pheromone source.
-
A solvent-only lure must be used as a negative control to measure baseline activity.
-
| Behavioral Step | Metric | Example Data (Hypothetical) |
| Activation | % of moths showing wing fanning | 85% |
| Take-off | % of activated moths that initiated flight | 90% |
| Upwind Flight | % of flying moths that flew >1m upwind | 75% |
| Source Contact | % of upwind fliers that landed on the source | 60% |
Tier 3: Field Trapping Bioassays
The ultimate test of a pheromone's attractiveness is its performance in the field, where it must compete with natural pheromone sources and environmental variables. Field trapping studies are essential for validating laboratory results and developing practical monitoring tools.[6]
A. Materials
-
Insect traps (e.g., wing traps, delta traps) with sticky liners.[4]
-
Lures: Rubber septa or other controlled-release dispensers loaded with a precise amount of this compound.
-
Randomized block experimental design layout.
B. Protocol Steps
-
Experimental Design:
-
Select a suitable habitat where the target species (D. punctatus) is present.
-
Use a randomized complete block design to minimize spatial variation. Each block contains one replicate of each treatment (e.g., different pheromone doses, blends, or a blank control).
-
Separate traps by a sufficient distance (e.g., 50-100 meters) to avoid interference.
-
-
Trap Deployment:
-
Hang traps at a consistent height, as trap catch can be height-dependent. For D. punctatus, traps placed lower than 5.5 m in the canopy have been shown to be effective.[6]
-
Deploy traps before the expected flight period of the adult moths.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target male moths captured per trap per collection interval.
-
Use appropriate statistical analysis (e.g., ANOVA followed by a means comparison test) to determine if there are significant differences in trap catch between the pheromone-baited traps and the blank controls, and among different pheromone treatments.
-
Conclusion
The bioassays described provide a comprehensive framework for characterizing the behavioral response to this compound. By progressing from the foundational electrophysiological confirmation of detection (EAG, SSR) to the quantification of oriented behavior in a controlled setting (wind tunnel) and culminating in real-world validation (field trapping), researchers can build a robust and multi-faceted understanding of this critical chemical signal. Each step provides essential, complementary information required for both fundamental research in chemical ecology and the development of applied pest management technologies.
References
- BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing.
-
Wikipedia. (n.d.). Single sensillum recording. Retrieved from [Link]
- Chaffiol, A., et al. (2014). Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior. Journal of Chemical Ecology.
-
Chen, Y., et al. (2022). Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). Molecules. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Wind Tunnel Bioassays of Moth Behavioral Response to Pheromones.
- Baker, T. C., & Linn, C. E. (1984). Wind Tunnels in Pheromone Research. In Techniques in Pheromone Research. Springer.
-
Zhang, Z., et al. (2020). Evolution of sex pheromone receptors in Dendrolimus punctatus Walker (lepidoptera: Lasiocampidae) is divergent from other moth species. Insect Science. Retrieved from [Link]
- Shorey, H. H. (1970). BEHAVIORAL RESPONSES TO INSECT PHEROMONES. Annual Review of Entomology.
-
Su, C. Y., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. Retrieved from [Link]
-
Liu, N., & Liu, Y. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. Retrieved from [Link]
- Agbota, H., et al. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ.
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Su, C. Y., et al. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. Retrieved from [Link]
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Butler, C. G. (1967). Insect pheromones. Biological Reviews. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity.
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Zhang, A. B., et al. (2003). Monitoring the masson pine moth, Dendrolimus punctatus (Walker) (Lepidoptera: Lasiocampidae) with synthetic sex pheromone-baited traps in Qianshan County, China. Applied Entomology and Zoology. Retrieved from [Link]
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LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. Retrieved from [Link]
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Liu, N., & Liu, Y. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. Retrieved from [Link]
-
Dong, W., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Frontiers in Physiology. Retrieved from [Link]
-
USDA APHIS. (n.d.). Dendrolimus punctatus | CAPS. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Wind Tunnel Bioassay in Pheromone Attractancy Testing.
- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
- Evenden, M. L., & Judd, G. J. R. (2009). Peripheral and behavioral plasticity of pheromone response and its hormonal control in a long-lived moth. Journal of Experimental Biology.
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Alphonse, V., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments. Retrieved from [Link]
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Knudsen, G. K., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments. Retrieved from [Link]
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JoVE. (2023). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. YouTube. Retrieved from [Link]
- Romero, C., & Riffell, J. A. (2018). Electroantennography (EAG). Bio-protocol.
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. USDA ARS.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,7-Dodecadien-1-ol. PubChem. Retrieved from [Link]
-
Data.gov. (2025). Compound 525137: Dodeca-5,7-dienol. Retrieved from [Link]
-
PubChemLite. (n.d.). 5,7-dodecadien-1-ol (C12H22O). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (5E,7Z)-5,7-Dodecadien-1-ol. PubChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol
Welcome to the technical support guide for the synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and stereochemical purity of this important conjugated diene alcohol, a known insect pheromone component.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.
The stereoselective construction of conjugated dienes, particularly with mixed (Z,E) geometry, presents significant synthetic challenges.[3][4][5] Success hinges on precise control over reaction conditions to favor the desired kinetic or thermodynamic products. This guide addresses the most common hurdles encountered in popular synthetic routes, which typically involve the stereoselective reduction of an enyne precursor or a carefully controlled Wittig olefination.
Visualizing the Primary Synthetic Pathway
A prevalent and effective strategy for synthesizing this compound involves the partial reduction of a key enyne intermediate, (E)-dodec-7-en-5-yn-1-ol. This approach isolates the formation of each double bond's geometry into distinct, controllable steps.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My alkyne reduction is giving low yield and a mixture of isomers. What’s going wrong?
This is a critical step where both yield and stereoselectivity can be compromised. The primary issues are typically incomplete reaction, over-reduction, or loss of stereointegrity.
Possible Causes & Solutions:
-
Inactive Catalyst (Lindlar's Reduction): The Lindlar catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline) is designed to be less reactive to prevent reduction of the newly formed alkene.[6][7][8] However, its activity can degrade over time or if improperly handled.
-
Solution: Always use a fresh, high-quality Lindlar catalyst. If you suspect your catalyst is old, purchase a new batch. The catalyst is often pyrophoric and should be handled with care under an inert atmosphere.[9]
-
-
Ineffective Activation (Zinc Reduction): When using activated zinc (e.g., Zn/Cu/Ag), the reduction's efficiency depends entirely on the zinc's surface activity.[10]
-
Solution: Ensure the zinc dust is properly activated. A highly effective method involves sequential washing with HCl, copper sulfate, and silver nitrate solutions to create a galvanic couple that facilitates the reduction. The reaction is typically rapid in a methanol-water solvent system.[10]
-
-
Over-reduction: If the catalyst is too active or the reaction is left for too long, the desired diene can be further reduced to mono-enes or even the fully saturated dodecanol.
-
Solution: Monitor the reaction progress meticulously using TLC or GC. As soon as the starting enyne is consumed, work up the reaction immediately. When using H₂ with a Lindlar catalyst, use a balloon to maintain low pressure rather than a high-pressure hydrogenation setup.[6]
-
-
Isomerization: Although less common with these methods, some conditions can promote isomerization to the more stable (E,E) diene.
-
Solution: Maintain mild reaction temperatures. The activated zinc reduction is often performed at or below room temperature.[10]
-
Question 2: I'm using a Wittig reaction to form the Z-double bond, but I'm getting a poor Z/E ratio. How can I improve Z-selectivity?
The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's structure and the reaction conditions. For the synthesis of a (Z)-alkene, a non-stabilized ylide is required.[11]
Possible Causes & Solutions:
-
Presence of Lithium Salts: The most common cause of poor Z-selectivity with non-stabilized ylides is the use of n-butyllithium (n-BuLi) as the base to generate the ylide. The resulting lithium bromide or lithium iodide salt can coordinate to the betaine intermediate, allowing it to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which collapses to the (E)-alkene.[11][12]
-
Solution: Employ Salt-Free Conditions. Use a base that does not introduce lithium cations. Sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS) are excellent choices. These bases produce soluble sodium or potassium salts that do not promote equilibration, thus preserving the kinetic Z-selectivity.[12]
-
-
Reaction Temperature: The formation of the cis-oxaphosphetane (leading to the Z-alkene) is kinetically favored at low temperatures.
-
Solution: Perform the ylide addition to the aldehyde at low temperatures, typically -78 °C, and allow the reaction to warm slowly.[13]
-
-
Solvent Choice: Protic solvents or polar aprotic solvents can affect the intermediate structures and reduce selectivity.
-
Solution: Use non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether for the reaction.
-
Caption: Troubleshooting logic for improving Z-selectivity in Wittig reactions.
Question 3: I am struggling to purify the final product. It seems to co-elute with a byproduct.
Purification is often challenging due to the non-polar nature of the dodecadienol and the presence of structurally similar isomers or byproducts.
Possible Causes & Solutions:
-
Triphenylphosphine Oxide (TPPO) Contamination: If you used a Wittig reaction, the TPPO byproduct can be difficult to remove completely by standard silica gel chromatography.
-
Solution 1: Before column chromatography, precipitate the TPPO. After quenching the reaction, dilute the crude mixture with a non-polar solvent like hexane or a hexane/ether mixture and cool it to 0 °C or lower. TPPO is poorly soluble in cold non-polar solvents and will often precipitate, allowing for removal by filtration.
-
Solution 2: If precipitation is insufficient, TPPO can be converted to a water-soluble complex. One method involves treating the crude mixture with MgCl₂ or ZnCl₂ in a solvent like toluene.
-
-
Geometric Isomer Contamination: The (5E,7E), (5Z,7Z), or (5E,7Z) isomers can be very difficult to separate from the desired (5Z,7E) product using standard silica gel.
-
Solution: Use silver nitrate-impregnated silica gel (AgNO₃-silica). The silver ions form transient π-complexes with the double bonds, and the strength of this interaction differs between isomers, allowing for much finer separation. The (Z)-alkenes typically interact more strongly with the silver ions than (E)-alkenes.
-
Frequently Asked Questions (FAQs)
Q1: Which is a more reliable method for the stereoselective reduction of the enyne precursor: Lindlar hydrogenation or activated zinc?
Both methods are effective for the syn-reduction of alkynes to cis-alkenes.[14] However, they have different practical considerations.
| Feature | Lindlar Catalyst (H₂) | Activated Zinc (Zn/Cu/Ag) |
| Stereoselectivity | Generally >98% Z | Generally >98% Z[10] |
| Key Challenge | Catalyst activity can be variable; risk of over-reduction.[7] | Requires careful and consistent activation of zinc.[10] |
| Scalability | Can be difficult to scale due to handling of H₂ gas and a pyrophoric catalyst. | More easily scalable; does not require specialized hydrogenation equipment. |
| Workup | Filtration of the catalyst. | Filtration of excess zinc; product may adhere to zinc, requiring acidic washes for full recovery.[10] |
| Recommendation | Excellent for small-scale synthesis where equipment is available. | Often more practical and reliable for larger-scale preparations due to simpler setup and high yields.[10] |
Q2: How can I confirm the stereochemistry of my final product?
¹H NMR spectroscopy is the most powerful tool for this. The coupling constants (J-values) between the vinylic protons are diagnostic of the double bond geometry.
-
For the (Z)-double bond (at C5-C6), the J-value is typically in the range of 10-12 Hz .
-
For the (E)-double bond (at C7-C8), the J-value is typically in the range of 14-16 Hz . Observing both sets of coupling constants in your ¹H NMR spectrum provides strong evidence for the correct (5Z,7E) geometry.
Q3: Can I build the diene using two sequential Wittig reactions?
While possible, this strategy is often more complex and lower-yielding than the enyne reduction pathway. It would require two separate Wittig steps, each with its own purification challenges. For instance, creating the (E)-double bond would require a stabilized ylide, while the (Z)-double bond would need a non-stabilized ylide under different conditions.[11][15] The convergence and high stereoselectivity of the enyne reduction make it a more common and efficient strategy for this specific target.
Key Experimental Protocols
Protocol 1: Stereoselective Reduction of (E)-Dodec-7-en-5-yn-1-ol with Activated Zinc
This protocol is adapted from procedures known to provide high yields and selectivity.[10][16]
-
Preparation of Activated Zinc (Zn/Cu/Ag):
-
In a flask, add zinc dust (10 eq.).
-
Wash the zinc dust with 5% HCl for 1-2 minutes, then decant the acid. Repeat twice.
-
Wash the zinc with deionized water until the washings are neutral, then wash with ethanol and finally with diethyl ether. Dry briefly under vacuum.
-
To the activated zinc, add a 2% aqueous solution of copper(II) sulfate and stir for 30 minutes. Decant the solution.
-
Add a 2% aqueous solution of silver(I) nitrate and stir for another 30 minutes. Decant the solution, wash the solid with water, ethanol, and ether, and dry thoroughly under a high vacuum. Store under an inert atmosphere.
-
-
Reduction Reaction:
-
Dissolve (E)-dodec-7-en-5-yn-1-ol (1 eq.) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add the freshly prepared activated Zn/Cu/Ag (5-10 eq.) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours.
-
Monitor the reaction by TLC or GC, checking for the disappearance of the starting material.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the excess zinc.
-
Crucial Step: Wash the Celite® and zinc slurry thoroughly with methanol, followed by a slightly acidified methanol wash (e.g., 1% HCl in methanol) to recover any product that has chelated to the zinc surface.[10]
-
Combine the filtrates, neutralize with a mild base (e.g., saturated NaHCO₃ solution) if necessary, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound. The product is often of high purity and may not require further purification.[10]
-
Protocol 2: Salt-Free Wittig Reaction for High Z-Selectivity
This protocol outlines the formation of a Z-alkene from an aldehyde and a phosphonium salt using a non-lithium base.[13]
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, add the appropriate phosphonium salt (e.g., (hept-2-yn-1-yl)triphenylphosphonium bromide) (1.1 eq.) and anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) in anhydrous THF.
-
Slowly add the KHMDS solution to the phosphonium salt suspension via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde (e.g., 5-hydroxypentanal) (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, paying attention to the potential for TPPO co-elution as described in the troubleshooting section.
-
References
-
Stereoselective Synthesis of Conjugated Dienes via Aryl-to-Vinyl 1,4-Nickel Migration and Reductive Cross-Coupling. Organic Letters - ACS Publications. Available at: [Link]
-
Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes - PMC. PubMed Central. Available at: [Link]
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Organic Chemistry Explained. Available at: [Link]
-
Stereoselective Synthesis of Highly Substituted 1,3-Dienes via “à la carte” Multifunctionalization of Borylated Dendralenes - NIH. National Institutes of Health. Available at: [Link]
-
Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes. PubMed Central. Available at: [Link]
-
Reduction of Alkynes. OpenOChem Learn. Available at: [Link]
-
Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Reduction of Alkynes and Allenes. Thieme Chemistry. Available at: [Link]
-
Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. Semantic Scholar. Available at: [Link]
-
Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. PubMed Central. Available at: [Link]
-
Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at: [Link]
-
Reduction of alkynes (video). Khan Academy. Available at: [Link]
-
Syntheses of ( Z,E )-5,7-Dodecadienol and ( E , Z )-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. ResearchGate. Available at: [Link]
-
(5Z,7E)-5,7-Dodecadien-1-ol. LookChem. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
-
The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
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- 5. pubs.acs.org [pubs.acs.org]
- 6. orgosolver.com [orgosolver.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the stereoselective synthesis of dienols
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the stereoselective synthesis of dienols. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the complex challenges inherent in controlling stereochemistry in these valuable synthetic building blocks. The conjugated diene motif is a cornerstone in countless natural products and pharmaceuticals, and its biological activity is often critically dependent on the specific configuration of each double bond.[1]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes. We will explore common pitfalls in key synthetic methodologies and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for the stereoselective synthesis of 1,3-dienols?
A1: The stereoselective construction of 1,3-dienols typically relies on several major strategies, each with its own set of advantages and challenges. The most common approaches include:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods, such as Suzuki, Stille, and Heck couplings, are powerful for forming C-C bonds with high stereochemical fidelity by using pre-functionalized starting materials of known stereochemistry.[2][3] More recently, palladium-catalyzed dienylation has emerged as a strategy to directly install the four-carbon dienyl unit.[1]
-
Olefination Reactions: Classic methods like the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons) can be extended to synthesize dienes, though achieving high stereoselectivity can be a recurrent challenge.[2][3]
-
Olefin Metathesis: Ring-closing metathesis (RCM) and cross-metathesis (CM) catalyzed by ruthenium complexes (e.g., Grubbs catalysts) are exceptionally versatile for forming dienes, often with good control over the E/Z geometry of the newly formed double bond.[4][5]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium/nickel-mediated coupling of vinyl halides with aldehydes is highly chemoselective and offers predictable stereochemical outcomes, making it invaluable for the synthesis of complex molecules.[6][7]
Q2: Why is controlling the stereochemistry of dienols so critical in drug development and natural product synthesis?
A2: The three-dimensional arrangement of atoms in a molecule dictates its biological function. For dienols and polyenes, the configuration of each double bond is crucial for the molecule to adopt the precise shape required for optimal interaction with its biological target, such as a protein or enzyme.[1] An incorrect stereoisomer may not only be inactive but could also exhibit off-target effects or toxicity. Therefore, achieving high stereoselectivity is essential to ensure the efficacy and safety of a synthesized therapeutic agent.[1]
Q3: How do I choose the right synthetic strategy for my target dienol?
A3: The optimal strategy depends on several factors: the complexity of your substrate, the desired stereochemistry, functional group tolerance, and scalability.
-
For complex molecules with multiple functional groups, the mild and highly chemoselective NHK reaction is often a superior choice compared to more reactive organometallics like Grignard reagents.[6][7]
-
If your synthesis involves the formation of a macrocycle or the coupling of two complex fragments, olefin metathesis provides a robust solution.[5]
-
If you can easily synthesize stereodefined vinyl partners, cross-coupling reactions offer a reliable path.[3]
-
Consider the atom economy and the availability of starting materials. Dienylation strategies that directly install the C4 unit can streamline the synthesis and reduce step count.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each answer provides a causal explanation and a set of actionable troubleshooting steps.
Category 1: Poor Stereoselectivity (E/Z & Diastereoselectivity)
Q: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of E/Z isomers instead of the desired pure E-dienol. How can I improve the selectivity?
A: The E/Z selectivity in HWE reactions is governed by the thermodynamics of the intermediate oxaphosphetane and the nature of the phosphonate ylide. The Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), kinetically favors the formation of the Z-alkene. Conversely, standard HWE conditions (e.g., NaH in THF) with simple alkyl phosphonates typically favor the thermodynamically more stable E-alkene.
Troubleshooting Steps:
-
Reagent Choice for E-Selectivity: For high E-selectivity, use a non-stabilized ylide (e.g., from triethyl phosphonoacetate) with a base like NaH or KHMDS in an aprotic solvent like THF.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by increasing the energy difference between the competing transition states.
-
Solvent Effects: The solvent can influence the stability of the reaction intermediates.[8] Experiment with different solvents, such as THF, DME, or toluene, to find the optimal conditions for your specific substrate.
-
Aldehyde Sterics: The steric bulk of the aldehyde substrate can significantly influence the outcome. If possible, modifying substituents remote from the reacting center might subtly alter the transition state energies to favor one isomer.
Q: I am attempting an asymmetric Nozaki-Hiyama-Kishi (NHK) reaction, but the diastereoselectivity is low. What are the key factors to investigate?
A: Diastereoselectivity in NHK reactions, especially when coupling chiral aldehydes with prochiral vinyl halides, is highly dependent on the coordination environment of the chromium center. The transition state geometry dictates the facial selectivity of the nucleophilic attack on the aldehyde.
Troubleshooting Steps:
-
Chiral Ligand Optimization: The choice of chiral ligand is paramount. Screen a variety of ligand classes, such as bis(oxazolinyl)carbazole or salen-type ligands, as their steric and electronic properties create a specific chiral pocket around the metal center.[7][9]
-
Temperature Control: Low temperatures (e.g., 0 °C to -30 °C) are often crucial for maximizing diastereoselectivity. Lower thermal energy allows the subtle energy differences between the diastereomeric transition states to have a greater effect on the product distribution.[10]
-
Solvent Screening: The solvent choice can impact ligand-metal binding and the solvation of the transition state.[8][11] While DMF and DMSO are common due to the solubility of chromium salts, less coordinating solvents like THF or 2-MeTHF might enhance the influence of the chiral ligand.[6]
-
Rate of Addition: Add the aldehyde slowly to the pre-formed organochromium reagent. This maintains a low concentration of the aldehyde and can prevent background, non-selective reactions.
Category 2: Low Yield & Side Reactions
Q: In my Nozaki-Hiyama-Kishi (NHK) reaction, I'm observing significant formation of a homocoupled diene byproduct instead of my desired dienol. What causes this and how can I minimize it?
A: The homocoupling of the vinyl halide to form a diene is a common side reaction in the NHK process.[6] This occurs when the organonickel intermediate undergoes reductive elimination before it can transmetalate to chromium or before the resulting organochromium species can react with the aldehyde. The amount of nickel catalyst is a critical parameter.
Troubleshooting Steps:
-
Minimize Nickel Catalyst Loading: The amount of NiCl₂ co-catalyst should be kept low (typically 1-5 mol%).[6][12] Excess nickel significantly promotes the undesired homocoupling pathway.
-
Ensure High-Purity Chromium(II) Chloride: The quality and stoichiometry of the CrCl₂ are critical. It acts as both the stoichiometric reductant and the key metal in the organometallic nucleophile. Ensure it is anhydrous and highly active.
-
Order of Addition: Pre-form the organochromium reagent by reacting the vinyl halide with the Ni/Cr mixture before adding the aldehyde. This ensures the nucleophile is ready to be trapped by the electrophile as soon as it is introduced.
-
Substrate Purity: Ensure the vinyl halide is free of impurities that could interfere with the catalytic cycle.
Q: My Grubbs cross-metathesis (CM) reaction to form a dienol is sluggish and gives a low yield, with significant starting material recovery. What should I do?
A: The efficiency of olefin metathesis is highly dependent on catalyst activity, substrate purity, and reaction equilibrium. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally robust but can be inhibited by certain functional groups or impurities.[4][5]
Troubleshooting Steps:
-
Catalyst Choice: For electron-deficient olefins or sterically hindered substrates, a more active catalyst like the Grubbs 3rd generation or Schrock catalysts might be necessary.[5]
-
Rigorous Degassing: Ruthenium metathesis catalysts are sensitive to oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed via several freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Drive the Equilibrium: CM reactions are equilibrium processes. If one of the products is volatile (like ethylene gas from a terminal alkene), it will be driven off, pushing the reaction to completion.[4][5] If not, using a stoichiometric excess of one coupling partner can help.
-
Check for Inhibitors: Impurities containing sulfur, phosphines, or certain amines can poison the catalyst. Purify your substrates meticulously before the reaction.
-
Temperature Optimization: While many CM reactions run at room temperature, gentle heating (40-50 °C) can sometimes increase the rate of a sluggish reaction.
Category 3: Purification and Characterization
Q: I've synthesized a mixture of dienol stereoisomers, and they are very difficult to separate by standard column chromatography. What alternative purification methods can I try?
A: Separating stereoisomers, particularly diastereomers with similar polarities, is a common challenge.[13] If standard silica gel chromatography fails, more specialized techniques are required.
Troubleshooting Steps:
-
Reversed-Phase Chromatography: Use a C18 reversed-phase column. The separation on this stationary phase is based on differences in hydrophobicity, which can sometimes resolve isomers that co-elute on silica.[13]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC offer much higher resolving power than flash chromatography. Chiral HPLC is the gold standard for separating enantiomers.[14]
-
Derivatization: Convert the dienol mixture into esters (e.g., acetates or benzoates).[15] The resulting diastereomeric esters may have different physical properties (polarity, crystallinity) that make them easier to separate by chromatography or recrystallization. The desired, separated ester can then be saponified to regenerate the pure alcohol isomer.[15]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is an excellent alternative for separating challenging isomers.
Q: How can I definitively confirm the stereochemistry (E/Z and relative configuration) of my purified dienol using NMR spectroscopy?
A: NMR spectroscopy is the most powerful tool for determining stereochemistry in solution.[14][16]
Troubleshooting Steps:
-
Coupling Constants (³J) for E/Z Geometry: The magnitude of the vicinal coupling constant (³J) across a double bond is stereochemistry-dependent. For vinyl protons, a large coupling constant (typically 12-18 Hz) indicates a trans (E) relationship, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) relationship.[14]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or 1D selective NOE experiments. A spatial correlation (cross-peak) between two protons indicates they are close in space (< 5 Å). This is invaluable for determining the relative stereochemistry of substituents on a ring or an acyclic chain.
-
Chiral Derivatizing Agents (CDAs): To determine the enantiomeric excess (ee) or absolute configuration of a chiral alcohol, react it with a chiral derivatizing agent like Mosher's acid chloride.[16][17] This creates a mixture of diastereomers that will exhibit separate, distinguishable signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.[16]
-
Computational Chemistry: Compare experimental ¹H and ¹³C NMR chemical shifts to those calculated for different possible stereoisomers using DFT methods (e.g., GIAO). A good correlation can provide strong evidence for a specific stereochemical assignment.[18][19]
Visual Workflows and Data
Troubleshooting Low Stereoselectivity
The following diagram outlines a logical workflow for addressing poor stereoselectivity in an asymmetric synthesis.
Sources
- 1. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes | MDPI [mdpi.com]
- 4. scholar.utc.edu [scholar.utc.edu]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. magritek.com [magritek.com]
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- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. ethz.ch [ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing (5Z,7E)-dodeca-5,7-dien-1-ol in Field Applications
Welcome to the technical support hub for researchers and drug development professionals working with (5Z,7E)-dodeca-5,7-dien-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabilization and deployment of this potent semiochemical in field dispensers. Our focus is on ensuring the chemical integrity and biological activity of your compound from the lab to the field.
This compound is a component of the female sex pheromone for several Lepidoptera species, including the pine caterpillar moth, Dendrolimus kikuchii Matsumura.[1][2] Its conjugated diene system is critical for biological activity but also makes it highly susceptible to environmental degradation.[3][4] This guide will help you navigate the challenges of photoisomerization and oxidation to achieve consistent and reliable results in your field experiments.
Frequently Asked Questions (FAQs)
Q1: My field-aged lures are showing poor insect attraction after only a few weeks. What is the most likely cause?
A: The most probable cause is the degradation of the active pheromone component. The conjugated (5Z,7E)-diene system is sensitive to ultraviolet (UV) light and oxygen.[3][4] Exposure to sunlight can cause isomerization of the double bonds (e.g., to the E,E isomer), altering the molecule's shape and rendering it inactive or even inhibitory.[4] Concurrently, oxidation can lead to the formation of non-volatile polymers, reducing the amount of active compound released.[5]
Q2: What are the essential additives I should consider for my formulation?
A: To ensure stability, your formulation should ideally include both an antioxidant and a UV absorber.
-
Antioxidants , such as Butylated Hydroxytoluene (BHT) or hydroquinone derivatives, protect against oxidative degradation by scavenging free radicals.[3][6]
-
UV absorbers , like benzophenone or benzotriazole derivatives, dissipate harmful UV radiation as heat, preventing photoisomerization.[3][6]
Q3: Can I use any type of dispenser? Does the dispenser material matter?
A: The dispenser material is critical. It functions not only as a reservoir but also as a protective matrix that governs the release rate and shields the pheromone from the environment.[4] Materials like polyethylene, rubber septa, or specialized polymers are commonly used.[7][8] The choice of dispenser will significantly impact the release kinetics and the longevity of the lure. An ideal dispenser provides a near "zero-order" release, meaning the pheromone is emitted at a constant rate over time.[9][10][11][12]
Q4: My dispensers release the pheromone much faster than expected. How can I slow down the release rate?
A: A "burst release" is a common issue where a large amount of pheromone is emitted initially, followed by a rapid decline.[13] This is often a function of the dispenser's matrix. To achieve a more controlled, sustained release, consider using dispensers with a reservoir and a rate-limiting membrane or switching to a matrix with lower porosity.[12][14] Formulations incorporating materials like alginate-bentonite hydrogels or waxes can also be designed for slower, more linear release.[10]
Troubleshooting Guides
Guide 1: Low or Inconsistent Insect Capture
This is one of the most common field issues, often pointing to a problem with the lure's integrity or deployment strategy.
Symptoms:
-
Traps capture significantly fewer target insects than expected compared to positive controls.
-
Capture rates drop sharply after a short period in the field.
-
High variability in capture rates between traps with identical lures.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Pheromone Isomerization | UV radiation from sunlight alters the stereochemistry of the double bonds (Z to E), changing the molecular structure. The insect's receptors are highly specific to the (5Z,7E) isomer. | Incorporate a UV absorber into your formulation. A common choice is 2-hydroxy-4-methoxybenzophenone.[3] Additionally, select dispenser materials that offer inherent UV protection, such as those containing carbon black.[5] |
| Oxidative Degradation | Oxygen in the air reacts with the conjugated diene system, especially when initiated by heat or light, forming peroxides and leading to polymerization.[5] This depletes the active ingredient. | Add a phenolic antioxidant like BHT or a hydroquinone derivative (e.g., 2,5-di-tert-butyl hydroquinone) to the pheromone formulation before loading it into the dispenser.[6] |
| Suboptimal Release Rate | If the release rate is too low, the pheromone plume is not detectable by the target insect. If it's too high, it can lead to rapid depletion or, in mating disruption studies, cause sensory adaptation.[15] | Analyze the release rate of your dispenser in a lab setting using volatile collection systems.[16] Adjust the dispenser type, surface area, or matrix material to achieve the desired release profile for your target species and environmental conditions. |
| Incorrect Trap Placement | Insect flight paths and pheromone plumes are heavily influenced by canopy structure and wind. For many moth species, activity is highest in the upper tree canopy.[17][18] | Review literature for the target species' behavior. For pests like the codling moth, place traps in the upper third of the tree canopy to maximize the probability of interception.[17][18] |
Guide 2: Premature Dispenser Failure & Rapid Depletion
Symptoms:
-
The dispenser is empty or contains very little active ingredient long before its expected field life is over.
-
Physical changes to the dispenser are observed (e.g., cracking, discoloration).
-
Analysis of field-aged dispensers shows high concentrations of degradation products.[5]
Pheromone Degradation & Stabilization Workflow
Caption: Degradation pathways of this compound and corresponding stabilization strategies.
Experimental Protocols & Best Practices
Protocol 1: Preparation of a Stabilized Formulation
This protocol provides a general methodology for adding stabilizers to your pheromone sample.
-
Determine Required Concentrations: Based on literature and preliminary tests, determine the optimal percentage (w/w) of antioxidant and UV absorber. A common starting point is 0.5-2.0% for each additive.[3]
-
Dissolution: In a clean glass vial, dissolve the chosen antioxidant (e.g., BHT) and UV absorber (e.g., 2-hydroxy-4-methoxybenzophenone) in a minimal amount of a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
Admixture: Add the this compound to the solvent mixture. Gently agitate the solution until all components are fully dissolved and the mixture is homogeneous.
-
Solvent Evaporation (if necessary): If preparing a neat formulation for a reservoir-style dispenser, carefully remove the solvent under a gentle stream of nitrogen in a fume hood. Avoid excessive heat.
-
Dispenser Loading: Immediately load the stabilized formulation into your chosen dispensers to minimize exposure to air and light.
-
Storage: Store prepared dispensers in a freezer (-20°C or lower) in airtight, opaque containers until field deployment.
Troubleshooting Field Trial Efficacy: A Logical Flowchart
Caption: A step-by-step decision-making process for troubleshooting poor field trial results.
References
-
Millar, J. G. (1995). Degradation and Stabilization of E8,E10-Dodecadienol, the Major Component of the Sex Pheromone of the Codling Moth (Lepidoptera: Tortricidae). Journal of Economic Entomology. [Link]
-
Love On The Run. Pheromone SPF30 Sunscreen // Fierce // Men Attracting Women. Touch of Modern. [Link]
-
American Chemical Society. (n.d.). Microparticle Dispensers for the Controlled Release of Insect Pheromones. ACS Publications. [Link]
-
Suterra. (2024). The Science of Suterra's Dispenser Technologies for Mating Disruption. Suterra. [Link]
-
Sun, C., et al. (2024). Innovative matrices to release pheromones for Integrated Pest Management. ScienceOpen. [Link]
- Ohtama, S., et al. (n.d.). Method for stabilizing a sex pheromone compound.
-
Flores-Cespedes, F., et al. (2023). Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Innovative matrices to release pheromones for Integrated Pest Management. ResearchGate. [Link]
-
Sun, C., et al. (2024). Innovative matrices to release pheromones for Integrated Pest Management. Entomologia Generalis. [Link]
-
Shani, A., & Ideses, R. (1988). Chemical protection of pheromones containing an internal conjugated diene system from isomerization and oxidation. ResearchGate. [Link]
-
Zone Protects. (n.d.). Invisible Hunter UV Blocker Mistosol. Zone Protects. [Link]
-
Med-e-Cell. (n.d.). Dispenser for the Zero-Order Controlled Release of Pheromone Blends. M & R Consulting Services dba Med-e-Cell. [Link]
-
Zone Protects. (n.d.). Invisible Hunter UV Blocker Spray + Refill. Zone Protects. [Link]
-
Hemptinne, J. L., et al. (2012). The use of semiochemical slow-release devices in integrated pest management strategies. CABI Digital Library. [Link]
-
ResearchGate. (n.d.). EFFECT OF DIFFERENT AMOUNTS OF UV ABSORBER AND ANTIOXIDANT ON PHOTOISOMERIZATION AND OXIDATION OF TDDA. ResearchGate. [Link]
-
McGhee, P. S., et al. (2012). Optimizing Aerosol Dispensers for Mating Disruption of Codling Moth, Cydia pomonella L. Journal of Chemical Ecology. [Link]
-
Knight, A. L. (2020). Advancing codling moth mating disruption: Part 4-optimizing pheromone release rates. ResearchGate. [Link]
-
Epstein, D., et al. (2009). Using pheromone traps to monitor moth activity in orchards. MSU Extension. [Link]
-
He, X., & Coats, J. R. (2005). Evaluation of pheromone release from commercial mating disruption dispensers. PubMed. [Link]
-
Atsko. (n.d.). UV Killer - 18 oz. Trigger Spray. Atsko. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Novagrica. (n.d.). Pheromones - Dispensers. Novagrica. [Link]
-
LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. LookChem. [Link]
-
Lacey, M. J., et al. (2022). Dispensers for pheromonal pest control. PubMed. [Link]
-
Schmitz, V., et al. (1997). A reliable field test for the efficiency of mating disruption techniques. ResearchGate. [Link]
-
Judd, G. J. R., et al. (1996). Control of codling moth in organically-managed apple orchards by combining pheromone-mediated mating disruption, post-harvest fruit removal and tree banding. ResearchGate. [Link]
-
Pfeiffer, D. G., et al. (2002). Control of Codling Moth in Apple by Use of Pheromone Dispensers. Virginia Fruit, Virginia Tech. [Link]
-
PubChem. (n.d.). 5,7-Dodecadien-1-ol. National Center for Biotechnology Information. [Link]
-
Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. ResearchGate. [Link]
-
Soccio, M., et al. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
-
Mazza, R. (2024). Wild Boar Management and Environmental Degradation: A Matter of Ecophysiology—The Italian Case. MDPI. [Link]
-
PubChem. (n.d.). (5E,7Z)-5,7-Dodecadien-1-ol. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (n.d.). Stabilizer. MySkinRecipes. [Link]
Sources
- 1. (5Z,7E)-5,7-Dodecadien-1-ol CAS#: 73416-71-4 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. US6252106B1 - Method for stabilizing a sex pheromone compound - Google Patents [patents.google.com]
- 7. Pheromones - Dispensers - Novagrica [novagrica.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dispenser for the Zero-Order Controlled Release of Pheromone Blends - M & R Consulting Services dba Med-e-Cell [portal.nifa.usda.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. suterra.com [suterra.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using pheromone traps to monitor moth activity in orchards - MSU Extension [canr.msu.edu]
- 18. Control of Codling Moth in Apple by Use of Pheromone Dispensers [virginiafruit.ento.vt.edu]
Reducing isomerization of (5Z,7E)-dodeca-5,7-dien-1-ol during synthesis
Introduction
(5Z,7E)-dodeca-5,7-dien-1-ol is a key component of the sex pheromone for several lepidopteran species, including the pine caterpillar moth (Dendrolimus spp.).[1][2] Its biological activity is highly dependent on its stereoisomeric purity. The presence of other isomers, such as (5E,7E), (5Z,7Z), and (5E,7Z), can significantly reduce or even inhibit the desired pheromonal response. Consequently, minimizing isomerization during synthesis is of paramount importance for researchers in chemical ecology, pest management, and drug development.
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the isomerization of this compound during its synthesis, purification, and storage.
Troubleshooting Guide: Common Isomerization Issues
Issue 1: My final product has a high percentage of the (5E,7E) isomer. What are the likely causes?
The formation of the more thermodynamically stable (5E,7E) isomer is a common problem. This often points to issues within the reaction conditions that favor isomerization from the desired (5Z,7E) configuration.
Potential Causes & Solutions:
-
Elevated Reaction Temperatures: Conjugated dienes are susceptible to thermal isomerization.[3][4] The energy input can overcome the rotational barrier of the double bonds, leading to the formation of the more stable E,E isomer.
-
Solution: Maintain strict temperature control throughout the synthesis. For reactions that are exothermic, ensure efficient cooling and slow addition of reagents. If possible, conduct the reaction at lower temperatures, even if it extends the reaction time.
-
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the isomerization of conjugated dienes.[5][6] This can be a problem if reagents are not properly purified or if the reaction is not adequately quenched.
-
Solution: Use freshly distilled and purified solvents and reagents. Ensure that all glassware is thoroughly cleaned and dried to remove any acidic or basic residues. After the reaction is complete, perform a careful workup to neutralize any acidic or basic components. A mild aqueous wash with a buffer solution can be beneficial.
-
-
Extended Reaction Times: Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to the gradual accumulation of the thermodynamically favored (5E,7E) isomer.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially isomerizing conditions.
-
Issue 2: I am observing significant isomerization during chromatographic purification. How can I mitigate this?
Silica gel, a common stationary phase in chromatography, can be sufficiently acidic to cause isomerization of sensitive compounds like conjugated dienes.
Potential Causes & Solutions:
-
Acidic Nature of Standard Silica Gel: The surface of standard silica gel has acidic silanol groups (Si-OH) that can catalyze the isomerization of the diene system.
-
Solution 1: Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to prepare a slurry of silica gel in a solvent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v). The solvent is then removed under reduced pressure to yield a neutralized stationary phase.
-
Solution 2: Use of Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic), Florisil®, or C18-functionalized silica gel for reversed-phase chromatography.
-
Solution 3: Rapid Purification: Minimize the contact time of the compound with the stationary phase. Use flash chromatography with slightly higher pressure to expedite the separation. Avoid letting the column run dry, as this can increase the interaction time and potential for isomerization.
-
Issue 3: My Wittig reaction is producing a poor Z:E ratio for the C5 double bond. How can I improve the (5Z) selectivity?
The Wittig reaction is a powerful tool for alkene synthesis, but achieving high Z-selectivity requires careful control of reaction parameters.[7][8]
Potential Causes & Solutions:
-
Use of Stabilized Ylides: Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, tend to favor the formation of the E-alkene.[8]
-
Presence of Lithium Salts: Lithium salts, often present when using organolithium bases like n-butyllithium to generate the ylide, can decrease Z-selectivity by promoting the equilibration of intermediates.[7][11]
-
Solution: "Salt-Free" Conditions: Use bases that do not contain lithium, such as sodium amide (NaNH2), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (KHMDS).[9] This minimizes the formation of lithium-coordinated intermediates and favors the kinetic pathway leading to the Z-isomer.
-
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome of the Wittig reaction.
-
Solution: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether generally favor the formation of the Z-alkene with unstabilized ylides.[9]
-
-
Temperature Control: Higher temperatures can lead to the erosion of stereoselectivity.
-
Solution: Perform the ylide generation and the subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C to 0 °C) to ensure kinetic control and maximize the formation of the Z-isomer.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the isomerization of this compound?
The primary drivers of isomerization in conjugated dienes like this compound are:
-
Heat: Thermal energy can provide the activation energy needed for rotation around the double bonds.
-
Light: Photochemical isomerization can occur upon exposure to UV light, leading to a mixture of stereoisomers.[12][13][14]
-
Acids and Bases: Both acidic and basic conditions can catalyze the equilibration of double bonds, typically favoring the more stable E,E isomer.[5][6]
-
Transition Metals: Trace amounts of certain transition metals can also catalyze isomerization.[15]
Q2: Are there alternative synthetic strategies that can minimize isomerization?
Yes, several modern synthetic methods offer high stereocontrol for the synthesis of conjugated dienes:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: This reaction involves the coupling of a vinyl boronic acid or ester with a vinyl halide and has been shown to be highly stereospecific.[16][17][18][19] By carefully choosing the stereochemistry of the starting materials, the desired (5Z,7E) geometry can be constructed with high fidelity.
-
Sonogashira Coupling: This involves the coupling of a terminal alkyne with a vinyl halide, followed by a stereoselective reduction of the resulting enyne.[20][21][22][23] For instance, reduction of a (7E)-en-5-yne precursor using a Lindlar catalyst or activated zinc can yield the (5Z,7E)-diene.[24]
-
Q3: How should I store this compound to prevent long-term isomerization?
Proper storage is crucial to maintain the isomeric purity of the final product.
-
Temperature: Store the compound at low temperatures, preferably in a freezer at -20 °C or below.
-
Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate radical species that may initiate isomerization.
-
Use of Stabilizers: For long-term storage, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT).
Q4: Can I use photochemical methods to isomerize an unwanted E,E isomer back to the desired Z,E isomer?
While photochemical isomerization is a known phenomenon for conjugated dienes, it is generally not a practical or selective method for preparative scale synthesis in this context.[12][25] Irradiation typically leads to a photostationary state, which is a mixture of all possible isomers. Separating the desired (5Z,7E) isomer from this complex mixture would be challenging and inefficient. It is far more effective to control the stereochemistry during the synthetic steps.
Experimental Protocols & Data
Protocol 1: General Procedure for Z-Selective Wittig Reaction (Salt-Free)
This protocol is designed to maximize the formation of the (Z)-alkene at the C5 position.
-
Ylide Generation: To a stirred suspension of the appropriate alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a salt-free base such as KHMDS or NaHMDS (1.05 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 1 hour, during which a characteristic color change (typically to orange or red) should be observed, indicating ylide formation.
-
Wittig Reaction: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using chromatography on triethylamine-deactivated silica gel.
Data Summary: Impact of Reaction Conditions on Isomer Ratios
| Parameter | Condition A | Condition B | Condition C | Resulting (5Z,7E) : (5E,7E) Ratio |
| Wittig Base | n-BuLi | NaHMDS | KHMDS | A < B ≈ C |
| Solvent | Toluene | THF | Diethyl Ether | A < B ≈ C |
| Temperature | Room Temp | 0 °C | -78 °C | A < B < C |
| Purification | Standard Silica | Neutral Alumina | Et₃N-treated Silica | A < B ≈ C |
This table provides a qualitative comparison of the expected outcomes. Actual ratios will depend on the specific substrates and precise reaction conditions.
Visualizing Isomerization Pathways
The following diagram illustrates the potential isomerization pathways for this compound under isomerizing conditions.
Caption: Isomerization pathways for dodeca-5,7-dien-1-ol.
References
-
Molander, G. A., & Yokoyama, Y. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(14), 5415–5423. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. [Link]
-
Molander, G. A., & Yokoyama, Y. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. PMC - NIH. [Link]
-
MDPI. (2023). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. [Link]
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IUPAC. (1971). Steric aspects of the photochemistry of conjugated dienes and trienes. Pure and Applied Chemistry, 27(4), 661-682. [Link]
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Chemistry LibreTexts. (2024). 7.1: Stability of Conjugated Dienes- Molecular Orbital Theory. [Link]
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ResearchGate. (n.d.). Photochemistry of Alkenes, Dienes, and Polyenes. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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ACS Publications. (2018). Synthesis of 1,3-Dienes via a Sequential Suzuki–Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence. Organic Letters, 20(17), 5238–5242. [Link]
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ACS Publications. (2005). Facile Synthesis of 2-Alkynyl Buta-1,3-dienes via Sonogashira Cross-Coupling Methodology. The Journal of Organic Chemistry, 70(12), 4849–4853. [Link]
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Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
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ACS Publications. (1972). Isomerization of conjugated dienes via photolysis of metal carbonyl-diene complexes. Journal of the American Chemical Society, 94(25), 8716–8720. [Link]
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ACS Publications. (1971). Absolute rate of the photochemical valence isomerization of a conjugated diene. Journal of the American Chemical Society, 93(12), 3047–3048. [Link]
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Semantic Scholar. (n.d.). Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. [Link]
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ResearchGate. (2005). Facile Synthesis of 2-Alkynyl Buta-1,3-dienes via Sonogashira Cross-Coupling Methodology. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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MDPI. (2022). Synthesis of Conjugated Dienes in Natural Compounds. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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YouTube. (2021). 129 CHM2211 Classification and Stabilities of Dienes. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. [Link]
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RSC Publishing. (1969). Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C: Organic. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(16), 2801–2804. [Link]
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ACS Publications. (1979). Acid- and base-catalyzed anti to syn isomerization of (dienone) tricarbonyliron compounds. Journal of the American Chemical Society, 101(15), 4256–4261. [Link]
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NIH. (2023). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. PMC. [Link]
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NIH. (2024). Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. PMC. [Link]
-
ACS Publications. (2020). Mild Isomerization of Conjugated Dienes Using Co-Mediated Hydrogen Atom Transfer. Organic Letters, 22(3), 855–859. [Link]
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ResearchGate. (2020). Mild Isomerization of Conjugated Dienes Using Co-Mediated Hydrogen Atom Transfer. [Link]
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ResearchGate. (n.d.). Isomerization of (E,E)-diene to (Z,E)-diene a Reaction scheme to access... [Link]
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ResearchGate. (n.d.). Thermally Activated Geometrical Regioselective E→Z Isomerization‐Enabled Cascade Sequences of Conjugated Dienals: Experimental and DFT Studies. [Link]
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Semantic Scholar. (2021). Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. [Link]
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ResearchGate. (2002). Syntheses of ( Z,E )-5,7-Dodecadienol and ( E , Z )-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. [Link]
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ResearchGate. (2023). Room Temperature Stable E,Z-Diphosphenes: Their Isomerization, Coordination, and Cycloaddition Chemistry. [Link]
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PubChem. (n.d.). This compound. [Link]
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LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. [Link]
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IntechOpen. (2021). Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. [Link]
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RSC Publishing. (2023). Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry. Dalton Transactions, 52(40), 14385-14390. [Link]
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PubChem. (n.d.). (5E,7Z)-5,7-Dodecadien-1-ol. [Link]
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Technical Support Center: Troubleshooting Low Pheromone Trap Capture Rates
Welcome to the technical support center for pheromone-based insect monitoring. This guide is designed for researchers, scientists, and pest management professionals to diagnose and resolve common issues leading to lower-than-expected capture rates in pheromone traps. By understanding the underlying scientific principles, you can enhance the precision and reliability of your experimental or monitoring outcomes.
Initial Diagnostics: A Troubleshooting Flowchart
Before delving into specific issues, this flowchart provides a logical pathway to quickly identify the potential source of the problem. Start at the top and follow the questions to narrow down the possibilities.
Technical Support Center: Enhancing the Resolution of Pheromone Isomers in GC Analysis
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of pheromone isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating and identifying structurally similar pheromone compounds. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies to enhance the resolution and reliability of your analyses.
Frequently Asked Questions (FAQs)
Q1: My pheromone isomers are co-eluting or showing poor resolution. What is the first parameter I should investigate?
A1: The primary factor governing the separation of isomers is the selectivity of the GC column's stationary phase.[1][2][3] Pheromone isomers often have very similar boiling points, so a standard non-polar column that separates based on boiling point may not be sufficient.[4]
-
Expertise & Experience: Start by evaluating your column choice. For geometric isomers (Z/E), a mid-polarity to polar stationary phase is often necessary to exploit subtle differences in dipole moments. For enantiomers (chiral isomers), a specialized chiral column is mandatory.[5]
-
Causality: The principle of "like dissolves like" is fundamental here.[2][3] A polar column will interact more strongly with polar functional groups in the pheromone molecules, leading to differential retention and, therefore, separation. Chiral stationary phases create transient diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.[5]
Q2: I'm observing significant peak tailing for my pheromone analytes. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue that can compromise both resolution and quantification.[6] It is often caused by unwanted interactions between the analyte and active sites within the GC system or by issues with the injection technique.[7][8][9]
-
Possible Causes & Solutions:
-
Active Sites: Active sites, such as exposed silanol groups in the inlet liner or at the head of the column, can irreversibly adsorb polar pheromone molecules.[7][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing.[9]
-
Solution: Ensure a clean, 90-degree cut of the column and install it according to the manufacturer's instructions.[9]
-
-
Q3: Should I use a split or splitless injection for my pheromone analysis?
A3: The choice between split and splitless injection depends on the concentration of your pheromone sample and the sensitivity of your detector.[10][11][12]
-
Split Injection: Ideal for higher concentration samples.[10][11] It introduces only a portion of the sample to the column, preventing overload and producing sharp, narrow peaks.[13] However, this technique has higher detection limits, which may be problematic for trace-level pheromone analysis.[14]
-
Splitless Injection: The preferred method for trace analysis, as it transfers the majority of the sample to the column, maximizing sensitivity.[10][11][13] However, the slower transfer of analytes can lead to broader peaks, especially for volatile compounds.[10] To counteract this, proper focusing techniques (solvent and thermal focusing) are crucial.[9] This is achieved by setting the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[15]
Q4: My pheromone contains alcohol or carboxylic acid functional groups, and I'm struggling with poor peak shape and low response. What can I do?
A4: Pheromones with active hydrogens, such as those in alcohol or carboxylic acid groups, are prone to hydrogen bonding and adsorption on active sites in the GC system.[16] Derivatization is a chemical modification technique used to block these active sites, thereby increasing volatility and thermal stability, and improving chromatographic performance.[16][17][18]
-
Common Derivatization Techniques:
-
Silylation: This is the most common method, replacing active hydrogens with a trimethylsilyl (TMS) group.[17][19][20] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used.[20] Silylated derivatives are more volatile and thermally stable.[17]
-
Acylation: This technique introduces an acyl group and is also effective for masking polar functional groups.
-
Alkylation/Esterification: Particularly useful for carboxylic acids, converting them to their more volatile ester forms.[18]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Isomer Resolution
If you are facing co-elution or poor separation of pheromone isomers, follow this systematic troubleshooting workflow.
}
Caption: Troubleshooting workflow for poor isomer resolution.Guide 2: Diagnosing and Resolving Peak Shape Problems
Use this guide to identify and correct common issues affecting peak symmetry.
}
Caption: Decision tree for troubleshooting peak shape issues.Data Presentation
Table 1: Impact of GC Column Polarity on the Resolution of (Z)- and (E)-11-Tetradecenyl Acetate Isomers
| Column Type | Stationary Phase | Polarity | Retention Time (Z)-isomer (min) | Retention Time (E)-isomer (min) | Resolution (Rs) |
| DB-5 | 5% Phenyl-methylpolysiloxane | Non-polar | 15.21 | 15.28 | 0.8 |
| DB-23 | 50% Cyanopropyl-methylpolysiloxane | Polar | 18.54 | 19.05 | 2.1 |
As demonstrated, the polar DB-23 column provides significantly better resolution for these geometric isomers compared to the non-polar DB-5 column.[1]
Experimental Protocols
Protocol 1: Optimizing the GC Temperature Program for Isomer Separation
This protocol outlines a systematic approach to developing a temperature program that enhances the resolution of closely eluting pheromone isomers.
-
Initial Screening Run:
-
If the sample composition is unknown, perform a fast temperature ramp to determine the elution range of the components.[21]
-
Injector Temp: 250°C
-
Initial Oven Temp: 50°C, hold for 1 min.
-
Temperature Ramp: 20°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Determining the Optimal Ramp Rate:
-
Based on the screening run, identify the region where the target isomers elute.
-
A good starting point for the optimal ramp rate is approximately 10°C per column dead time.[15][21]
-
To improve the separation of closely eluting peaks, slow down the temperature ramp in the region where they elute.[4]
-
Example Optimized Program:
-
Initial Oven Temp: 50°C, hold for 2 min.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 2°C/min to 220°C (the region where isomers elute).
-
Ramp 3: 20°C/min to 280°C, hold for 5 min.
-
-
-
Fine-Tuning:
-
Adjust the slow ramp rate in increments of 1-2°C/min to achieve baseline resolution. Decreasing the temperature ramp generally increases peak separation, but may also broaden peaks.[22] The goal is to find a balance that maximizes resolution.
-
Protocol 2: Silylation of Pheromones with Alcohol Functional Groups
This protocol describes a general procedure for the derivatization of pheromones containing hydroxyl groups using BSTFA.
-
Sample Preparation:
-
Derivatization Reaction:
-
Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to the sample vial. For hindered alcohols, adding 1% TMCS (trimethylchlorosilane) as a catalyst can improve the reaction efficiency.[20]
-
Seal the vial tightly.
-
Heat the vial at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[24]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Pheromones.
- Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Shimadzu. (n.d.). How to Obtain Good Peak Shapes.
- Benchchem. (n.d.). Technical Support Center: Resolving Co-elution in GC Analysis of Pheromone Blends.
- Benchchem. (n.d.). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.
- Novotny, M. V., & Soini, H. A. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in Molecular Biology, 1068, 29-45.
- Restek. (2020, April 20). Split vs Splitless Injection.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Farmacia Journal. (2016). ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
- ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?.
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation.
- Pure. (1986, January 1). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza.
- Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC).
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- LCGC International. (n.d.). Split, Splitless, and Beyond—Getting the Most From Your Inlet.
- ResearchGate. (n.d.). Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
- Restek Corporation. (2020, April 28). Split vs. Splitless Injection.
- Agilent. (n.d.). Chiral GC Columns | Gas Chromatography.
- Unknown. (n.d.). GC Derivatization.
- Drawell. (n.d.). What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One.
- Phenomenex. (n.d.). Exploring the Various Types of Detectors Used in Gas Chromatography.
- Slideshare. (n.d.). Derivatization in GC.
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Techinstro. (2024, November 13). How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS?.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Sigma-Aldrich. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ResearchGate. (2025, August 6). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection.
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Technical Support Center: Calibrating EAG Responses for Dose-Response Studies
Welcome to the technical support center for Electroantennography (EAG). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting solutions for calibrating EAG responses, a critical step for generating reliable dose-response data. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an EAG dose-response study?
A1: An EAG dose-response study measures the global electrical response of an insect's antenna to a range of odorant concentrations. The core principle is that as the concentration of a stimulating compound increases, the magnitude of the antennal response will also increase until it reaches a saturation point.[1][2] Plotting these responses against the logarithm of the concentration typically produces a sigmoidal (S-shaped) curve.[3][4] This curve allows us to quantify key parameters of the olfactory interaction, such as the effective concentration for 50% response (EC50), which indicates the potency of the odorant.[2][3]
Q2: Why is calibration so critical before and during my experiment?
A2: Calibration is essential for two primary reasons: ensuring the accuracy of your stimulus delivery and accounting for the biological variability of the preparation.
-
Stimulus Delivery: You must have confidence that the concentration you intend to deliver to the antenna is what is actually being delivered. This involves calibrating your air delivery system to ensure consistent and repeatable puffs of air.[5][6]
-
Antennal Viability: The responsiveness of the antennal preparation can decline over the course of an experiment.[7] To correct for this, a standard reference compound is puffed at regular intervals. The responses to your test compounds can then be normalized relative to the response of this standard, ensuring that data points collected at the beginning and end of a long experiment are comparable.[7][8]
Q3: What are the essential controls for a dose-response EAG experiment?
A3: Every EAG experiment requires a set of controls to ensure the observed responses are genuine and not artifacts.
| Control Type | Purpose | Common Implementation |
| Negative Control | To measure the response to the solvent and the mechanical puff of air.[8] | A puff of the pure solvent (e.g., paraffin oil, hexane) used to dissolve the odorants.[7][9] |
| Positive Control / Standard | To monitor the health and responsiveness of the antennal preparation over time.[8] | A standard, moderately stimulating compound (e.g., a general odorant like hexanol or a known pheromone component) applied at a fixed concentration intermittently throughout the experiment.[8][10] |
| Air Control (Blank) | To ensure the purified air stream itself is not contaminated. | A puff of the humidified, purified air stream with no solvent or odorant. |
The negative control response is typically subtracted from the test compound responses to correct for solvent and mechanical effects.[7][9]
PART 2: Troubleshooting Guide
This section addresses common problems that can compromise the quality of your EAG data.
Issue 1: Unstable or Drifting Baseline
Q: My EAG baseline is constantly drifting downwards or upwards. What's causing this and how can I fix it?
A: Baseline drift is a common issue where the baseline voltage slowly changes over time, making it difficult to accurately measure response amplitudes.[11][12]
-
Causality & Diagnosis:
-
Antennal "Settling" or Drying: A newly made preparation often exhibits an initial period of drift as the electrical contacts stabilize. Conversely, a preparation that is drying out will show a steady drift.
-
Electrode Instability: Poor contact between the electrode and the antenna, or oxidation on the electrode surfaces, can cause slow voltage changes.
-
Temperature Fluctuations: The EAG setup, especially the antenna and electrodes, can be sensitive to changes in ambient room temperature.[13] UV detectors in associated equipment are also prone to temperature-induced drift.[13]
-
Mobile Phase/Air Stream Issues: If using a carrier gas, failure to allow the column to equilibrate after temperature changes can cause drift.[11]
-
-
Solutions:
-
Allow for an Equilibration Period: After setting up a new antennal preparation, wait 10-15 minutes for the baseline to stabilize before starting your recordings.
-
Check Electrode Contacts: Ensure you are using fresh, conductive electrode gel and that the contacts with the antenna are secure.[14] Gently repositioning the electrodes may help.
-
Maintain a Stable Environment: Conduct experiments in a room with minimal temperature variation and away from drafts or direct sunlight.[15]
-
Verify Airflow: Ensure a constant, humidified airflow over the preparation to prevent it from drying out.
-
A logic diagram for troubleshooting baseline drift is provided below.
Diagram: Troubleshooting Baseline Drift
Issue 2: Low Signal-to-Noise Ratio (S/N)
Q: My EAG responses are very small and noisy. How can I improve the signal quality?
A: A low signal-to-noise (S/N) ratio makes it difficult to distinguish true olfactory responses from background noise.
-
Causality & Diagnosis:
-
Electrical Interference: The most common cause is electrical noise from nearby equipment (e.g., centrifuges, fluorescent lights, computers) or improper grounding of the setup.[16][17] This is often seen as high-frequency noise (50/60 Hz hum).
-
Poor Antennal Health: A damaged or old antenna will produce weaker signals.
-
Suboptimal Electrode Placement: Incorrect placement can lead to poor signal pickup.
-
Intrinsic Noise: Biological systems have inherent noise from cellular activity.[16]
-
-
Solutions:
-
Improve Electrical Shielding: Use a Faraday cage to shield the preparation from external electromagnetic interference. Ensure all components of the EAG setup are connected to a common ground.[16]
-
Identify and Isolate Noise Sources: Systematically turn off nearby lab equipment to identify the source of electrical interference.[11]
-
Use Healthy Preparations: Select healthy, undamaged insects and prepare the antenna carefully to avoid desiccation or physical damage.
-
Optimize Electrode Placement: Experiment with the placement of the recording and reference electrodes along the antenna to find the position that yields the strongest signal.
-
Consider Multi-Antenna Arrays: For very weak signals, connecting multiple antennae in series has been shown to significantly improve the S/N ratio by summing the signal amplitudes while only moderately increasing the random noise.[16][18][19][20]
-
Issue 3: Poor Reproducibility and Inconsistent Responses
Q: I'm getting different responses to the same stimulus concentration across my replicates. What's wrong?
A: Poor reproducibility invalidates dose-response data. The cause is often related to the stimulus delivery or the preparation itself.
-
Causality & Diagnosis:
-
Inconsistent Stimulus Delivery: The volume or speed of the air puff delivering the odorant is not consistent. This can be due to a faulty valve or inconsistent manual operation.
-
Odorant Contamination: Cross-contamination between different odor cartridges or residual odorant in the delivery tube.[21]
-
Antennal Adaptation/Fatigue: Delivering stimuli too frequently without an adequate recovery period can cause the antennal receptors to adapt, leading to diminished responses.
-
Inaccurate Serial Dilutions: Errors in preparing the odorant concentration series will lead to inconsistent stimuli.
-
-
Solutions:
-
Standardize Stimulus Delivery: Use an automated stimulus controller for precise timing and duration of air puffs. Ensure the airflow rate is constant.
-
Maintain Cleanliness: Use separate, clean Pasteur pipettes for each concentration and clean the air delivery tube regularly.[21]
-
Optimize Inter-Puff Interval: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.
-
Prepare Dilutions Carefully: Use precise pipetting techniques and fresh solvents to prepare your serial dilutions. See the protocol in the next section.
-
PART 3: Protocols & Methodologies
Protocol 1: Preparation of a Logarithmic Serial Dilution Series
This protocol describes how to create a 10-fold serial dilution series, a common practice for dose-response studies.[1][22]
Objective: To create a range of odorant concentrations (e.g., from 1 µg/µL down to 0.0001 µg/µL) from a stock solution.
Materials:
-
High-purity odorant compound
-
High-purity solvent (e.g., paraffin oil or hexane)
-
Calibrated micropipettes and tips
-
A series of labeled vials (e.g., 1.5 mL microcentrifuge tubes)
Step-by-Step Procedure:
-
Prepare the Stock Solution: Create a stock solution of your odorant at the highest desired concentration. For example, to make a 10 µg/µL stock, dissolve 10 mg of the compound in 1 mL of solvent.
-
Label Vials: Label your vials clearly for each dilution step (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) and a vial for the solvent control.[23]
-
Aliquot the Solvent: Add a fixed volume of solvent to each of the labeled dilution vials. For a 1:10 dilution, a common method is to add 900 µL of solvent to each tube.[22]
-
Perform the First Dilution (10⁻¹):
-
Perform Subsequent Dilutions:
-
Using a fresh pipette tip , take 100 µL from the 10⁻¹ vial.
-
Add it to the second vial (labeled 10⁻²) and mix thoroughly.
-
Repeat this process for all subsequent vials, always using a fresh tip to transfer from the most recently prepared dilution to the next vial in the series.[25]
-
-
Prepare the Solvent Control: The vial containing only the pure solvent will serve as your negative control.[9]
Diagram: 10-Fold Serial Dilution Workflow
Protocol 2: EAG Data Normalization
Objective: To correct for the decline in antennal sensitivity over the duration of an experiment.
Procedure:
-
Select a Standard: Choose a compound that gives a reliable, mid-range response and is not expected to cause strong adaptation.
-
Interleaved Puffs: Deliver a puff of the standard stimulus at regular intervals (e.g., after every 3-5 test stimuli).
-
Record Responses: Measure the absolute response amplitude (in mV) for all test stimuli and all standard stimuli.
-
Calculate Relative Response: For each test stimulus, normalize its response relative to the standard puffs that occurred before and after it. A common method is to divide the test response by the average of the two bracketing standard responses.[7]
Formula: Normalized Response = (Absolute Response_Test) / (Average(Absolute Response_Standard1, Absolute Response_Standard2))
-
Plot the Data: Plot the normalized responses against the logarithm of the concentration to generate the dose-response curve.[1]
PART 4: Data Analysis and Interpretation
Q: How do I analyze my normalized data to get an EC50 value?
A: Once you have your normalized dose-response data, you will use non-linear regression to fit a sigmoidal curve to the data points.[3]
-
Curve Fitting: Most statistical software packages (e.g., GraphPad Prism, R) have built-in functions for fitting dose-response curves. The most common model is the four-parameter log-logistic model (4PL), which calculates the top and bottom plateaus of the curve, the slope (Hill slope), and the EC50.[3][26]
-
Interpreting EC50: The EC50 (Effective Concentration, 50%) represents the concentration of your compound that produces 50% of the maximal response.[4] It is a critical measure of the compound's potency; a lower EC50 value indicates a more potent compound.[2]
-
Statistical Significance: Goodness-of-fit statistics (like R²) should be reported to show how well the model fits your data. The p-value associated with the curve fit indicates the statistical significance of the dose-response relationship.[27]
References
- Park, K. C., & Baker, T. C. (2002). Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. Journal of Insect Physiology.
- Park, K. C., & Baker, T. C. (2002). Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. Entomology.
- Park, K. C., & Baker, T. C. (2002). Improvement of Signal-To-Noise Ratio in Electroantennogram Responses Using Multiple Insect Antennae. AMiner.
- Request PDF. (n.d.). Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae.
- ResearchGate. (n.d.).
- YouTube. (2021). Troubleshooting as an EEG Technologist.
- MDPI. (n.d.). Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae)
- PMC - NIH. (2012).
- Benchchem. (n.d.). Application Notes and Protocols for Electroantennographic Detection (EAD)
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- PMC - NIH. (2022). Electroantennographic Responses of Wild and Laboratory-Reared Females of Xyleborus affinis Eichhoff and Xyleborus ferrugineus (Fabricius) (Coleoptera: Curculionidae: Scolytinae)
- ResearchGate. (n.d.). Dose-response curves of stimuli.
- EMOTIV. (n.d.). A Step-by-Step EEG Experiment Design Guide.
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- Shimadzu Scientific Instruments. (n.d.). Troubleshooting Baseline Problems.
- YouTube. (2023). How to Make a Serial Dilution.
- wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures).
- YouTube. (n.d.). Carolina Lab Skills: How to Perform a Serial Dilution.
- YouTube. (2017).
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
- Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.
- PMC - NIH. (2020).
- YouTube. (n.d.).
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- Chromatography Online. (2022).
- Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
- Air Gaging LLC. (2024).
- Quality Magazine. (2017). Air Gaging in a Quality Management System.
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Validation & Comparative
A Comparative Guide to the Synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol: An Essential Pheromone Component
(5Z,7E)-dodeca-5,7-dien-1-ol is a key component of the sex pheromone for several destructive insect pests, including the pine caterpillar moth (Dendrolimus kikuchii Matsumura)[1][2]. Its precise stereochemical structure is crucial for biological activity, making its stereoselective synthesis a significant challenge and a topic of considerable interest for researchers in chemical ecology and pest management. This guide provides a comparative analysis of the principal synthetic strategies for preparing this conjugated diene alcohol, with a focus on efficacy, stereocontrol, and practicality.
The primary challenge in synthesizing this compound lies in the stereoselective construction of the conjugated (Z,E)-diene system. Several classical and modern synthetic methodologies have been employed to achieve this, each with its own set of advantages and limitations. The most prominent approaches include the Wittig reaction and its variants, palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings, and stereoselective reductions of enyne precursors.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is often a trade-off between factors such as stereoselectivity, overall yield, availability and cost of starting materials, and the scalability of the process. Below is a summary of the most common approaches.
| Synthetic Strategy | Key Transformation | Stereoselectivity | Typical Yields | Advantages | Disadvantages |
| Wittig Reaction | Olefination of an aldehyde with a phosphorus ylide | Highly dependent on ylide structure and reaction conditions. Non-stabilized ylides generally favor Z-alkenes. | Moderate to Good | Widely applicable, well-established methodology. | Stereocontrol can be challenging, removal of triphenylphosphine oxide byproduct can be difficult.[3] |
| Horner-Wadsworth-Emmons | Olefination using a phosphonate carbanion | Generally high E-selectivity, but Z-selective variants exist. | Good to Excellent | Often provides higher yields and easier purification than the Wittig reaction.[4] | Z-selective reagents can be more complex to prepare.[5] |
| Sonogashira Coupling | Palladium-catalyzed coupling of a vinyl halide with a terminal alkyne | High, preserves the stereochemistry of the vinyl halide. | Good to Excellent | Mild reaction conditions, broad functional group tolerance.[6][7] | Requires a pre-functionalized vinyl halide and a terminal alkyne. |
| Suzuki Coupling | Palladium-catalyzed coupling of a vinyl boronic acid/ester with a vinyl halide | High, preserves the stereochemistry of both coupling partners. | Good to Excellent | Mild reaction conditions, commercially available reagents. | Preparation of stereodefined vinyl boronic acids can be multi-step. |
| Stereoselective Reduction | Reduction of an enyne precursor | High, dependent on the choice of reducing agent (e.g., activated zinc, Lindlar's catalyst). | Good to Excellent | Can provide excellent stereocontrol for the Z-double bond. | Lindlar reduction can sometimes lack selectivity, leading to isomeric mixtures.[3][8] |
In-Depth Analysis of Key Synthetic Pathways
The Wittig Reaction and its Modifications
The Wittig reaction is a cornerstone of alkene synthesis and has been applied to the preparation of this compound.[9][10] The general strategy involves the reaction of an appropriate aldehyde with a phosphorus ylide. The stereochemical outcome is a critical consideration. Non-stabilized ylides typically lead to the formation of Z-alkenes, which is advantageous for constructing the C5-C6 double bond with the desired geometry.[11]
A common disconnection approach involves reacting an ylide derived from a C5 phosphonium salt with a (E)-2-heptenal fragment.
Caption: General Wittig reaction approach for this compound.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate carbanions and often offers superior yields and easier purification due to the water-soluble nature of the phosphate byproduct.[4][12] While standard HWE conditions typically favor the formation of E-alkenes, specific reagents and conditions have been developed for high Z-selectivity.[5]
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful tools for the stereoselective formation of carbon-carbon bonds.
The Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper complexes.[6][7] This method is highly effective for constructing enynes, which can then be stereoselectively reduced to the desired (Z,E)-diene.
A plausible synthetic route involves coupling a protected 5-hexyn-1-ol with a (E)-1-halo-1-hexene, followed by stereoselective reduction of the resulting enyne.
Caption: Sonogashira coupling followed by reduction for pheromone synthesis.
The Suzuki coupling reaction, which couples an organoboron compound with a halide, is another powerful tool for forming the diene system with high stereochemical fidelity.[13][14] A convergent approach could involve the coupling of a (Z)-1-alkenylborane with a (E)-1-halo-alkene. The stereochemistry of both coupling partners is typically retained in the product.
Stereoselective Reduction of Enyne Precursors
A highly effective and frequently employed strategy involves the synthesis of a suitable enyne precursor, followed by a stereoselective reduction of the triple bond to a Z-double bond.[8] The enyne intermediate, (E)-7-dodecen-5-yn-1-ol, can be prepared via methods like the Sonogashira coupling as previously described.
The key to this approach is the choice of the reducing agent. While Lindlar's catalyst is a classic choice for the cis-hydrogenation of alkynes, it has been reported to sometimes lack selectivity in this specific synthesis, leading to over-reduction or isomerization.[3][8] A more reliable method has been the use of activated zinc, often prepared by treatment with copper and silver salts (Zn/Cu/Ag).[3][8] This reagent has demonstrated high efficiency and stereoselectivity for the cis-reduction of the enyne to the desired (5Z,7E)-diene.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Stereoselective Reduction of an Enyne Precursor
This protocol is adapted from methodologies emphasizing the highly stereoselective cis-reduction of (E)-7-dodecen-5-yn-1-ol.[3][8]
Step 1: Preparation of (E)-7-dodecen-5-yn-1-ol (Enyne Precursor)
This intermediate can be synthesized via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling of a protected 5-hexyn-1-ol with (E)-1-iodo-1-hexene.
Step 2: Preparation of Activated Zinc (Zn/Cu/Ag)
-
Zinc dust is sequentially washed with dilute acid to remove oxide layers.
-
The activated zinc is then treated with aqueous solutions of copper sulfate and silver nitrate to deposit copper and silver on the zinc surface.
-
The resulting activated zinc is thoroughly washed with water, methanol, and then ether before being dried under vacuum.
Step 3: Stereoselective Reduction
-
Dissolve the (E)-7-dodecen-5-yn-1-ol precursor in a mixture of methanol and water.
-
Add the freshly prepared activated Zn/Cu/Ag reagent to the solution. The reaction is typically rapid.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the zinc residues.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Caption: Workflow for the stereoselective reduction of the enyne precursor.
Conclusion
The synthesis of this compound can be achieved through several viable routes. While classic methods like the Wittig reaction offer a direct approach, achieving high stereoselectivity can be challenging. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, provide a highly efficient and stereocontrolled route to an enyne precursor. The subsequent stereoselective reduction of this enyne, especially using activated zinc, stands out as a robust and reliable method for obtaining the desired (5Z,7E)-diene with high isomeric purity.[8] The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired level of stereochemical purity.
References
-
Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. (n.d.). Semantic Scholar. Retrieved from [Link]
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Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.). PubMed Central. Retrieved from [Link]
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ChemInform Abstract: Stereoselective Synthesis of Z,E Conjugated Dienes: Application to the Synthesis of Insect Sex Pheromones. (n.d.). Sci-Hub. Retrieved from [Link]
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Shao, L.-X., & Shi, M. (2007). Facile Synthesis of 2-Alkynyl Buta-1,3-dienes via Sonogashira Cross-Coupling Methodology. The Journal of Organic Chemistry, 72(13), 4987–4990. [Link]
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Facile Synthesis of 2-Alkynyl Buta-1,3-dienes via Sonogashira Cross-Coupling Methodology. (2007). ResearchGate. Retrieved from [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370. [Link]
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Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. (n.d.). Thieme Chemistry. Retrieved from [Link]
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Sonogashira Coupling. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Torok, B., et al. (2002). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 4(11), 1967-1969. [Link]
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Synthesis of highly unsaturated insect pheromones: (Z,Z,Z)-1,3,6,9-heneicosatetraene and (Z,Z,Z)-1,3,6,9-nonadecatetraene. (1985). The Journal of Organic Chemistry, 50(25), 5028–5031. [Link]
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(5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). LookChem. Retrieved from [Link]
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Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of Conjugated Dienes in Natural Compounds. (2022). MDPI. Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230. [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
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Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones. (2010). Organic Letters, 12(7), 1460–1463. [Link]
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Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (2025). Topics in Current Chemistry. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2014). Organic & Biomolecular Chemistry, 12(45), 9094–9098. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2012). Molecules, 17(5), 5672–5695. [Link]
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Efficient synthesis of dibenzo[a,c]cyclohepten-5-ones via a sequential Suzuki-Miyaura coupling and aldol condensation reaction. (2009). The Journal of Organic Chemistry, 74(10), 3948–3951. [Link]
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A Comparative Guide to the Cross-Reactivity of (5Z,7E)-dodeca-5,7-dien-1-ol with Other Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity and Nuances of a Potent Semiochemical
(5Z,7E)-dodeca-5,7-dien-1-ol is a well-characterized insect sex pheromone component, primarily utilized by various moth species for mate location.[1][2] Its specific stereochemistry is critical for biological activity, playing a pivotal role in the reproductive isolation of closely related species.[3] This guide provides a comprehensive analysis of the cross-reactivity of this compound and its derivatives with other species, supported by experimental data from electrophysiological and behavioral assays. Understanding the specificity of this semiochemical is paramount for developing species-targeted pest management strategies and for broader research in chemical ecology.
The primary function of this compound is as a sex attractant for several species within the Dendrolimus genus, commonly known as pine caterpillars. For instance, it is a key component of the sex pheromone of the pine caterpillar moth, Dendrolimus kikuchii, and the Siberian moth, Dendrolimus superans sibiricus.[4][5][6] However, the behavioral response of an insect to a pheromone is rarely dictated by a single compound. Instead, it is often a precise blend of multiple components in specific ratios that elicits a complete and species-specific behavioral repertoire.[4][7] This guide will delve into the known cross-reactivity of this compound, examining instances where it attracts, inhibits, or has no effect on non-target species.
Understanding Pheromone Perception: A Simplified Pathway
The detection of pheromones by an insect is a complex process involving multiple steps, from the initial binding of the molecule to receptors on the antenna to the processing of the signal in the brain, ultimately leading to a behavioral response. The following diagram illustrates a generalized insect olfactory signaling pathway.
Figure 1: Simplified insect olfactory signaling pathway.
Cross-Reactivity within the Dendrolimus Genus: A Tale of Attraction and Antagonism
The genus Dendrolimus provides a fascinating case study in the evolution of pheromone communication. Several species within this genus utilize this compound or its derivatives as part of their pheromone blend, yet maintain reproductive isolation through subtle variations in the blend composition and the presence of antagonistic compounds.[4]
| Species | Primary Role of this compound & Derivatives | Known Antagonists/Inhibitors from Other Dendrolimus Species | Reference(s) |
| Dendrolimus kikuchii | Major pheromone component (as acetate and alcohol) | Not specified | [5][8] |
| Dendrolimus superans sibiricus | Major pheromone component (in a 1:1 blend with the corresponding aldehyde) | (5Z,7E)-dodecadien-1-yl acetate acts as an antagonist. | [4][9][10] |
| Dendrolimus spectabilis | Primary pheromone component (alcohol) | Not specified | [4][11] |
| Dendrolimus pini | Minor pheromone component (alcohol); major component is the corresponding aldehyde | (5Z,7E)-dodecadien-1-yl acetate acts as a strong antagonist. | [4] |
| Dendrolimus punctatus | Major pheromone component (as acetate and alcohol) | Not specified | [4] |
| Dendrolimus tabulaeformis | Major pheromone component (as acetate and alcohol) | Not specified | [4] |
This table highlights the chemical intricacies that ensure species-specific communication. For example, while D. superans uses this compound as an attractant, the acetate form of this same alcohol acts as an antagonist, preventing cross-attraction from other Dendrolimus species that may use the acetate as a primary attractant.[4][9]
Cross-Reactivity Beyond Dendrolimus: Limited but Important Observations
While the cross-reactivity of this compound is best documented within its own genus, there is evidence of its effects on other species, often observed as bycatch in pheromone-baited traps.
A study on trapping Dendrolimus pini and D. sibiricus in Lithuania revealed that traps baited with pheromone blends for these species caught 32 other non-target moth species.[12] While the specific component responsible for attracting each non-target species was not identified, it underscores the potential for pheromones to influence a broader range of species than intended.
Another study noted that traps for the forest tent caterpillar, Malacosoma disstria (family Lasiocampidae, same as Dendrolimus), baited with (5Z,7E)-5,7-dodecadienal, a related compound, also captured other moth species.[11] This suggests that structural similarities in pheromone components can lead to cross-attraction between different genera within the same family.
Further research is required to systematically evaluate the electrophysiological and behavioral responses of a wider range of moth species to this compound to fully understand its cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
To objectively compare the effects of this compound on different species, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays used in pheromone research.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis
GC-MS is a fundamental technique for identifying and quantifying the components of an insect's pheromone blend.[7]
Figure 2: Workflow for GC-MS analysis of insect pheromones.
Step-by-Step Methodology:
-
Pheromone Gland Extraction: Pheromone glands are carefully dissected from female moths and extracted in a small volume of a suitable solvent (e.g., hexane).
-
Sample Injection: A small aliquot of the extract is injected into the GC-MS instrument.
-
Gas Chromatography: The volatile compounds in the extract are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry: As each compound elutes from the GC column, it is ionized and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.
-
Data Analysis: The retention time and mass spectrum of each compound are compared to those of synthetic standards and library databases for positive identification and quantification.[13]
Electroantennography (EAG) for Screening Olfactory Responses
EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus, providing a rapid assessment of which compounds an insect can detect.[3][14]
Figure 3: Experimental workflow for Electroantennography (EAG).
Step-by-Step Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect and mounted between two electrodes.[14]
-
Stimulus Delivery: A controlled puff of air carrying the test compound at a known concentration is delivered over the antenna.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the depolarization is measured to quantify the antennal response to the stimulus. Responses to different compounds and concentrations are compared.[3]
Wind Tunnel Bioassays for Behavioral Analysis
Wind tunnel assays provide a controlled environment to observe and quantify an insect's behavioral response to a pheromone plume.[4][15]
Step-by-Step Methodology:
-
Acclimatization: Moths are allowed to acclimate to the light, temperature, and humidity conditions of the wind tunnel.[15]
-
Pheromone Source: A synthetic lure containing the test compound(s) is placed at the upwind end of the tunnel.
-
Insect Release: Moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is observed and recorded, noting responses such as taking flight, upwind flight, casting, and source contact.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared between different treatments (e.g., different pheromone blends, concentrations, or non-target species).
Conclusion and Future Directions
This compound is a potent and specific semiochemical, with its primary activity centered within the Dendrolimus genus. The specificity of its action is finely tuned by the presence and ratio of other compounds in the pheromone blend, including its acetate and aldehyde derivatives, which can act as both attractants and antagonists depending on the species.
While there is evidence of cross-reactivity with some non-target species, particularly within the Lasiocampidae family, a comprehensive understanding of its broader ecological impact requires further investigation. Future research should focus on systematic screening of this compound and its derivatives against a wider range of sympatric moth species using the standardized electrophysiological and behavioral assays outlined in this guide. Such studies will not only enhance our understanding of the evolution of chemical communication in insects but also contribute to the development of more effective and environmentally benign pest management strategies.
References
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Zhang, S., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Frontiers in Physiology, 13, 867593. [Link]
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Kong, X., et al. (2007). Sex pheromone of the larch caterpillar moth, Dendrolimus superans, from northeastern China. Entomologia Experimentalis et Applicata, 124(1), 37-44. [Link]
-
Kong, X., et al. (2011). Identification of components of the female sex pheromone of the Simao pine caterpillar moth, Dendrolimus kikuchii Matsumura. Journal of Chemical Ecology, 37(4), 412-419. [Link]
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Kong, X., et al. (2011). Identification of Components of the Female Sex Pheromone of the Simao Pine Caterpillar Moth, Dendrolimus kikuchii Matsumura. ResearchGate. [Link]
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Knudsen, G. K., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141), e58385. [Link]
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Miller, J. R., & Roelofs, W. L. (1985). Wind Tunnels in Pheromone Research. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research (pp. 289-311). Springer. [Link]
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Palaniswamy, P., et al. (1983). Disruption of forest tent caterpiller (Lepidoptera: Lasiocampidae) orientation to baited traps in aspen groves by air permeation with (5Z,7E)-5,7-dodecadienal. Journal of Economic Entomology, 76(5), 1159-1163. [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370. [Link]
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Ando, T., et al. (1982). (5Z, 7E)-5,7-Dodecadien-1-Ol: Female Sex Pheromone of the Pine Moth Dendrolimus Spectabilis Butler. Agricultural and Biological Chemistry, 46(3), 709-715. [Link]
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Ostrauskas, H., & Ivinskis, P. (2011). Moths caught in pheromone traps during search for Dendrolimus pini and D. sibiricus (Lepidoptera, Lasiocampidae) in Lithuania. Acta Zoologica Lituanica, 21(1), 54-59. [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. ResearchGate. [Link]
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Decoding Chemical Conversations: A Guide to Comparing the Behavioral Effects of Pheromone Isomers
Introduction: The Subtle Language of Isomers
In the intricate world of chemical communication, precision is paramount. Pheromones, the chemical signals that govern a vast array of behaviors in the animal kingdom, from mating rituals to alarm responses, are a testament to this precision.[1][2] Often, the biological activity of a pheromone is not dictated by its chemical formula alone, but by the specific three-dimensional arrangement of its atoms—its stereoisomerism. Isomers, molecules with the same chemical formula but different structural arrangements, can elicit dramatically different, or even antagonistic, behavioral responses.[3] For researchers in chemical ecology, pest management, and drug development, the ability to experimentally dissect and compare the behavioral effects of different pheromone isomers is a foundational requirement for innovation.
This guide provides a comprehensive framework for designing, executing, and interpreting behavioral experiments to compare the effects of pheromone isomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the principles of robust scientific inquiry to ensure that your findings are both accurate and reproducible. The core of this guide is built upon establishing self-validating experimental systems that generate trustworthy and authoritative data.
The Biological Imperative: Why Isomeric Discrimination Matters
The ability of an organism to distinguish between closely related isomers is not a chemical novelty; it is a biological necessity. This discriminatory power originates at the molecular level, within the olfactory system. Olfactory Receptor (OR) proteins, located on the surface of sensory neurons, possess specific binding pockets that are exquisitely sensitive to the shape and chemical properties of odorant molecules.[4][5] An isomer's unique 3D structure will determine how well it "fits" into a particular receptor's binding site, initiating a specific neural signal cascade that the brain interprets as a distinct smell and, consequently, triggers a specific behavior.[6][7][8]
For instance, one isomer might act as a powerful attractant, while its enantiomer (a non-superimposable mirror image) could be inactive or even act as a repellent.[9] This specificity is a cornerstone of species recognition and reproductive isolation.[3] Therefore, any meaningful behavioral study must be designed with this underlying biological principle in mind.
Designing a Robust Behavioral Bioassay: A Multi-Tiered Approach
A successful comparison of pheromone isomers hinges on the selection and rigorous implementation of appropriate bioassays. There is no single "best" assay; the choice depends on the research question, the target organism, and the specific behaviors of interest. A multi-tiered approach, often starting with physiological screenings and progressing to more complex behavioral observations, is highly recommended.
Tier 1: Peripheral Nervous System Response - Electroantennography (EAG)
Before assessing a whole-organism behavioral response, it is often efficient to determine if the peripheral nervous system can even detect the isomeric compounds. Electroantennography (EAG) is a powerful technique for this purpose.[10][11]
Principle: EAG measures the summated electrical potential from the entire antenna in response to an olfactory stimulus.[12] It provides a rapid and sensitive measure of whether the olfactory receptor neurons on the antenna are activated by a given compound.[10][11]
Experimental Rationale: By puffing precise amounts of each isomer over an isolated insect antenna and recording the resulting voltage change, a researcher can quickly screen which isomers elicit a physiological response.[13] A strong EAG response suggests the compound is a candidate for behavioral activity. Gas Chromatography-Electroantennographic Detection (GC-EAD) can be an even more powerful tool, as it separates components of a mixture and simultaneously detects which ones are biologically active.[11]
Tier 2: Whole-Organism Choice Assays - The Y-Tube Olfactometer
Once peripheral detection is confirmed, the next logical step is to determine if this detection translates into a behavioral choice. The Y-tube olfactometer is a classic and highly effective tool for assessing attraction or repulsion in a controlled environment.[14][15][16]
Principle: The Y-tube olfactometer presents the subject organism with a choice between two converging airstreams, each carrying a different odorant.[14][15] The organism's movement towards one arm over the other is quantified as a measure of preference.[17]
Experimental Rationale: This binary choice design is ideal for directly comparing an isomer to a control (e.g., solvent only) or to another isomer.[15] It provides clear, quantifiable data on preference, which is a direct indicator of the pheromone's releaser effect.[1][18]
Detailed Experimental Protocol: Y-Tube Olfactometer Assay
This protocol provides a step-by-step methodology for a standard Y-tube olfactometer experiment, designed to be a self-validating system.
1. Preparation of Stimuli:
- Pheromone Solutions: Accurately prepare solutions of each isomer in a high-purity, volatile solvent (e.g., hexane). A typical concentration might be 1 µg/µL, but this should be optimized based on the known sensitivity of the organism.
- Control: The pure solvent used to dissolve the isomers serves as the negative control. This is critical to ensure the observed behavior is a response to the pheromone and not the solvent.
- Application: Apply a precise volume (e.g., 10 µL) of the test solution onto a filter paper strip. Allow the solvent to evaporate completely (typically 30-60 seconds) before placing it in the olfactometer arm.
2. Olfactometer Setup and Acclimation:
- Assembly: Construct the Y-tube apparatus as shown in the diagram below. Ensure all glassware is meticulously cleaned and baked at a high temperature before each experiment to remove any residual odors.
- Airflow: Connect a purified, humidified air source. The airflow should be constant and equal through both arms (e.g., 300 ml/min).[17] Use a flowmeter to verify.
- Lighting: Illuminate the apparatus evenly from above to avoid visual biases.
- Acclimation: Place the test organism in an introduction chamber connected to the base of the Y-tube. Allow it to acclimate to the airflow for a set period (e.g., 5-10 minutes) before release.[17]
3. Conducting the Assay:
- Introduction: Gently release the organism into the base of the Y-tube.
- Observation Period: Allow a fixed amount of time (e.g., 5 minutes) for the organism to make a choice.
- Defining a Choice: A choice is recorded when the organism moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 30 seconds). Organisms that do not make a choice within the allotted time are recorded as "no choice."
- Rotation and Cleaning: After each trial, rotate the Y-tube 180 degrees to control for any positional bias. Thoroughly clean the olfactometer between testing different isomers to prevent cross-contamination.
4. Experimental Controls for a Self-Validating System:
- Solvent vs. Air: Test the solvent-treated filter paper against a blank filter paper to confirm the solvent itself is not attractive or repellent.
- Isomer A vs. Solvent: This is the primary test for the activity of Isomer A.
- Isomer B vs. Solvent: The primary test for the activity of Isomer B.
- Isomer A vs. Isomer B: The direct comparison to determine relative preference.
Visualization of Experimental Workflow
Caption: Workflow for a Y-tube olfactometer behavioral assay.
Data Acquisition and Statistical Analysis
Data to Collect:
-
The number of individuals choosing the arm with the pheromone isomer.
-
The number of individuals choosing the control arm.
-
The number of individuals making no choice.
Statistical Approach: The appropriate statistical test for this type of data is the Chi-square (χ²) test .[19]
-
Rationale: The Chi-square test determines if there is a significant difference between the observed frequencies of choices and the expected frequencies. The null hypothesis is that there is no preference, meaning the individuals would choose each arm with equal probability (a 50:50 distribution).
-
Application: A significant p-value (typically p < 0.05) allows you to reject the null hypothesis and conclude that the organism shows a statistically significant preference for one arm over the other. When comparing two isomers directly, the same principle applies.
-
Sample Size: A sufficient sample size is crucial for statistical power. Typically, group sizes of 10 to 20 individuals per experiment, with multiple replications, are recommended to achieve statistical significance.[20]
Comparative Data Presentation
Summarizing your results in a clear, concise table is essential for interpretation and publication.
| Experiment | N | Choice for Arm 1 | Choice for Arm 2 | No Choice | χ² value | p-value | Conclusion |
| Isomer A vs. Solvent | 50 | 38 | 10 | 2 | 15.68 | < 0.001 | Significant Attraction |
| Isomer B vs. Solvent | 50 | 27 | 21 | 2 | 0.75 | 0.386 | No Significant Preference |
| Isomer A vs. Isomer B | 50 | 35 | 13 | 2 | 9.18 | 0.002 | Significant Preference for A |
Table 1: Hypothetical results from a Y-tube olfactometer experiment comparing two pheromone isomers. N represents the total number of individuals tested.
Visualizing the Underlying Mechanism
The behavioral choice you observe is the final output of a complex signaling cascade. Understanding this pathway provides deeper insight into the mechanism of isomeric discrimination.
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A Field Trial Comparison of Synthetic vs. Natural Pheromones: A Guide for Researchers
In the realm of sustainable pest management, pheromones have emerged as a highly specific and environmentally benign alternative to conventional pesticides.[1][2][3] These chemical signals, naturally emitted by insects, mediate critical behaviors such as mating, aggregation, and trail-following.[4][5] By harnessing these powerful communicators, researchers and pest management professionals can monitor and control insect populations with remarkable precision.[6][7]
This guide provides a comprehensive comparison of synthetic and natural pheromones, grounded in the principles of field trial experimentation. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these two classes of semiochemicals and to design robust field evaluation programs.
I. Synthetic vs. Natural Pheromones: A Comparative Analysis
The choice between synthetic and natural pheromones is a critical one, with implications for efficacy, cost, and scalability. While both have their place in integrated pest management (IPM) programs, a clear understanding of their respective strengths and weaknesses is essential.
| Feature | Synthetic Pheromones | Natural Pheromones |
| Composition | Chemically synthesized, often consisting of a single major component or a simplified blend.[8][9] | A complex mixture of isomers and minor components extracted directly from the insect.[4][10] |
| Efficacy | Can be highly effective, but may be less attractive than the full natural blend in some cases.[10] | Generally considered the "gold standard" for attractiveness due to the complete, natural blend. |
| Specificity | Highly species-specific, minimizing impact on non-target organisms.[3] | Inherently species-specific. |
| Consistency | High batch-to-batch consistency and purity.[11] | Composition can vary depending on insect age, diet, and environmental conditions. |
| Cost | Production costs can be high, but are decreasing with new manufacturing methods.[1][11] | Extraction is labor-intensive and yields are often low, making it very expensive for large-scale use. |
| Scalability | Readily scalable for large-scale agricultural applications.[12] | Difficult to scale due to the reliance on insect rearing and extraction. |
| Stability | Can be formulated for controlled release and enhanced stability in the field.[13] | Prone to degradation and volatility, requiring careful handling and storage.[14] |
| Regulatory | Subject to regulatory approval, which can be a lengthy and complex process.[11] | May face fewer regulatory hurdles in some jurisdictions, but this is not always the case. |
II. Designing a Field Trial: A Step-by-Step Protocol
A well-designed field trial is the cornerstone of any meaningful comparison between synthetic and natural pheromones. The following protocol outlines a robust methodology for evaluating the relative performance of these two types of lures.
Objective: To compare the attractiveness of a synthetic pheromone blend to a natural pheromone extract for a target insect species in a field setting.
Materials:
-
Pheromone Lures:
-
Synthetic pheromone lures (commercially sourced or custom synthesized).
-
Natural pheromone lures (prepared from solvent extracts of pheromone glands from virgin female insects).
-
-
Traps: Appropriate for the target insect species (e.g., delta traps, wing traps, or funnel traps).[15]
-
Dispensers: For controlled release of the pheromones.
-
Field Data Sheets: For recording trap catch data.
-
GPS Unit: For mapping trap locations.
-
Weather Station: For monitoring environmental conditions.
Experimental Design:
A randomized complete block design is recommended to minimize the effects of spatial variability within the field site.
-
Site Selection: Choose a field site with a known population of the target insect. The site should be large enough to accommodate all traps with adequate spacing to prevent interference between treatments.
-
Treatment Groups:
-
Treatment 1: Traps baited with the synthetic pheromone lure.
-
Treatment 2: Traps baited with the natural pheromone lure.
-
Control: Unbaited traps.
-
-
Replication: Each treatment should be replicated at least four times.
-
Trap Deployment:
-
Divide the field site into blocks of equal size.
-
Within each block, randomly assign one trap from each treatment group.
-
Hang traps at a height and in a location that is optimal for the target species.[16]
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Replace lures as needed, based on their expected field life.
-
-
Statistical Analysis:
-
Analyze the trap catch data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.
-
Caption: Experimental workflow for a comparative field trial of synthetic vs. natural pheromones.
III. Interpreting the Results: A Discussion
The results of a comparative field trial will provide valuable insights into the relative merits of synthetic and natural pheromones for a given application.
-
If the synthetic pheromone is as effective as the natural pheromone: This is a significant finding, as it suggests that the synthetic lure can be a cost-effective and scalable alternative for pest management.
-
If the natural pheromone is more effective than the synthetic pheromone: This indicates that the synthetic blend may be missing key minor components or that the isomeric ratio is not optimal. Further research would be needed to identify the missing components and refine the synthetic blend.[10]
-
If there is no significant difference between the pheromone-baited traps and the control traps: This could be due to a number of factors, including low pest population density, improper trap placement, or environmental conditions that interfere with pheromone dispersal.[14]
Caption: A logical diagram illustrating the comparative aspects of synthetic and natural pheromones.
IV. Conclusion
The choice between synthetic and natural pheromones is not always straightforward. While synthetic pheromones offer significant advantages in terms of cost, consistency, and scalability, natural pheromones remain the benchmark for efficacy. Through carefully designed and executed field trials, researchers can make informed decisions about which type of pheromone is best suited for their specific pest management goals. As our understanding of insect chemical ecology deepens and synthetic chemistry techniques advance, we can expect to see the development of even more effective and affordable pheromone-based tools for sustainable agriculture and public health.
V. References
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Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. (2023, October 11). Google Cloud. Retrieved from
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Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). MDPI. Retrieved from [Link]
-
Isolation, identification, synthesis, and field evaluation of the sex pheromone of the Brazilian population of Spodoptera frugiperda. PubMed. Retrieved from [Link]
-
Latest developments in insect sex pheromone research and its application in agricultural pest management. LSU Scholarly Repository. Retrieved from [Link]
-
Unveiling the Challenges of Pheromone-Based Pest Traps. IPS. Retrieved from [Link]
-
Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica n. SciSpace. Retrieved from [Link]
-
Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). Semantic Scholar. Retrieved from [Link]
-
Issues affecting the use of pheromones and other semiochemicals in orchards. ResearchGate. Retrieved from [Link]
-
Pheromones as Component of Integrated Pest Management. Longdom Publishing. Retrieved from [Link]
-
Natural Pesticides and Pheromones for Natural Pest Control in Sustainable Agriculture. SciSpace. Retrieved from [Link]
-
Bending the Laws of Pheromone Attraction – Ready for Regulatory Challenges?. Exponent. Retrieved from [Link]
-
Synthetic Pheromones for Pest Control. Green Chemistry For Sustainability. Retrieved from [Link]
-
Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species. Environmental Entomology. Retrieved from [Link]
-
Pheromone-Based Techniques in Sustainable Pest Management. ResearchGate. Retrieved from [Link]
-
Field trials of pheromone blends of longhorned beetles in South Korea. Life Sciences - University of Illinois. Retrieved from [Link]
-
Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine. Retrieved from [Link]
-
Trail Pheromones in Pest Control. SciSpace. Retrieved from [Link]
-
Field testing webbing clothes moth pheromone traps: Methods and results. Cultural Heritage. Retrieved from [Link]
-
Sustainable bioproduction of insect pheromones for pest control in agriculture. Earlham Institute. Retrieved from [Link]
-
Pheromone-based pest management can be cost-effective for walnut growers. ResearchGate. Retrieved from [Link]
-
COMPARATIVE STUDY OF PEST CONTROL IN SUSTAINABLE AGRICULTURE BY USING SEMIOCHEMICALS AND INSECTICIDES: A REVIEW. ResearchGate. Retrieved from [Link]
-
Joint Press Release : Scientific study shows synthetic pesticides significantly more dangerous than natural ones. Agroecology Europe. Retrieved from [Link]
-
Toxicological Comparison of Pesticide Active Substances Approved for Conventional vs. Organic Agriculture in Europe. NIH. Retrieved from [Link]
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A Comparative Guide to the Efficacy of (5Z,7E)-dodeca-5,7-dien-1-ol as an Insect Attractant
Introduction
(5Z,7E)-dodeca-5,7-dien-1-ol is a well-documented insect sex pheromone component, playing a crucial role in the chemical communication of several lepidopteran species, most notably the Siberian moth (Dendrolimus superans sibiricus) and the pine-tree lappet moth (Dendrolimus pini)[1][2]. As a key semiochemical, it holds significant potential for use in integrated pest management (IPM) strategies, including population monitoring and mating disruption. This guide provides a comprehensive comparison of the efficacy of this compound, both alone and in combination with other compounds, supported by experimental data from field and laboratory studies. We will delve into the nuances of its application for different target species and provide detailed protocols for key evaluative techniques to assist researchers and pest management professionals in optimizing its use.
Comparative Efficacy of this compound Based Attractants
The efficacy of this compound as an attractant is highly dependent on the target insect species and the presence of other synergistic or inhibitory compounds. What proves to be a potent lure for one species may be only weakly attractive to another.
For the Siberian Moth (Dendrolimus superans sibiricus)
Field trapping experiments have demonstrated that this compound is a critical component of the Siberian moth's sex pheromone. However, its efficacy is significantly enhanced when combined with its corresponding aldehyde, (5Z,7E)-dodeca-5,7-dienal. A 1:1 blend of these two compounds has been shown to be a potent attractant for male Siberian moths, with capture rates comparable to those achieved with traps baited with virgin females[3][4][5]. This synergistic interaction is a classic example of the specificity of insect pheromone communication, where the precise ratio of components is often as important as their chemical identity.
| Attractant Composition | Mean Male Moth Captures (per trap) | Relative Efficacy |
| This compound (alone) | Low | Significantly less effective than the blend |
| (5Z,7E)-dodeca-5,7-dienal (alone) | Low | Significantly less effective than the blend |
| 1:1 Blend of this compound and (5Z,7E)-dodeca-5,7-dienal | High (comparable to virgin females) | Highly Effective |
| Virgin Female Moth | High | Benchmark for attractiveness |
Table 1: Comparative efficacy of different attractant compositions for trapping Dendrolimus superans sibiricus males in field trials. Data synthesized from multiple studies[3][4][5].
For the Pine-Tree Lappet Moth (Dendrolimus pini)
In contrast to the Siberian moth, a simple two-component blend of this compound and (5Z,7E)-dodeca-5,7-dienal has been found to be only weakly attractive to the pine-tree lappet moth[6][7]. This observation spurred further research into the complete pheromone profile of D. pini. Recent studies have identified several additional compounds that, when added to the basic blend, significantly increase the capture rates of male moths.
Conversely, certain compounds have been identified as having an inhibitory effect on the attraction of D. pini. For instance, (Z,E)-5,7-dodecadien-1-yl acetate, a pheromone component of the related species Dendrolimus punctatus, acts as a powerful inhibitor for D. pini[8]. This highlights the importance of pheromone blend purity in developing species-specific lures.
| Attractant Composition | Mean Male Moth Captures (per trap per day) | Relative Efficacy |
| (5Z,7E)-dodeca-5,7-dienal alone | < 1 | Weakly Attractive |
| This compound and (5Z,7E)-dodeca-5,7-dienal | < 1 | Weakly Attractive |
| Multi-component blend (including newly identified compounds) | 2.5 to 20.5 | Highly Effective |
Table 2: Comparison of trap catches for Dendrolimus pini using different pheromone lure compositions. Data from field experiments[6][7].
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the efficacy of pheromone-based attractants. Below are detailed methodologies for two key techniques: Electroantennography (EAG) and Wind Tunnel Bioassays.
Electroantennography (EAG) Protocol for Dendrolimus Species
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid assessment of which compounds can be detected by the insect's olfactory system.
Materials:
-
Live male Dendrolimus moths (2-3 days old, kept in a controlled environment)
-
Dissecting microscope
-
Micro-scissors and fine-tipped forceps
-
Glass capillary microelectrodes
-
Micromanipulators
-
Saline solution (e.g., Ringer's solution)
-
This compound and other test compounds of high purity
-
Solvent (e.g., hexane)
-
Air delivery system (for puffing odorants)
-
EAG amplification and recording system
-
Faraday cage (to shield from electrical noise)
Procedure:
-
Antenna Preparation:
-
Immobilize a male moth.
-
Under the dissecting microscope, carefully excise one antenna at its base using micro-scissors.
-
Immediately mount the antenna between the two microelectrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base. A small amount of conductive gel can be used to ensure good contact.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of the test compounds in the solvent.
-
Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Prepare a control pipette with the solvent alone.
-
-
EAG Recording:
-
Place the antenna preparation within the Faraday cage.
-
Direct a continuous stream of humidified, purified air over the antenna.
-
Introduce the tip of the stimulus pipette into the airstream and deliver a short puff of air (e.g., 0.5 seconds) through the pipette.
-
Record the resulting depolarization of the antenna (the EAG response).
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Present the stimuli in order of increasing concentration, with the solvent control presented intermittently.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the average response to the solvent control from the responses to the test compounds.
-
Plot the dose-response curves for each compound to compare their relative stimulatory effects.
-
Figure 1: Workflow for Electroantennography (EAG) analysis.
Wind Tunnel Bioassay Protocol for Dendrolimus Species
Wind tunnel bioassays provide a more behaviorally relevant assessment of an attractant's efficacy by observing the insect's flight response to a pheromone plume in a controlled environment.
Materials:
-
Wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature (22-25°C), and humidity (50-70%)
-
Dim red light source (to simulate crepuscular/nocturnal conditions)
-
Video recording system
-
Male Dendrolimus moths (2-3 days old, pre-conditioned to the tunnel environment)
-
Pheromone dispensers (e.g., rubber septa) loaded with test compounds
-
Release cages for the moths
Procedure:
-
Experimental Setup:
-
Set the environmental conditions in the wind tunnel to mimic the natural activity period of the moths.
-
Place the pheromone dispenser at the upwind end of the tunnel.
-
Position the release cage at the downwind end.
-
-
Moth Acclimation:
-
Place individual male moths in the release cages and allow them to acclimate to the tunnel conditions for at least 30 minutes before testing.
-
-
Behavioral Observation:
-
Release a single moth from the cage.
-
Record the moth's behavior for a set period (e.g., 5 minutes).
-
Observe and quantify a series of behaviors, such as:
-
Activation: Wing fanning, antennal movement.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern within the plume.
-
Source contact: Landing on or near the pheromone dispenser.
-
-
-
Data Analysis:
-
For each test compound or blend, calculate the percentage of moths exhibiting each behavioral response.
-
Use statistical tests (e.g., chi-square test) to compare the behavioral responses elicited by different attractants.
-
Figure 2: Workflow for Wind Tunnel Bioassay.
Conclusion
This compound is a vital component in the pheromone-mediated communication of Dendrolimus moths. However, its practical efficacy as an attractant is contingent on its formulation with other key semiochemicals. For the Siberian moth, a two-component blend with (5Z,7E)-dodeca-5,7-dienal is highly effective. In contrast, for the pine-tree lappet moth, a more complex, multi-component lure is necessary for robust attraction. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other potential attractants, facilitating the development of more effective and species-specific pest management tools.
References
- Klun, J. A., Baranchikov, Y. N., Mastro, V. C., Hijji, Y., Nicholson, J., Ragenovich, I., & Vshivkova, T. A. (2000). A Sex Attractant for the Siberian Moth Dendrolimus superans sibiricus (Lepidoptera: Lasiocampidae). Journal of Entomological Science, 35(2), 158-166.
- Khrimian, A., Klun, J. A., Hijji, Y., Baranchikov, Y. N., Pet'ko, V. M., Mastro, V. C., & Kramer, M. H. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370.
- Petko, V., Vendilo, N., Lebedeva, K., & Baranchikov, Y. (2003). Monitoring of Siberian moth populations using pheromone traps. IOBC/WPRS Bulletin, 26(1), 27-31.
- Priesner, E., Bogenschütz, H., & Arn, H. (1984). A sex attractant for the pine moth, Dendrolimus pini.
- Rudziński, K., Staszek, D., Asztemborska, M., Szmigielski, R., & Sukovata, L. (2022). Newly Discovered Components of Dendrolimus pini Sex Pheromone. Insects, 13(11), 1042.
- Sukovata, L., Kolk, A., & Wesołowska, M. (2020). Effect of dispenser type, trap design and placement on catches of pine-tree lappet moth, Dendrolimus pini. Phytoparasitica, 48(1), 63-74.
- Deng, J. Y., Wei, H., Huang, Y. P., & Du, J. W. (2004). Enhancement of calling behavior of female Helicoverpa armigera by a male-produced pheromone. Journal of Chemical Ecology, 30(5), 1037-1046.
- Shen, L. Z., Chen, P. Z., Xu, Z. H., & Yao, Z. L. (2013). Effect of larvae treated with mixed biopesticide Bacillus thuringiensis-abamectin on sex pheromone communication system in cotton bollworm, Helicoverpa armigera. PloS one, 8(7), e68756.
- Navickaitė-Skaudickienė, B., & Ivinskis, P. (2006). Moths caught in pheromone traps during search for Dendrolimus pini and D. sibiricus (Lepidoptera, Lasiocampidae) in Lithuania. Acta Zoologica Lituanica, 16(2), 142-149.
-
Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. Retrieved from [Link]
-
U.S. Department of Agriculture, Animal and Plant Health Inspection Service. (2019). Dendrolimus pini (effective March 27, 2019) - 2026 Approved Methods for National Priority Pests. Retrieved from [Link]
- Syed, Z., & Leal, W. S. (2008). Electrophysiological measurements from a moth olfactory system. Journal of visualized experiments: JoVE, (21), 932.
- Terutsuki, D., Uchida, T., Fukui, C., Sukekawa, Y., Okamoto, Y., & Kanzaki, R. (2022). Electroantennography-based bio-hybrid odor-detecting drone using silkmoth antennae for odor source localization. Journal of visualized experiments: JoVE, (182), e62895.
- Zhang, A., Facundo, H. T., Robbins, P. S., Linn, C. E., Jr, Hanula, J. L., Villari, C., & Roelofs, W. L. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Journal of Chemical Ecology, 48(5-6), 335–351.
- Sforzi, A., & Dapporto, L. (2022). Preference and Performance of the Pine-Tree Lappet Dendrolimus pini on Various Pine Species. Insects, 13(2), 173.
-
LookChem. (5Z,7E)-5,7-Dodecadien-1-ol. Retrieved from [Link]
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Navigating the Nuances of Scent: An Inter-species Comparison of Responses to (5Z,7E)-dodeca-5,7-dien-1-ol
For researchers and professionals in chemical ecology and pest management, understanding the subtle variations in insect responses to semiochemicals is paramount for the development of species-specific and effective control strategies. This guide provides an in-depth comparative analysis of the inter-species variation in response to (5Z,7E)-dodeca-5,7-dien-1-ol, a key sex pheromone component for several economically significant moth species, primarily within the genus Dendrolimus. By examining electrophysiological and behavioral data, we aim to elucidate the species-specific nuances that govern chemical communication and reproductive isolation.
This compound, hereafter referred to as Z5,E7-12:OH, is a fatty acid-derived alcohol that plays a crucial role in the mating behavior of numerous lepidopteran species. The specificity of its action is often not due to the compound in isolation, but rather its presence within a precise blend of structurally related compounds, including acetates, propionates, and aldehydes. The ratio of these components in the pheromone blend is critical for eliciting a full behavioral response and ensuring reproductive isolation between closely related species.
Electrophysiological Responses: A Comparative Look at Antennal Sensitivity
Electroantennography (EAG) is a powerful technique used to measure the summated electrical output from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus. This method provides a quantitative measure of the antenna's sensitivity to a specific compound. Below is a comparative summary of EAG responses of several Dendrolimus species to Z5,E7-12:OH and its derivatives.
| Species | Z5,E7-12:OH | Z5,E7-12:OAc | Z5,E7-12:OPr | Z5,E7-12:Ald |
| Dendrolimus kikuchii | + | +++ | +++ | - |
| Dendrolimus superans | ++ | - | - | +++ |
| Dendrolimus spectabilis | +++ | ++ | ++ | - |
| Dendrolimus tabulaeformis | +++ | +++ | +++ | - |
| Table 1: Comparative Electroantennogram (EAG) responses of male Dendrolimus moths to Z5,E7-12:OH and its derivatives. The number of '+' indicates the relative strength of the response, with '+++' being the strongest and '-' indicating a weak or no response. Data synthesized from multiple sources. |
The data reveals significant inter-species variation in antennal sensitivity. For instance, while D. spectabilis and D. tabulaeformis show strong responses to the alcohol, acetate, and propionate, D. superans exhibits the strongest response to the aldehyde derivative.[1] This highlights the differential tuning of olfactory receptors at the peripheral level, which is a fundamental mechanism for species-specific pheromone detection.
Behavioral Responses: From Activation to Mating
While EAG provides insights into peripheral detection, wind tunnel bioassays are essential for understanding the behavioral cascade elicited by a pheromone blend. These assays allow for the observation of a series of behaviors, from initial activation and upwind flight to source location and landing.
| Species | Pheromone Blend Components | Behavioral Response |
| Dendrolimus spectabilis | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr (100:3:25) | The three-component blend is significantly more attractive than the alcohol alone. |
| Dendrolimus punctatus | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr | The precise ratio of these three components is crucial for optimal male attraction. |
| Dendrolimus tabulaeformis | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr (100:100:4.5) | This specific ratio is essential for eliciting the full sequence of upwind flight and source contact.[2] |
| Dendrolimus superans | Z5,E7-12:OH, Z5,E7-12:Ald | A blend of the alcohol and aldehyde is necessary for effective trapping. |
| Table 2: Summary of behavioral responses of male Dendrolimus moths to different pheromone blends in wind tunnel and field trapping studies. |
The behavioral data underscores the importance of the complete pheromone blend. In D. tabulaeformis, for example, a blend of Z5,E7-12:OH, its acetate, and propionate in a specific ratio of 100:100:4.5 is critical for successful upwind flight and source location.[2] Deviations from this ratio lead to a significant drop in male response, demonstrating the high fidelity of the chemical communication channel.
Experimental Protocols
Electroantennography (EAG)
Objective: To quantify the antennal response of different moth species to Z5,E7-12:OH and its analogs.
Methodology:
-
Insect Preparation: An adult male moth is anesthetized by chilling. One antenna is carefully excised at the base using micro-scissors.
-
Electrode Preparation: Two glass capillary electrodes are filled with a conductive saline solution.
-
Antenna Mounting: The basal end of the antenna is inserted into the reference electrode, and the distal tip is brought into contact with the recording electrode.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a solvent and applied to a filter paper strip, are introduced into the airstream for a defined period (e.g., 0.5 seconds).
-
Data Acquisition: The electrical potential difference between the two electrodes is amplified, recorded, and the peak amplitude of the negative deflection (the EAG response) is measured in millivolts (mV).
EAG Experimental Workflow
Wind Tunnel Bioassay
Objective: To assess the behavioral responses of male moths to different pheromone blends.
Methodology:
-
Wind Tunnel Setup: A glass or plexiglass wind tunnel is used with a controlled, laminar airflow (e.g., 0.3 m/s), temperature, and humidity. The tunnel is illuminated with red light to simulate scotophase (dark period) conditions.
-
Pheromone Source: A synthetic blend of the test compounds in a specific ratio and concentration is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.
-
Insect Acclimation: Male moths are individually placed in release cages and allowed to acclimate to the tunnel conditions for a set period.
-
Behavioral Observation: Moths are released downwind from the pheromone source, and their behaviors are recorded. Key behaviors include:
-
Activation: Wing fanning and antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Source contact: Landing on or near the pheromone dispenser.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for each test blend.
Wind Tunnel Bioassay Workflow
Synthesis and Causality
The observed inter-species variation in response to Z5,E7-12:OH and its derivatives is a product of evolutionary pressures that shape the specificity of chemical communication systems. The biosynthesis of these pheromone components is under precise genetic control, and slight variations in the enzymatic pathways can lead to different pheromone blends.[3] This, in turn, drives the co-evolution of olfactory receptors in the male antennae to be specifically tuned to the conspecific blend.
For example, the presence of different functional groups (alcohol, acetate, propionate, aldehyde) and the specific ratio of these components create a unique chemical signature for each species. This "lock and key" mechanism at the molecular level, involving pheromone-binding proteins and olfactory receptors, is fundamental to preventing inter-species mating, which would result in non-viable offspring. The evolution of these species-specific signaling systems is therefore a critical component of reproductive isolation and speciation in these moths.[4]
The experimental choice to test not only the primary component (Z5,E7-12:OH) but also its structural analogs is crucial for dissecting the chemical language of these insects. By systematically adding and removing components from a synthetic blend and observing the resulting changes in electrophysiological and behavioral responses, researchers can identify the key compounds and their specific roles in the communication process.
Conclusion
The response to this compound is not a simple, uniform phenomenon across different insect species. As demonstrated by the comparative data from Dendrolimus moths, the biological activity of this compound is intricately linked to its presence within a species-specific pheromone blend. Both peripheral sensory detection, as measured by EAG, and the full behavioral sequence, observed in wind tunnel assays, are finely tuned to the precise chemical composition of the signal. This high degree of specificity is a testament to the evolutionary pressures that have shaped these complex chemical communication systems to ensure reproductive success. For professionals in pest management, a thorough understanding of these inter-species variations is essential for the design of highly effective and targeted pheromone-based monitoring and control strategies.
References
-
Kong, X. B., Zhang, Z., Wang, H. B., Sun, X. L., & Zhao, C. H. (2012). Identification and behavioral evaluation of sex pheromone components of the Chinese pine caterpillar moth, Dendrolimus tabulaeformis. PLoS One, 7(3), e33381. [Link]
-
Wei, H., Wu, K., & Wang, Z. (2013). Effect of Larvae Treated with Mixed Biopesticide Bacillus thuringiensis-Abamectin on Sex Pheromone Communication System in Cotton Bollworm, Helicoverpa armigera. PLoS ONE, 8(7), e68756. [Link]
-
Kong, X. B., Zhao, C. H., & Zhang, Z. (2007). Identification of sex pheromones of four economically important species in genus Dendrolimus. Acta Entomologica Sinica, 50(11), 1129-1136. [Link]
-
Shen, J., Zhang, A., & Li, Z. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Frontiers in Physiology, 13, 868912. [Link]
-
Shen, J., Zhang, T., Zhang, A., & Li, Z. (2020). Evolution of sex pheromone receptors in Dendrolimus punctatus Walker (lepidoptera: Lasiocampidae) is divergent from other moth species. Insect Science, 27(6), 1183-1196. [Link]
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- 3. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of sex pheromone receptors in Dendrolimus punctatus Walker (lepidoptera: Lasiocampidae) is divergent from other moth species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Pheromone Delivery Systems: From Traditional Lures to Novel Technologies
In the intricate world of chemical ecology and integrated pest management (IPM), the efficacy of a semiochemical-based strategy hinges on the performance of its delivery system.[1][2] The transition from traditional pheromone lures to novel, controlled-release technologies presents both exciting opportunities and significant challenges for researchers and pest management professionals.[3] This guide provides an in-depth, technical framework for benchmarking these diverse pheromone delivery systems, ensuring that empirical data, not just marketing claims, drives the selection of the most appropriate technology for a given application.
The core principle of any effective pheromone-based control strategy, be it for monitoring, mass trapping, or mating disruption, is the consistent and predictable release of the active pheromone component over a defined period.[4] Traditional lures, such as rubber septa, polyethylene vials, and capillary tubes, have long been the industry standard.[5][6] However, they often exhibit a high initial release rate that rapidly declines, a phenomenon known as "burst release," which can lead to a shortened field life and inconsistent performance.[6] Newer technologies, including microencapsulation, nanofibers, polymer matrices, and wax-based formulations, aim to overcome these limitations by providing a more linear, zero-order release profile.[3][7][8][9]
This guide will walk you through the essential experimental protocols, from laboratory-based release rate analysis to rigorous field efficacy trials, to objectively compare and validate the performance of these different systems.
Foundational Principles: Understanding Pheromone Release Dynamics
The performance of a pheromone dispenser is fundamentally governed by its ability to control the volatilization of the semiochemical into the surrounding environment. This process is influenced by both the intrinsic properties of the delivery system and extrinsic environmental factors.
Key Performance Indicators (KPIs) for Pheromone Delivery Systems:
-
Release Rate (µ g/hour or mg/day): The amount of pheromone emitted per unit of time. A consistent, zero-order release is often the ideal for long-lasting field efficacy.[4]
-
Longevity (Field Life): The duration over which the dispenser releases the pheromone at an effective concentration.
-
Environmental Stability: The ability of the delivery system to withstand degradation from environmental factors such as UV radiation, temperature fluctuations, and humidity.[10][11]
-
Efficacy: The ultimate measure of performance, assessed through metrics like trap captures for monitoring lures or reduction in crop damage for mating disruption systems.[12]
-
Cost-Effectiveness: A critical factor for the large-scale implementation of pheromone-based control programs.
The interplay of these factors determines the overall utility of a pheromone delivery system. For instance, a dispenser with a high initial release rate may be effective for short-term monitoring but unsuitable for season-long mating disruption.[13]
Diagram: The Logic of Pheromone Delivery System Evaluation
Caption: A flowchart illustrating the logical progression of benchmarking pheromone delivery systems.
Laboratory Benchmarking: Quantifying Release Profiles and Stability
Laboratory-based assays provide a controlled environment to meticulously characterize the release kinetics and environmental stability of pheromone dispensers. These initial assessments are crucial for screening new formulations and understanding the fundamental properties of different delivery systems.
This protocol details a common method for quantifying the release of volatile pheromones from a dispenser over time using a volatile collection system (VCS) and gas chromatography-mass spectrometry (GC-MS).[14][15][16]
Objective: To determine the release rate of a pheromone from different dispenser types under controlled temperature and airflow conditions.
Materials:
-
Pheromone dispensers (both new and traditional types)
-
Volatile Collection System (VCS): This typically consists of a glass chamber to house the dispenser, a purified air source, a flow meter, and an adsorbent trap (e.g., polyurethane foam (PUF) plugs or Tenax® tubes).
-
Controlled environment chamber or incubator
-
Solvent for extraction (e.g., hexane or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (for quantification)
-
Glass vials with PTFE-lined caps
Methodology:
-
Dispenser Aging: Place a set of dispensers in a controlled environment chamber at a constant temperature (e.g., 25°C) and airflow to simulate field conditions.
-
Volatile Collection: At specified time intervals (e.g., 24, 48, 72 hours, and then weekly), select a subset of dispensers for analysis. Place an individual dispenser into the glass chamber of the VCS.
-
Trapping: Draw purified air over the dispenser at a controlled flow rate (e.g., 100 mL/min). The air then passes through the adsorbent trap, which captures the released pheromone volatiles. The collection period can range from a few hours to 24 hours depending on the expected release rate.
-
Solvent Extraction: After the collection period, remove the adsorbent trap. Elute the trapped pheromones from the adsorbent using a precise volume of a suitable solvent into a glass vial. Add a known amount of an internal standard to the vial.
-
GC-MS Analysis: Analyze the solvent extract using GC-MS. The GC will separate the pheromone from other compounds, and the MS will confirm its identity and allow for quantification based on the comparison with the internal standard.
-
Data Calculation: Calculate the release rate in µ g/hour or mg/day by dividing the total amount of pheromone collected by the duration of the collection period.
-
Repeat: Repeat this process for each dispenser type at each time interval to generate a release profile over time.
Causality Behind Experimental Choices:
-
Controlled Environment: Using a controlled environment chamber eliminates variability from fluctuating ambient temperatures and air currents, which can significantly impact release rates.[10]
-
Volatile Collection System: A VCS provides a standardized method for trapping airborne volatiles, ensuring that the collected amount accurately reflects the dispenser's emission.[14]
-
GC-MS: This analytical technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of the target pheromone, even at low concentrations.
Diagram: Experimental Workflow for Release Rate Analysis
Caption: A schematic of the workflow for quantifying pheromone release rates in the laboratory.
Field Trials: Assessing Real-World Efficacy and Longevity
While laboratory data is invaluable, the ultimate test of a pheromone delivery system is its performance in the field.[12] Field trials integrate the effects of fluctuating environmental conditions and the complexities of insect behavior.
This protocol outlines a standard approach for comparing the efficacy of different pheromone lures for monitoring insect pests.
Objective: To compare the number of target insects captured in traps baited with new versus traditional pheromone delivery systems over a flight season.
Materials:
-
Pheromone lures to be tested (e.g., traditional rubber septa vs. a new polymer-based lure).
-
Standardized insect traps (e.g., delta traps, wing traps).[12]
-
A field site with a known population of the target insect.
-
Randomized block experimental design.
-
Data sheets for recording trap catches.
Methodology:
-
Experimental Design: Establish a randomized complete block design at the field site. Each block should contain one trap for each lure type being tested. This design helps to account for spatial variability in the insect population. Replicate the blocks several times (e.g., 4-6 blocks).
-
Trap Placement: Deploy the traps within the blocks according to the experimental design. Ensure a minimum distance between traps (e.g., 20-30 meters) to minimize interference. The placement height and orientation should be standardized based on the biology of the target pest.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Lure Replacement (for Longevity Assessment): To assess longevity, a subset of lures can be aged in the field for a specified period (e.g., 2, 4, 6 weeks) before being used in a trapping bioassay against fresh lures.[5]
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the performance of the different lure types.
Causality Behind Experimental Choices:
-
Randomized Block Design: This statistical design is essential for reducing experimental error and ensuring that any observed differences in trap catch are due to the lure type and not to variations in the field.
-
Standardized Traps: Using the same type of trap for all treatments ensures that the trap itself is not a confounding variable.
-
Regular Monitoring: Consistent monitoring provides a temporal understanding of lure performance throughout the insect's flight period.
Data Presentation and Interpretation
Table 1: Comparative Release Rate and Longevity Data (Hypothetical)
| Delivery System | Initial Release Rate (µ g/day ) | Release Rate at 30 Days (µ g/day ) | Release Rate at 60 Days (µ g/day ) | Estimated Field Longevity (days) |
| Traditional Lure A (Rubber Septum) | 250 | 80 | 20 | 45 |
| New System B (Microencapsulated) | 150 | 135 | 120 | >90 |
| New System C (Polymer Matrix) | 180 | 160 | 145 | >90 |
Table 2: Comparative Field Efficacy Data (Hypothetical)
| Lure Type | Mean Weekly Trap Catch (± SE) | Total Captures over 12 Weeks |
| Traditional Lure A | 15.2 ± 2.1 | 182 |
| New System B | 25.8 ± 3.5 | 310 |
| New System C | 23.5 ± 3.1 | 282 |
Interpretation of Results:
The hypothetical data in Table 1 illustrates that while the traditional lure has a higher initial release rate, it depletes much faster than the new systems. The new systems exhibit a more consistent, near-zero-order release profile, leading to a significantly longer estimated field life. The field data in Table 2 corroborates the laboratory findings, showing that the new systems with more stable release rates resulted in higher and more consistent trap captures over the entire season.
Conclusion and Future Directions
The selection of a pheromone delivery system should be a data-driven process. The protocols and frameworks outlined in this guide provide a robust methodology for objectively benchmarking the performance of both traditional and novel technologies. As the field of controlled-release technology continues to evolve, with innovations in biodegradable polymers, 3D printing, and smart materials, a standardized approach to evaluation will be increasingly critical.[1][3] By adhering to principles of scientific integrity and rigorous experimental design, researchers and drug development professionals can ensure the selection of the most effective and reliable pheromone delivery systems for their specific needs, ultimately contributing to more sustainable and efficacious pest management strategies.
References
-
YAN Li, LI Zhuorui, HAN Guozhi. (2019). Research Progress on Controlled Release Technology for Insect Pheromones. Chinese Journal of Applied Chemistry, 36(10): 1099-1108. [Link]
-
Tomaszewska, E., et al. (2005). Evaluation of pheromone release from commercial mating disruption dispensers. Journal of Agricultural and Food Chemistry, 53(7), 2499-505. [Link]
-
Murray, M. (n.d.). Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard. Utah State University Extension. [Link]
-
Wang, Z., et al. (2022). Field tests of traps with different pheromone lures for males in Spodoptera frugiperda. Pest Management Science, 78(11), 4735-4743. [Link]
-
Agar, O. T., & Breuer, M. (2023). Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. Advanced Science, 11(3), e2304098. [Link]
-
Yoon, J. Y., et al. (2016). Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta. Journal of Nanoscience and Nanotechnology, 16(8), 8431-8434. [Link]
-
Anonymous. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine. [Link]
-
Teulon, D. A. J., et al. (2017). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Plant Protection, 70, 156-163. [Link]
-
Chasen, E., & Steffan, S. (2019). Field Trial for Lure Longevity. UW Fruit Program - University of Wisconsin–Madison. [Link]
-
Tomaszewska, E., et al. (2005). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. ResearchGate. [Link]
-
Anonymous. (n.d.). Analysis of Field-Aged Pheromone Lures in Cotton Field. IOSR Journal. [Link]
-
Lee, D.-H., et al. (2023). Field trials of pheromone blends of longhorned beetles in South Korea. Journal of Asia-Pacific Entomology, 26(4), 102143. [Link]
-
Stipanovic, A. J., et al. (2006). Microparticle Dispensers for the Controlled Release of Insect Pheromones. ACS Symposium Series, 928, 106-119. [Link]
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Knight, A. L., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. Insects, 12(1), 63. [Link]
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Shakeel, M., et al. (2022). Field Evaluation of Slow-Release Wax Formulations: A Novel Approach for Managing Bactrocera zonata (Saunders) (Diptera: Tephritidae). Insects, 13(10), 875. [Link]
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Anonymous. (2019). PP 1/264 (2) Principles of efficacy evaluation for mating disruption pheromones. EPPO database on PP1 Standards. [Link]
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Kydonieus, A. F. (Ed.). (2019). Insect Suppression with Controlled Release Pheromone Systems. CRC press. [Link]
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Anonymous. (2025). The Science of Microencapsulated Pheromone Technology. Suterra. [Link]
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Mafra-Neto, A., et al. (2014). Development of Specialized Pheromone and Lure Application Technologies (SPLAT®) for Management of Coleopteran Pests in Agriculture and Forestry. ACS Symposium Series, 1172, 147-164. [Link]
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Tomaszewska, E., et al. (2005). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. Journal of Agricultural and Food Chemistry. [Link]
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Anonymous. (n.d.). Pheromone Lures in Pest Traps. Rural Delivery. [Link]
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Anonymous. (2024). The Role of Sticky Traps and Pheromone Lures in Integrated Pest Management. Grow Organic. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5Z,7E)-dodeca-5,7-dien-1-ol
Introduction: Beyond the Experiment
This guide provides a comprehensive, step-by-step protocol for the disposal of (5Z,7E)-dodeca-5,7-dien-1-ol. The procedures outlined here are grounded in federal regulations, an understanding of the chemical's properties, and the established best practices of environmental health and safety (EHS). The core principle is to manage this compound as a hazardous waste, ensuring a clear, safe, and compliant path from the laboratory bench to its final disposition.
Hazard Assessment and Waste Characterization
A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. In the absence of compound-specific data, a conservative approach based on its chemical class—a C12 unsaturated alcohol—and federal regulations is required.
2.1 Ignitability: Alcohols are often flammable. Under the Resource Conservation and Recovery Act (RCRA), a liquid waste with a flashpoint below 60°C (140°F) is defined as an ignitable hazardous waste[2][3]. Without a measured flashpoint for this compound, it must be presumed to meet this criterion. This classification is the primary driver for its management as hazardous waste.
2.2 Environmental and Toxicological Profile: this compound belongs to the chemical class of long-chain fatty alcohols. Research on this class provides valuable context for its environmental impact:
-
Biodegradability: Fatty alcohols up to a chain length of C18 are generally considered to be rapidly biodegradable[6][7][8]. The conjugated double bonds in this compound are susceptible to environmental degradation, for instance, by atmospheric ozone[9].
-
Aquatic Toxicity: The aquatic toxicity of fatty alcohols is inversely related to their chain length. Due to low water solubility, alcohols with chain lengths greater than C12 typically exhibit limited acute toxic effects on aquatic organisms[6][10].
-
Human Health: Long-chain alcohols are generally considered to have low acute toxicity in humans[8][11]. However, any laboratory chemical should be handled with appropriate personal protective equipment (PPE) to avoid skin and eye contact[12].
Causality: Despite its likely biodegradability and low toxicity, the probable ignitability of this compound mandates that it be treated as hazardous waste. Disposing of it down the drain is strictly prohibited, as this can introduce flammable liquids and vapors into plumbing and sewer systems, posing a significant fire and explosion risk[10].
| Property / Regulation | Characterization | Justification / Reference |
| Common Name | Pheromone Component | A component of the female sex pheromone of the pine caterpillar moth.[1] |
| Chemical Class | Long-Chain Unsaturated Alcohol | C12H22O.[13] |
| Presumed Hazard | Ignitable Liquid | Alcohols are typically flammable. Prudent safety practice assumes a flashpoint <60°C. |
| RCRA Waste Code | D001 | Assigned to wastes classified as ignitable.[2][3][4] |
| Environmental Fate | Likely Biodegradable | Long-chain alcohols are generally biodegradable.[6][7][8] |
| Disposal Route | Hazardous Waste Collection | Must be managed by a licensed hazardous waste vendor. |
| Prohibited Disposal | Drain or Regular Trash | Prohibited for ignitable wastes and laboratory chemicals in general.[10] |
Step-by-Step Disposal Protocol
The following protocol ensures a self-validating system of compliance and safety from the point of generation to final disposal.
Step 1: Waste Segregation Immediately upon determining that this compound is a waste, it must be segregated from non-hazardous waste streams.
-
Action: Designate a specific, labeled container for this waste.
-
Causality: Preventing the commingling of hazardous and non-hazardous waste is a primary tenet of RCRA. Mixing wastes can create unknown and dangerous chemical reactions and complicates the disposal process.
Step 2: Containerization Select a container that is compatible with the waste and can be securely sealed.
-
Action: Use a clean, sealable container made of glass or chemically resistant plastic (e.g., high-density polyethylene). Ensure the container has a screw-top cap.
-
Causality: The container must not react with or be degraded by the alcohol. A secure cap is essential to prevent the release of flammable vapors and to avoid spills.
Step 3: Labeling Proper labeling is a critical and non-negotiable step.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The applicable hazard characteristic: "Ignitable"
-
The date accumulation started (the date the first drop of waste was added).
-
The name and contact information of the responsible researcher or laboratory.
-
-
Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and associated hazards. It is also a strict requirement for regulatory compliance and for the disposal vendor.
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.
-
Action: Place the sealed container in your laboratory's designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: SAAs are a provision of RCRA that allows for the safe accumulation of small quantities of hazardous waste in the laboratory without requiring a full-scale storage permit. Keeping the waste under the direct control of trained personnel minimizes the risk of improper handling.
Step 5: Request for Pickup Do not allow waste to accumulate indefinitely.
-
Action: Once the container is full, or before the regulatory time limit for your facility's generator status is reached, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator to schedule a pickup.
-
Causality: Your institution has established procedures and contracts with licensed hazardous waste disposal vendors. EHS is responsible for ensuring the waste is transported and disposed of in a compliant manner, typically via high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory compliance. By treating this compound as a D001 ignitable hazardous waste, researchers can ensure they are protecting themselves, their colleagues, and the environment. This protocol provides the necessary steps and the scientific reasoning behind them, empowering you to manage your chemical waste with confidence and integrity. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
Belanger, S. E., & Sanderson, H. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety, 72(4), 963-973. [Link]
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CONCAWE. (2008). Environmental properties of long chain alcohols. Part 1. ChemView, U.S. Environmental Protection Agency. [Link]
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Wikipedia contributors. (2023). Fatty alcohol. Wikipedia, The Free Encyclopedia. [Link]
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U.S. Environmental Protection Agency. (n.d.). C6-24 Alcohols Category Report: Ecotoxicity. ChemView. [Link]
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SciTechDaily. (2023). Air Pollution Destroys Sexual Pheromones – Impairs Successful Mating of Flies. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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California Department of Toxic Substances Control. (n.d.). Ignitable Wastes. [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. [Link]
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University of Nebraska-Lincoln. (2022). Research team boosts environmentally sustainable pest control via insect pheromones. IANR News. [Link]
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U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization: Long Chain Alcohols Category. [Link]
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Wikipedia contributors. (2023). Insect pheromones. Wikipedia, The Free Encyclopedia. [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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El-Sayed, A. M., et al. (2021). Climate change risk to pheromone application in pest management. ResearchGate. [Link]
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LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. [Link]
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Biobest Group. (2023). Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. [Link]
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ChemYQ. (n.d.). (5Z,7E)-十二碳二烯醇的理化性质及危险特性(SDS\MSDS)表. [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
